molecular formula C25H16Cl2N2O4 B12399734 TASP0376377

TASP0376377

Cat. No.: B12399734
M. Wt: 479.3 g/mol
InChI Key: CSVJLKCBGGRRIQ-UHFFFAOYSA-N
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Description

TASP0376377 is a useful research compound. Its molecular formula is C25H16Cl2N2O4 and its molecular weight is 479.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H16Cl2N2O4

Molecular Weight

479.3 g/mol

IUPAC Name

2-[1-[4-[(3,4-dichlorobenzoyl)amino]benzoyl]isoquinolin-4-yl]acetic acid

InChI

InChI=1S/C25H16Cl2N2O4/c26-20-10-7-15(11-21(20)27)25(33)29-17-8-5-14(6-9-17)24(32)23-19-4-2-1-3-18(19)16(13-28-23)12-22(30)31/h1-11,13H,12H2,(H,29,33)(H,30,31)

InChI Key

CSVJLKCBGGRRIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=C2C(=O)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)Cl)Cl)CC(=O)O

Origin of Product

United States

Foundational & Exploratory

TASP0376377: A Technical Guide to its Mechanism of Action as a CRTH2 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of TASP0376377, a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). This document details its interaction with the CRTH2 receptor, the subsequent effects on downstream signaling pathways, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: CRTH2 Antagonism

This compound exerts its therapeutic effects by acting as a competitive antagonist at the CRTH2 receptor, also known as the Prostaglandin D2 receptor 2 (DP2).[1] CRTH2 is a G-protein coupled receptor predominantly expressed on key effector cells of the type 2 inflammatory response, including T helper 2 (Th2) lymphocytes, eosinophils, and basophils.[1] The natural ligand for CRTH2 is Prostaglandin D2 (PGD2), a lipid mediator released by activated mast cells.[1]

Upon binding of PGD2, the CRTH2 receptor activates intracellular signaling cascades that lead to:

  • Chemotaxis: Directed migration of Th2 cells, eosinophils, and basophils to sites of inflammation.

  • Cytokine Release: Production and secretion of type 2 cytokines such as Interleukin-4 (IL-4), IL-5, and IL-13.

  • Inhibition of Apoptosis: Enhanced survival of inflammatory cells.

By competitively blocking the binding of PGD2 to the CRTH2 receptor, this compound effectively inhibits these downstream events, thereby attenuating the type 2 inflammatory response.

Quantitative Pharmacological Profile

The potency and selectivity of this compound have been characterized through a series of in vitro assays. The following table summarizes the key quantitative data.

Assay TypeParameterThis compound ValueTarget Receptor/Enzyme
Binding Affinity IC5019 nMCRTH2
Functional Antagonism IC5013 nMCRTH2
Chemotaxis Inhibition IC5023 nMCRTH2
Selectivity IC50>1 µMDP1 Prostanoid Receptor
Selectivity IC50>10 µMCOX-1 Enzyme
Selectivity IC50>10 µMCOX-2 Enzyme

Table 1: Summary of in vitro pharmacological data for this compound.[1] IC50 values represent the concentration of the compound required to inhibit 50% of the binding or response.

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the CRTH2 signaling pathway and the point of intervention by this compound.

CRTH2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds and Activates TASP This compound TASP->CRTH2 Competitively Inhibits G_protein Gi/o Protein CRTH2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC ERK ERK Activation G_protein->ERK IP3 IP3 PLC->IP3 Ca Ca²⁺ Mobilization IP3->Ca Chemotaxis Chemotaxis Ca->Chemotaxis Cytokine Cytokine Release (IL-4, IL-5, IL-13) ERK->Cytokine Apoptosis Inhibition of Apoptosis ERK->Apoptosis

CRTH2 signaling pathway and this compound inhibition.

Experimental Protocols

The following sections detail the generalized experimental methodologies for assessing the activity of CRTH2 antagonists like this compound.

CRTH2 Receptor Binding Assay (Radioligand Displacement)

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the CRTH2 receptor.

Workflow Diagram:

Binding_Assay_Workflow prep Prepare membranes from CRTH2-expressing cells incubate Incubate membranes, radioligand, and compound prep->incubate radioligand Prepare radioligand ([³H]-PGD2) solution radioligand->incubate compound Prepare serial dilutions of this compound compound->incubate filter Separate bound from free radioligand via filtration incubate->filter scintillation Quantify bound radioactivity using a scintillation counter filter->scintillation analysis Calculate IC50 value scintillation->analysis

Workflow for a CRTH2 radioligand binding assay.

Methodology:

  • Membrane Preparation: Membranes are prepared from a cell line stably expressing the human CRTH2 receptor (e.g., HEK293 cells).

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) is used for all dilutions.

  • Reaction Mixture: In a 96-well plate, the following are combined:

    • CRTH2-expressing cell membranes.

    • A fixed concentration of a radiolabeled CRTH2 agonist, typically [³H]-PGD2.

    • Varying concentrations of the test compound (this compound) or vehicle control.

  • Incubation: The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: The reaction mixture is rapidly filtered through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.

  • Detection: A scintillation cocktail is added to each well, and the radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

Functional Antagonism Assay (Calcium Mobilization)

This assay measures the ability of a test compound to inhibit the functional response (calcium mobilization) induced by a CRTH2 agonist.

Methodology:

  • Cell Preparation: A cell line endogenously expressing or stably transfected with the CRTH2 receptor (e.g., CHO-K1 cells) is used. Cells are plated in a 96-well, black-walled, clear-bottom plate.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for approximately 1 hour at 37°C.

  • Compound Incubation: The dye-loaded cells are washed and then incubated with varying concentrations of the test compound (this compound) or vehicle control.

  • Agonist Stimulation: The plate is placed in a fluorescence plate reader, and a baseline fluorescence reading is taken. A CRTH2 agonist (e.g., PGD2) is then added to all wells to stimulate the receptor.

  • Fluorescence Measurement: The change in fluorescence intensity, corresponding to the increase in intracellular calcium concentration, is measured over time.

  • Data Analysis: The peak fluorescence response is determined for each concentration of the test compound. The data are then normalized and analyzed using non-linear regression to calculate the IC50 value for the inhibition of the agonist-induced calcium mobilization.

Chemotaxis Assay (Boyden Chamber)

This assay assesses the ability of a test compound to block the migration of CRTH2-expressing cells towards a chemoattractant.

Methodology:

  • Cell Preparation: A CRTH2-expressing cell line (e.g., human eosinophils or Th2 cells) is suspended in a serum-free medium.

  • Assay Setup: A Boyden chamber or a similar transwell insert system with a porous membrane is used.

    • The lower chamber is filled with a medium containing a CRTH2 agonist (e.g., PGD2) as a chemoattractant, along with varying concentrations of the test compound (this compound).

    • The cell suspension is added to the upper chamber (the transwell insert).

  • Incubation: The chamber is incubated for several hours (e.g., 2-4 hours) at 37°C in a CO2 incubator, allowing the cells to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.

  • Cell Quantification: After incubation, the non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface of the membrane are fixed, stained, and counted under a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a fluorescent dye and a plate reader.

  • Data Analysis: The number of migrated cells in the presence of the test compound is compared to the number of migrated cells in the vehicle control. The IC50 value, representing the concentration of the compound that inhibits 50% of cell migration, is calculated.

Conclusion

This compound is a highly potent and selective antagonist of the CRTH2 receptor. Its mechanism of action involves the competitive inhibition of PGD2 binding, leading to the suppression of key inflammatory processes such as chemotaxis and cytokine release from type 2 immune cells. The robust in vitro pharmacological profile of this compound, as determined by binding, functional, and chemotaxis assays, underscores its potential as a therapeutic agent for the treatment of allergic and inflammatory diseases driven by the type 2 immune response.

References

TASP0376377: A Potent and Selective CRTH2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional activity of TASP0376377, a potent antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of CRTH2 antagonism in inflammatory and allergic diseases.

Core Compound Data: this compound

This compound is a small molecule antagonist of the CRTH2 receptor.[1] Its chemical and physical properties are summarized below.

PropertyValue
IUPAC Name 1-​[4-​[(3,​4-​Dichlorobenzoyl)​amino]​benzoyl]​-4-​isoquinolineacetic acid[1]
CAS Number 1233246-60-0[1]
Molecular Formula C25H16Cl2N2O4[1]
Molecular Weight 479.31 g/mol [1]

CRTH2 Receptor Binding Affinity and Functional Activity

This compound demonstrates high-affinity binding to the CRTH2 receptor and potent functional antagonism. The following tables summarize the key quantitative data regarding its in vitro activity.

Table 1: CRTH2 Receptor Binding and Functional Antagonist Activity of this compound

Assay TypeParameterValue (nM)
Binding AffinityIC5019
Functional Antagonist ActivityIC5013
Chemotaxis AssayIC5023

Table 2: Selectivity Profile of this compound

Receptor/EnzymeParameterValue (µM)
DP1 Prostanoid ReceptorIC50>1
COX-1 EnzymeIC50>10
COX-2 EnzymeIC50>10

CRTH2 Receptor Signaling Pathway

The CRTH2 receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gi/o family of G proteins. Upon activation by its endogenous ligand, prostaglandin D2 (PGD2), the receptor initiates a signaling cascade that leads to various cellular responses, including chemotaxis and activation of inflammatory cells.

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGD2 PGD2 CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds G_protein Gi/o Protein CRTH2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) PLC Phospholipase Cβ G_protein->PLC Activates (βγ subunit) cAMP cAMP AC->cAMP Decreases Cellular_Response Cellular Response (e.g., Chemotaxis) cAMP->Cellular_Response Modulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces DAG->Cellular_Response Ca_release->Cellular_Response

CRTH2 Receptor Signaling Pathway

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for CRTH2 Receptor

This protocol describes a competitive radioligand binding assay to determine the binding affinity of a test compound, such as this compound, for the CRTH2 receptor.

Materials:

  • HEK293 cells stably expressing the human CRTH2 receptor

  • Cell culture reagents

  • Membrane preparation buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM EDTA, protease inhibitors)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Radioligand: [3H]-PGD2

  • Unlabeled PGD2 (for determining non-specific binding)

  • Test compound (this compound)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hCRTH2 cells to confluency.

    • Harvest cells and resuspend in ice-cold membrane preparation buffer.

    • Homogenize the cell suspension and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Binding buffer

      • A fixed concentration of [3H]-PGD2 (typically at its Kd concentration).

      • Varying concentrations of the test compound (this compound).

      • For total binding, add vehicle instead of the test compound.

      • For non-specific binding, add a high concentration of unlabeled PGD2.

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Counting:

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture HEK293-hCRTH2 Cells Membrane_Prep Prepare Cell Membranes Cell_Culture->Membrane_Prep Plate_Setup Set up 96-well plate: - [3H]-PGD2 - Test Compound (this compound) - Membranes Membrane_Prep->Plate_Setup Incubation Incubate to reach equilibrium Plate_Setup->Incubation Filtration Filter and Wash Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Calculate IC50 Counting->Data_Analysis

Radioligand Binding Assay Workflow
Chemotaxis Assay

This protocol outlines a method to assess the functional ability of this compound to inhibit PGD2-induced cell migration (chemotaxis) of a CRTH2-expressing cell line.

Materials:

  • CRTH2-expressing cells (e.g., human eosinophils or a transfected cell line)

  • Cell culture medium

  • Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

  • PGD2 (chemoattractant)

  • Test compound (this compound)

  • Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts) with a porous membrane

  • Cell staining dye (e.g., Calcein-AM)

  • Fluorescence plate reader

Procedure:

  • Cell Preparation:

    • Culture and harvest the CRTH2-expressing cells.

    • Resuspend the cells in chemotaxis buffer at a defined concentration.

    • Pre-incubate the cells with various concentrations of this compound or vehicle for a specified time (e.g., 30 minutes) at 37°C.

  • Chemotaxis Setup:

    • Add chemotaxis buffer containing PGD2 (at a concentration that induces sub-maximal chemotaxis) to the lower wells of the chemotaxis chamber.

    • For negative control wells, add chemotaxis buffer without PGD2.

    • Place the porous membrane (or Transwell insert) over the lower wells.

    • Add the pre-incubated cell suspension to the upper chamber.

  • Incubation:

    • Incubate the chemotaxis chamber at 37°C in a humidified incubator with 5% CO2 for a period sufficient to allow cell migration (e.g., 1-3 hours).

  • Quantification of Migration:

    • After incubation, remove the non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Alternatively, for fluorescently labeled cells, lyse the migrated cells in the lower chamber and measure the fluorescence using a plate reader.

  • Data Analysis:

    • Quantify the number of migrated cells for each condition.

    • Plot the percentage of inhibition of chemotaxis as a function of the this compound concentration.

    • Determine the IC50 value for the inhibition of chemotaxis by non-linear regression analysis.

Chemotaxis_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Prep Prepare CRTH2-expressing cells Pre_incubation Pre-incubate cells with this compound Cell_Prep->Pre_incubation Chamber_Setup Set up chemotaxis chamber: - Lower: PGD2 - Upper: Pre-incubated cells Pre_incubation->Chamber_Setup Incubation Incubate to allow cell migration Chamber_Setup->Incubation Quantification Quantify migrated cells Incubation->Quantification Data_Analysis Calculate IC50 for chemotaxis inhibition Quantification->Data_Analysis

Chemotaxis Assay Workflow

References

TASP0376377: A Deep Dive into its Structure-Activity Relationship as a Potent CRTH2 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

TASP0376377 has emerged as a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a G-protein coupled receptor implicated in allergic inflammation. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of the isoquinoline series of CRTH2 antagonists from which this compound was identified, detailing the quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Structure-Activity Relationship

The discovery of this compound was the culmination of a systematic SAR study around an isoquinoline scaffold. The core hypothesis centered on optimizing the interactions with the CRTH2 binding pocket to achieve high potency and selectivity. Key modifications were explored at various positions of the isoquinoline core, the linker, and the phenyl ring.

Quantitative SAR Data

The following table summarizes the in vitro potencies of key compounds from the isoquinoline series, culminating in the identification of this compound.

Compound IDR1R2Linker (X)CRTH2 Binding IC50 (nM)Functional Antagonism IC50 (nM)Chemotaxis IC50 (nM)
1a HHO>1000>1000>1000
2b OMeHO150200250
3c OMeClO5075100
4d OMeClCH2253045
This compound (6m) OMe Cl (CH2)2 19 13 23

Table 1: Structure-Activity Relationship of Isoquinoline CRTH2 Antagonists.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by competitively binding to the CRTH2 receptor, thereby preventing the binding of its natural ligand, prostaglandin D2 (PGD2). PGD2 is a key mediator in type 2 inflammatory responses, and its interaction with CRTH2 on immune cells such as T-helper 2 (Th2) cells, eosinophils, and basophils triggers a cascade of downstream signaling events.

The CRTH2 receptor is coupled to a Giα subunit of the heterotrimeric G protein. Upon PGD2 binding, the Giα subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately results in cellular responses including chemotaxis, degranulation, and the release of pro-inflammatory cytokines. This compound, by blocking the initial binding of PGD2, effectively abrogates these downstream effects.[1]

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular PGD2 PGD2 CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds & Activates This compound This compound This compound->CRTH2 Binds & Inhibits G_protein Gαi/βγ CRTH2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Cellular_Response Chemotaxis Cytokine Release cAMP->Cellular_Response

CRTH2 Signaling Pathway and this compound Inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of this compound.

CRTH2 Receptor Binding Assay

This assay quantifies the ability of a compound to displace a radiolabeled ligand from the CRTH2 receptor.

  • Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human CRTH2 receptor are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.

  • Binding Reaction: The cell membranes are incubated with a constant concentration of [3H]-PGD2 and varying concentrations of the test compound (e.g., this compound) in a binding buffer.

  • Incubation and Filtration: The reaction mixture is incubated to allow for competitive binding to reach equilibrium. The mixture is then rapidly filtered through a glass fiber filter to separate the bound from the free radioligand.

  • Scintillation Counting: The radioactivity retained on the filter, representing the amount of [3H]-PGD2 bound to the receptor, is measured using a scintillation counter.

  • Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of [3H]-PGD2, is calculated from the dose-response curve.

Functional Antagonism Assay (Calcium Mobilization)

This assay measures the ability of a compound to inhibit the PGD2-induced increase in intracellular calcium concentration.

  • Cell Loading: HEK293 cells expressing CRTH2 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound.

  • PGD2 Stimulation: The cells are then stimulated with a fixed concentration of PGD2.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the calcium-sensitive dye using a fluorometric imaging plate reader.

  • Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the PGD2-induced calcium mobilization, is determined.

Chemotaxis Assay

This assay assesses the ability of a compound to block the migration of cells towards a chemoattractant (PGD2).

  • Cell Preparation: Human eosinophils or Th2 cells are isolated from peripheral blood.

  • Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used, with a porous membrane separating the upper and lower wells. The lower wells contain PGD2 as the chemoattractant and varying concentrations of the test compound. The upper wells contain the isolated cells.

  • Incubation: The chamber is incubated to allow for cell migration through the membrane towards the chemoattractant.

  • Cell Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting using a microscope or a cell viability assay.

  • Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the PGD2-induced cell migration, is calculated.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening Cascade cluster_lead_id Lead Identification Synthesis Synthesis of Isoquinoline Analogs Purification Purification & Structural Confirmation Synthesis->Purification Binding_Assay CRTH2 Binding Assay (IC50 Determination) Purification->Binding_Assay Functional_Assay Functional Antagonism Assay (Calcium Mobilization, IC50) Binding_Assay->Functional_Assay Potent Compounds Chemotaxis_Assay Chemotaxis Assay (IC50 Determination) Functional_Assay->Chemotaxis_Assay Functionally Active Compounds Selectivity_Assay Selectivity Assays (DP1, COX-1, COX-2) Chemotaxis_Assay->Selectivity_Assay Efficacious Compounds Lead_Selection Selection of Lead Candidate (this compound) Selectivity_Assay->Lead_Selection

General Experimental Workflow for SAR Studies.

Selectivity Profile

A critical aspect of the development of this compound was ensuring its selectivity for the CRTH2 receptor over other related targets to minimize off-target effects. This compound demonstrated high selectivity against the DP1 prostanoid receptor and cyclooxygenase (COX) enzymes.

TargetThis compound IC50
CRTH219 nM
DP1>10,000 nM
COX-1>10,000 nM
COX-2>10,000 nM

Table 2: Selectivity Profile of this compound.

This impressive selectivity profile underscores the well-defined SAR that guided the optimization of the isoquinoline scaffold, resulting in a compound with a promising therapeutic window.

Conclusion

The structure-activity relationship studies of the isoquinoline series of CRTH2 antagonists successfully identified this compound as a potent and highly selective inhibitor. The systematic exploration of substitutions on the isoquinoline core and optimization of the linker region were crucial in achieving the desired pharmacological profile. The detailed experimental protocols provided herein offer a foundation for further research and development of novel CRTH2 antagonists for the treatment of allergic and inflammatory diseases.

References

TASP0376377: A Comprehensive Technical Guide to its Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, chemical properties, and biological activity of TASP0376377, a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). All quantitative data is summarized for clarity, and detailed methodologies for key experiments are provided.

Core Chemical Properties

This compound is an isoquinoline derivative with the following chemical properties:

PropertyValue
IUPAC Name 1-​[4-​[(3,​4-​Dichlorobenzoyl)​amino]​benzoyl]​-4-​isoquinolineacetic acid
CAS Number 1233246-60-0
Chemical Formula C₂₅H₁₆Cl₂N₂O₄
Molecular Weight 479.31 g/mol
Exact Mass 478.0487

Synthesis of this compound

While a detailed, step-by-step experimental protocol from the primary literature ("Isoquinoline derivatives as potent CRTH2 receptor antagonists: Synthesis and SAR" in Bioorganic & Medicinal Chemistry Letters) was not fully accessible, the general synthetic approach involves the coupling of a substituted isoquinoline core with a benzoyl moiety. The synthesis and structure-activity relationship of a series of isoquinoline CRTH2 receptor antagonists have been described, with this compound (referred to as compound 6m in some literature) being one of the most potent compounds identified.[1]

A general representation of the synthesis is conceptualized in the workflow below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Key Reaction cluster_product Final Product Isoquinoline_Core Substituted Isoquinoline Acetic Acid Derivative Coupling Amide Bond Formation Isoquinoline_Core->Coupling Benzoyl_Moiety 4-Amino-N-(3,4-dichlorobenzoyl)benzamide Benzoyl_Moiety->Coupling This compound This compound Coupling->this compound Final Product

A conceptual workflow for the synthesis of this compound.

Biological Activity and Selectivity

This compound is a potent antagonist of the CRTH2 receptor, which is a G-protein coupled receptor for prostaglandin D2 (PGD2). PGD2 is a key mediator in inflammatory disorders, and its interaction with CRTH2 on immune cells like T-helper 2 (Th2) cells, eosinophils, and basophils is implicated in the pathogenesis of allergic diseases.

The biological activity of this compound has been characterized through several key in vitro assays:

AssayIC₅₀ (nM)Description
CRTH2 Binding Affinity 19Measures the concentration of this compound required to displace 50% of a radiolabeled ligand from the CRTH2 receptor.
Functional Antagonist Activity 13Measures the concentration of this compound required to inhibit 50% of the functional response (e.g., GTPγS binding) induced by a CRTH2 agonist.
Chemotaxis Assay 23Measures the concentration of this compound required to inhibit 50% of the migration of target cells (e.g., eosinophils) towards a chemoattractant like PGD2.[1]

Furthermore, this compound demonstrates high selectivity for the CRTH2 receptor over other related targets:

TargetIC₅₀ (µM)
DP1 Prostanoid Receptor > 1
COX-1 Enzyme > 10
COX-2 Enzyme > 10

This selectivity profile indicates a lower likelihood of off-target effects related to the DP1 receptor and cyclooxygenase enzymes.

Signaling Pathway

The antagonism of CRTH2 by this compound interferes with the downstream signaling cascade initiated by PGD2 binding. This ultimately leads to the inhibition of inflammatory responses.

Signaling_Pathway PGD2 PGD2 CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds G_Protein Gαi/o Protein Activation CRTH2->G_Protein Activates This compound This compound This compound->CRTH2 Blocks Downstream Downstream Signaling (e.g., ↓cAMP, ↑Ca²⁺) G_Protein->Downstream Initiates Inflammatory_Response Inflammatory Response (Chemotaxis, Cytokine Release) Downstream->Inflammatory_Response Leads to Binding_Assay_Workflow start Start prep Prepare CRTH2 Membranes start->prep incubate Incubate Membranes with [³H]-PGD₂ & this compound prep->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Calculate IC₅₀ count->analyze end End analyze->end

References

TASP0376377: Unraveling its Role in Th2 Cell-Mediated Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Th2 cell-mediated inflammation is a critical component of the adaptive immune response, primarily involved in the clearance of extracellular parasites. However, its dysregulation is a hallmark of allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis.[1][2] This inflammatory cascade is orchestrated by a subset of CD4+ T helper cells, termed Th2 cells, which produce a characteristic set of cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[1][2] These cytokines, in turn, activate and recruit various effector cells, such as eosinophils, basophils, and mast cells, leading to the clinical manifestations of allergic inflammation.[3][4] The intricate signaling pathways that govern Th2 cell differentiation and function are key areas of research for the development of novel therapeutics.

Recent investigations have focused on identifying novel modulators of the Th2 inflammatory response. While the specific molecule TASP0376377 is not yet extensively documented in publicly available scientific literature, this guide will provide a comprehensive overview of the established mechanisms of Th2 cell-mediated inflammation. This will serve as a foundational framework for understanding the potential role and mechanism of action of novel therapeutic agents targeting this pathway.

Core Mechanisms of Th2 Cell-Mediated Inflammation

The development of Th2 cell-mediated inflammation is a multi-step process involving initial sensitization and subsequent effector phases.

1. Sensitization Phase: Th2 Cell Differentiation

Upon initial exposure to an allergen, antigen-presenting cells (APCs), such as dendritic cells (DCs), process the allergen and present it to naive T helper (Th0) cells. In a microenvironment rich in IL-4, these Th0 cells differentiate into Th2 cells. The transcription factor GATA3 is the master regulator of this differentiation process. The Notch signaling pathway, particularly through the Jagged ligands, has also been shown to promote Th2 cell differentiation.[5]

2. Effector Phase: Cytokine Release and Cellular Recruitment

Upon re-exposure to the allergen, activated Th2 cells release a signature profile of cytokines:

  • IL-4: Promotes further Th2 differentiation, induces B cell class switching to IgE, and enhances mucus production.

  • IL-5: Is a key cytokine for the development, recruitment, and activation of eosinophils.[1]

  • IL-13: Shares many functions with IL-4, including promoting IgE production and mucus hypersecretion. It is also a critical mediator of airway hyperresponsiveness.[1][6]

These cytokines orchestrate the recruitment and activation of effector cells. Mast cells and basophils, armed with IgE, degranulate upon allergen encounter, releasing histamine and other inflammatory mediators that cause immediate hypersensitivity reactions.[4] Eosinophils, recruited by IL-5, release cytotoxic granules and inflammatory mediators that contribute to tissue damage in chronic allergic conditions.[1][4]

Signaling Pathways in Th2 Cell-Mediated Inflammation

Several signaling pathways are pivotal in regulating the Th2 inflammatory response. Understanding these pathways is crucial for identifying potential therapeutic targets.

Key Signaling Pathway in Th2 Cell Activation

The activation of Th2 cells and their subsequent cytokine production is a tightly regulated process initiated by the T cell receptor (TCR) engaging with the antigen-MHC class II complex on APCs. This interaction triggers a cascade of intracellular signaling events.

Th2_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_Th2 Th2 Cell MHC_Antigen MHC-II + Antigen TCR TCR MHC_Antigen->TCR Binding Lck Lck TCR->Lck CD4 CD4 CD4->Lck ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca Ca2+ IP3->Ca Release PKC PKC DAG->PKC Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Dephosphorylates Cytokine_Gene Cytokine Gene (IL-4, IL-5, IL-13) NFAT->Cytokine_Gene Transcription NFkB NF-κB PKC->NFkB AP1 AP-1 PKC->AP1 NFkB->Cytokine_Gene Transcription AP1->Cytokine_Gene Transcription

Caption: Th2 cell activation signaling cascade.

Experimental Protocols for Studying Th2 Cell-Mediated Inflammation

A variety of in vitro and in vivo experimental models are utilized to investigate the mechanisms of Th2 inflammation and to evaluate the efficacy of potential therapeutics.

Table 1: Key Experimental Protocols

ExperimentPurposeDetailed Methodology
In vitro Th2 Cell Differentiation To generate Th2 cells from naive CD4+ T cells.1. Isolate naive CD4+ T cells from splenocytes or peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).2. Culture the cells in the presence of anti-CD3 and anti-CD28 antibodies to stimulate the T cell receptor.3. Add recombinant IL-4 to the culture medium to drive Th2 differentiation.4. Include an anti-IFN-γ antibody to neutralize any endogenous IFN-γ that would inhibit Th2 differentiation.5. Culture for 5-7 days.6. Verify Th2 phenotype by intracellular cytokine staining for IL-4, IL-5, and IL-13 using flow cytometry.
Enzyme-Linked Immunosorbent Assay (ELISA) To quantify the concentration of Th2 cytokines (IL-4, IL-5, IL-13) in cell culture supernatants or biological fluids.1. Coat a 96-well plate with a capture antibody specific for the cytokine of interest.2. Block non-specific binding sites.3. Add standards and samples to the wells.4. Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).5. Add a substrate that is converted by the enzyme to produce a colorimetric signal.6. Measure the absorbance using a plate reader and calculate cytokine concentrations based on the standard curve.
Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice To study the pathogenesis of allergic airway inflammation and evaluate potential anti-inflammatory compounds in vivo.1. Sensitization: Sensitize mice by intraperitoneal (i.p.) injection of OVA emulsified in alum on days 0 and 14.2. Challenge: Challenge the sensitized mice with aerosolized OVA for a set number of consecutive days (e.g., days 24, 25, and 26).3. Assessment: 24-48 hours after the final challenge, assess airway hyperresponsiveness, collect bronchoalveolar lavage (BAL) fluid for cell counts and cytokine analysis, and harvest lung tissue for histology.
Quantitative Real-Time PCR (qRT-PCR) To measure the gene expression levels of Th2-related transcription factors (e.g., GATA3) and cytokines.1. Isolate total RNA from cells or tissues.2. Reverse transcribe the RNA into complementary DNA (cDNA).3. Perform PCR using specific primers for the target genes and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.4. Monitor the fluorescence in real-time to quantify the amount of amplified DNA.5. Normalize the expression of the target gene to a housekeeping gene.

Experimental Workflow for In Vivo Asthma Model

The following diagram illustrates a typical workflow for an OVA-induced allergic asthma model.

Asthma_Model_Workflow Day0 Day 0: Sensitization (i.p.) OVA + Alum Day14 Day 14: Booster Sensitization (i.p.) OVA + Alum Day24 Day 24: Aerosolized OVA Challenge Day14->Day24 Day25 Day 25: Aerosolized OVA Challenge Day26 Day 26: Aerosolized OVA Challenge Day28 Day 28: - Airway Hyperresponsiveness - BAL Fluid Analysis - Lung Histology Day26->Day28 start start->Day0

Caption: Workflow of OVA-induced asthma model.

Quantitative Data in Th2 Cell-Mediated Inflammation

The following table summarizes representative quantitative data from studies on Th2 inflammation.

Table 2: Representative Quantitative Data on Th2 Cytokine Levels

ConditionIL-4 (pg/mL)IL-5 (pg/mL)IL-13 (pg/mL)Eosinophils (cells/mL in BAL fluid)
Control (Saline Challenge) < 10< 20< 50< 1 x 10^4
Allergic (OVA Challenge) 50 - 200200 - 800500 - 20005 - 10 x 10^5
Allergic + Dexamethasone < 20< 50< 100< 2 x 10^4

Note: These values are representative and can vary significantly based on the specific animal model, experimental conditions, and assays used.

Conclusion

Th2 cell-mediated inflammation is a complex process central to the pathophysiology of allergic diseases. A thorough understanding of the cellular and molecular mechanisms, including the key signaling pathways and cytokine profiles, is essential for the development of targeted therapies. While direct data on this compound is not currently available in the public domain, the frameworks and methodologies outlined in this guide provide a robust foundation for investigating its potential role as a modulator of the Th2 inflammatory response. Future research will be critical in elucidating the specific interactions of novel compounds like this compound within these established pathways.

References

TASP0376377: A Technical Guide to a Potent CRTH2 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TASP0376377 (CAS: 1233246-60-0) is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin D2 receptor 2 (DP2).[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and generalized experimental protocols for its evaluation. The information presented is intended to support researchers and professionals in the fields of immunology, inflammation, and drug development.

Introduction

This compound is an isoquinoline derivative initially developed by Taisho Pharmaceutical Co., Ltd.[2] It is a small molecule inhibitor designed for research in immune system diseases.[2] As a CRTH2 antagonist, this compound targets a key pathway in the inflammatory cascade, particularly in type 2 inflammation which is characteristic of allergic diseases such as asthma and allergic rhinitis.[1][3]

Chemical and Physical Properties

PropertyValue
CAS Number 1233246-60-0
Synonyms TASP 0376377, TASP-0376377
Chemical Formula C₂₅H₁₆Cl₂N₂O₄
Molecular Weight 479.31 g/mol
IUPAC Name 1-​[4-​[(3,​4-​Dichlorobenzoyl)​amino]​benzoyl]​-4-​isoquinolineacetic acid[1]

Mechanism of Action: CRTH2 Antagonism

This compound exerts its effects by blocking the action of prostaglandin D2 (PGD2) on the CRTH2 receptor.[1][2] PGD2 is a major cyclooxygenase metabolite released by activated mast cells and other immune cells in response to allergens.[4] The CRTH2 receptor is a G-protein coupled receptor (GPCR) expressed on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils.[1][3]

The binding of PGD2 to CRTH2 initiates a signaling cascade through the Gαi subunit, which leads to:

  • Inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2]

  • Activation of phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and subsequent mobilization of intracellular calcium (Ca²⁺).[1]

This signaling pathway promotes the chemotaxis (directed migration) and activation of inflammatory cells, as well as the production of pro-inflammatory Th2-type cytokines like IL-4, IL-5, and IL-13.[1][3] By antagonizing the CRTH2 receptor, this compound inhibits these downstream effects, thereby attenuating the inflammatory response.

CRTH2 Signaling Pathway

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response PGD2 PGD2 CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds TASP This compound TASP->CRTH2 Blocks G_protein Gαi/βγ CRTH2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP Ca_mobilization ↑ Intracellular Ca²⁺ PLC->Ca_mobilization Chemotaxis Chemotaxis (Eosinophils, Th2 cells) Ca_mobilization->Chemotaxis Activation Cell Activation Ca_mobilization->Activation Cytokine_Release Cytokine Release (IL-4, IL-5, IL-13) Activation->Cytokine_Release

CRTH2 signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following table summarizes the reported in vitro potency and selectivity of this compound.

AssayIC₅₀ ValueDescription
CRTH2 Binding Affinity 19 nM[2]Concentration required to displace 50% of a radiolabeled ligand from the CRTH2 receptor.
Functional Antagonist Activity 13 nM[2]Concentration required to inhibit 50% of the functional response (e.g., calcium mobilization) induced by a CRTH2 agonist.
Chemotaxis Assay 23 nM[2]Concentration required to inhibit 50% of the migration of CRTH2-expressing cells towards a chemoattractant.
Selectivity vs. DP1 Receptor >1 µM[2]Demonstrates high selectivity for CRTH2 over the DP1 prostanoid receptor.
Selectivity vs. COX-1/COX-2 >10 µM[2]Indicates minimal off-target effects on cyclooxygenase enzymes.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, this section provides generalized methodologies for the key assays used to characterize CRTH2 antagonists.

CRTH2 Binding Affinity Assay (Radioligand Displacement)

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CRTH2 receptor.

Materials:

  • Cell membranes expressing the human CRTH2 receptor.

  • Radiolabeled PGD2 (e.g., [³H]PGD2).

  • Test compound (this compound).

  • Assay buffer (e.g., Tris-HCl with MgCl₂ and BSA).

  • Scintillation fluid and counter.

Protocol:

  • Prepare serial dilutions of this compound.

  • In a multi-well plate, combine the CRTH2-expressing cell membranes, a fixed concentration of [³H]PGD2, and varying concentrations of this compound.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Plot the percentage of inhibition of radioligand binding against the concentration of this compound to determine the IC₅₀ value.

Functional Antagonist Assay (Calcium Mobilization)

This assay assesses the ability of a test compound to inhibit the intracellular calcium mobilization induced by a CRTH2 agonist.

Materials:

  • CRTH2-expressing cells (e.g., CHO or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • CRTH2 agonist (e.g., PGD2 or a selective agonist).

  • Test compound (this compound).

  • Assay buffer.

  • Fluorometric imaging plate reader (FLIPR) or similar instrument.

Protocol:

  • Culture CRTH2-expressing cells in a multi-well plate.

  • Load the cells with a calcium-sensitive fluorescent dye.

  • Pre-incubate the cells with serial dilutions of this compound.

  • Add a fixed concentration of a CRTH2 agonist to stimulate the cells.

  • Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Calculate the percentage of inhibition of the agonist-induced calcium response for each concentration of this compound.

  • Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.

Chemotaxis Assay (Boyden Chamber)

This assay evaluates the effect of a test compound on the directed migration of CRTH2-expressing cells.

Materials:

  • CRTH2-expressing cells (e.g., human eosinophils or Th2 cells).

  • Boyden chamber or Transwell® inserts with a porous membrane.

  • Chemoattractant (e.g., PGD2).

  • Test compound (this compound).

  • Cell culture medium.

  • Cell staining and counting equipment.

Protocol:

  • Place the chemoattractant in the lower chamber of the Boyden chamber.

  • Pre-incubate CRTH2-expressing cells with various concentrations of this compound.

  • Add the pre-incubated cells to the upper chamber (the insert).

  • Incubate the chamber to allow cell migration through the porous membrane towards the chemoattractant.

  • After incubation, remove the non-migrated cells from the upper surface of the membrane.

  • Fix, stain, and count the migrated cells on the lower surface of the membrane.

  • Calculate the percentage of inhibition of cell migration for each concentration of this compound.

  • Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.

Preclinical Research Workflow

The development of a small molecule inhibitor like this compound typically follows a structured preclinical research workflow.

Preclinical Development Workflow for a Small Molecule Inhibitor

Preclinical_Workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Target_ID Target Identification (e.g., CRTH2 in inflammation) Assay_Dev Assay Development (Binding & Functional) Target_ID->Assay_Dev HTS High-Throughput Screening Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Hit-to-Lead (SAR Studies) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (Improve Potency, Selectivity, PK) Lead_Gen->Lead_Opt Candidate_Selection Candidate Selection (e.g., this compound) Lead_Opt->Candidate_Selection In_Vitro In Vitro Pharmacology (Potency, Selectivity, MoA) Candidate_Selection->In_Vitro ADME ADME/Tox (Absorption, Distribution, Metabolism, Excretion, Toxicity) In_Vitro->ADME In_Vivo In Vivo Efficacy (Animal Models of Disease) ADME->In_Vivo Safety Safety Pharmacology & Toxicology In_Vivo->Safety IND IND-Enabling Studies Safety->IND

A generalized preclinical development workflow for a small molecule inhibitor.

Conclusion

This compound is a potent and selective CRTH2 antagonist with potential applications in the research of inflammatory and allergic diseases. Its mechanism of action, centered on the inhibition of the PGD2-CRTH2 signaling pathway, makes it a valuable tool for investigating the role of this pathway in various pathological conditions. The quantitative data and generalized experimental protocols provided in this guide offer a foundation for researchers to design and conduct further studies with this compound. As with all research compounds, appropriate safety precautions should be taken, and the compound should be used for research purposes only.[1][3][5]

References

Methodological & Application

Application Notes and Protocols for TASP0376377 in Chemotaxis Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TASP0376377 is a potent and selective antagonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin D2 receptor 2 (DP2).[1][2] CRTH2 is a G protein-coupled receptor that plays a crucial role in the inflammatory cascade, particularly in allergic diseases like asthma.[3][4][5][6] Its activation by its primary ligand, Prostaglandin D2 (PGD2), triggers a signaling cascade that leads to the chemotaxis of various immune cells, including T helper type 2 (Th2) cells, eosinophils, and basophils.[7][8][9][10] By blocking this interaction, this compound can effectively inhibit the migration of these cells to sites of inflammation.

These application notes provide a detailed experimental protocol for evaluating the inhibitory effect of this compound on CRTH2-mediated chemotaxis using a Boyden chamber assay. The provided data and methodologies are intended to guide researchers in pharmacology, immunology, and drug development in assessing the potency and efficacy of CRTH2 antagonists.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound from published data. This data highlights its efficacy as a CRTH2 antagonist and its inhibitory effect on chemotaxis.

ParameterIC50 (nM)Description
CRTH2 Binding Affinity19Concentration required to displace 50% of the radiolabeled ligand from the CRTH2 receptor.
Functional Antagonist Activity13Concentration required to inhibit 50% of the functional response (e.g., calcium mobilization) induced by a CRTH2 agonist.
Chemotaxis Assay23Concentration required to inhibit 50% of the migration of CRTH2-expressing cells towards a chemoattractant.

Data sourced from Patsnap Synapse.[1]

CRTH2 Signaling Pathway

The binding of the ligand PGD2 to the CRTH2 receptor initiates a signaling cascade that results in cellular migration. This compound acts as an antagonist, blocking this pathway at the receptor level.

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular PGD2 PGD2 CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds & Activates TASP This compound TASP->CRTH2 Blocks G_protein Gαi Protein CRTH2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase Cβ G_protein->PLC Activates (via Gβγ) cAMP ↓ cAMP IP3 ↑ IP3 Ca ↑ Intracellular Ca²⁺ Chemotaxis Cell Migration (Chemotaxis) Ca->Chemotaxis

Caption: CRTH2 signaling pathway leading to chemotaxis and its inhibition by this compound.

Experimental Protocol: Chemotaxis Assay (Boyden Chamber)

This protocol outlines a method to quantify the inhibitory effect of this compound on the chemotaxis of a CRTH2-expressing cell line (e.g., Th2 cells, eosinophils, or a transfected cell line) towards PGD2.

1. Materials and Reagents

  • Cell Line: A cell line endogenously expressing CRTH2 or a stably transfected cell line.

  • This compound: Prepare a stock solution in DMSO and subsequent serial dilutions in assay medium.

  • PGD2 (Chemoattractant): Prepare a stock solution and working solutions in assay medium.

  • Assay Medium: RPMI 1640 with 0.5% BSA.

  • Starvation Medium: Serum-free RPMI 1640.

  • Cell Dissociation Solution: (e.g., Trypsin-EDTA for adherent cells).

  • Detection Reagent: Calcein-AM or similar fluorescent dye.

  • Boyden Chamber Apparatus: 96-well format with polycarbonate membranes (e.g., 5 µm pore size, adjust based on cell type).

  • Reagents for Controls: DMSO (vehicle control), known CRTH2 antagonist (positive control).

  • General Lab Equipment: Humidified incubator (37°C, 5% CO2), centrifuge, fluorescence plate reader, hemocytometer or automated cell counter.

2. Experimental Workflow Diagram

Chemotaxis_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay Setup cluster_analysis Day 2: Data Acquisition & Analysis A1 Culture CRTH2-expressing cells to ~80% confluency A2 Starve cells in serum-free medium for 18-24 hours A1->A2 B1 Harvest and resuspend cells in assay medium to 1x10⁶ cells/mL A2->B1 B2 Prepare this compound serial dilutions and pre-incubate with cells (30 min) B1->B2 B5 Add cell suspension (with/without this compound) to the upper chamber B2->B5 B3 Add chemoattractant (PGD2) and controls to lower chamber wells B4 Place membrane insert over wells B3->B4 B4->B5 B6 Incubate plate for 2-4 hours at 37°C B5->B6 C1 Discard non-migrated cells from the upper chamber B6->C1 C2 Stain migrated cells in the lower chamber with Calcein-AM C1->C2 C3 Read fluorescence (Ex/Em = 485/520 nm) C2->C3 C4 Calculate % inhibition and determine IC50 value for this compound C3->C4

Caption: Experimental workflow for the this compound chemotaxis inhibition assay.

3. Step-by-Step Procedure

Day 1: Cell Preparation

  • Culture CRTH2-expressing cells in appropriate growth medium until they reach approximately 80% confluency.

  • One day before the assay, replace the growth medium with starvation medium and incubate for 16-18 hours.[11] This enhances the chemotactic response.

Day 2: Chemotaxis Assay

  • Cell Harvesting: Harvest the starved cells. For adherent cells, use a gentle dissociation agent. Centrifuge the cell suspension at 400 x g for 5 minutes.

  • Cell Resuspension: Discard the supernatant and resuspend the cell pellet in assay medium (RPMI + 0.5% BSA) to a final concentration of 1 x 10^6 viable cells/mL.[11]

  • Compound Preparation: Prepare serial dilutions of this compound in assay medium. Also prepare solutions for the negative control (assay medium with DMSO vehicle) and positive control (chemoattractant only).

  • Pre-incubation: In separate tubes, mix the cell suspension with the various concentrations of this compound and the vehicle control. Incubate at 37°C for 30 minutes.

  • Loading the Lower Chamber: Add 150 µL of the chemoattractant solution (e.g., 100 nM PGD2) to the wells of the lower chamber of the Boyden apparatus. For the negative control wells, add 150 µL of assay medium only.

  • Assembling the Chamber: Carefully place the membrane insert on top of the lower chamber, avoiding air bubbles.

  • Loading the Upper Chamber: Add 50 µL of the pre-incubated cell suspension (50,000 cells) into the upper chamber (the insert).[11]

  • Incubation: Cover the plate and incubate for 2-4 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically for the specific cell type.[9][11]

4. Detection and Data Analysis

  • Cell Staining: After incubation, carefully remove the insert. To quantify the migrated cells in the lower chamber, add 15 µL of Calcein-AM working solution (e.g., 10X concentration) to each well.

  • Final Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for dye uptake by viable cells.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~520 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with medium and dye only).

    • The fluorescence from the negative control (no chemoattractant) represents basal migration.

    • The fluorescence from the positive control (chemoattractant, no inhibitor) represents maximal migration.

    • Calculate the percentage of inhibition for each this compound concentration: % Inhibition = 100 x (1 - [Fluorescence_TASP - Fluorescence_Basal] / [Fluorescence_Maximal - Fluorescence_Basal])

    • Plot the % inhibition against the log concentration of this compound and use a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

Conclusion

The provided protocol offers a robust framework for assessing the inhibitory activity of this compound on CRTH2-mediated chemotaxis. As a potent CRTH2 antagonist, this compound serves as a valuable tool for studying the role of the PGD2/CRTH2 axis in inflammatory and allergic responses. This methodology can be adapted to screen other potential CRTH2 antagonists and further elucidate the mechanisms of immune cell trafficking in disease.

References

TASP0376377: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TASP0376377 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as Prostaglandin D2 receptor 2 (DP2). CRTH2 is a G protein-coupled receptor (GPCR) that plays a crucial role in the inflammatory cascade associated with allergic diseases such as asthma and allergic rhinitis. It is primarily expressed on T helper 2 (Th2) cells, eosinophils, and basophils. The binding of its natural ligand, prostaglandin D2 (PGD2), to CRTH2 triggers a signaling cascade that leads to chemotaxis, cytokine release, and cellular activation, contributing to the type 2 inflammatory response. This compound competitively inhibits this interaction, thereby mitigating the downstream inflammatory effects.

These application notes provide detailed protocols for utilizing this compound in common cell culture-based assays to investigate its inhibitory effects on CRTH2-mediated signaling and cellular responses.

Mechanism of Action

This compound acts as a competitive antagonist at the CRTH2 receptor. By binding to the receptor, it prevents the binding of PGD2 and subsequent activation of the downstream signaling pathway. This pathway involves the activation of Gαi/o proteins, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, an increase in intracellular calcium mobilization, and the activation of pathways that promote cell migration and effector functions.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGD2 PGD2 CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds & Activates TASP This compound TASP->CRTH2 Binds & Inhibits G_protein Gαi/o Protein CRTH2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates Chemotaxis Chemotaxis & Cell Activation Ca_release->Chemotaxis Leads to

Figure 1: this compound inhibits PGD2-mediated CRTH2 signaling pathway.

Quantitative Data Summary

The following table summarizes the key in vitro potency and selectivity data for this compound.

ParameterSpeciesAssay TypeIC50 (nM)Selectivity vs. DP1Selectivity vs. COX-1Selectivity vs. COX-2
CRTH2 BindingHumanRadioligand Binding19>50-fold>500-fold>500-fold
Functional AntagonismHumanPGD2-induced response13---
ChemotaxisHumanEosinophil migration23---

Experimental Protocols

General Guidelines
  • Compound Handling: this compound should be stored as a dry powder at -20°C in the dark. For cell culture experiments, prepare a stock solution (e.g., 10 mM) in a suitable solvent such as DMSO. Further dilutions should be made in cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Cell Culture: Use cell lines endogenously expressing CRTH2 (e.g., human eosinophils, basophils, Th2-polarized T cells) or a recombinant cell line overexpressing the human CRTH2 receptor (e.g., HEK293-CRTH2). Maintain cells in a humidified incubator at 37°C with 5% CO2.

cluster_prep Preparation cluster_assay Assay TASP_stock Prepare this compound Stock Solution (DMSO) Preincubation Pre-incubate cells with this compound TASP_stock->Preincubation Cell_prep Prepare CRTH2-expressing Cell Suspension Cell_prep->Preincubation PGD2_prep Prepare PGD2 Working Solution Stimulation Stimulate cells with PGD2 PGD2_prep->Stimulation Preincubation->Stimulation Measurement Measure cellular response (Chemotaxis or Ca²⁺ flux) Stimulation->Measurement

Figure 2: General experimental workflow for assessing this compound activity.

Protocol 1: Chemotaxis Assay

This protocol describes a Boyden chamber assay to evaluate the ability of this compound to inhibit PGD2-induced migration of CRTH2-expressing cells.

Materials:

  • CRTH2-expressing cells (e.g., primary human eosinophils or a CRTH2-expressing cell line)

  • This compound

  • Prostaglandin D2 (PGD2)

  • Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

  • Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm pore size for eosinophils)

  • Calcein-AM or other suitable cell viability dye

  • Fluorescence plate reader

Procedure:

  • Cell Preparation:

    • Culture CRTH2-expressing cells to a sufficient density.

    • Harvest and resuspend the cells in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.

  • This compound Pre-incubation:

    • In a separate tube, incubate the cell suspension with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) for 30 minutes at 37°C.

  • Assay Setup:

    • Add chemotaxis buffer containing PGD2 (at its EC50 concentration, to be determined empirically, typically in the low nM range) to the lower wells of the Boyden chamber. Include a negative control with buffer alone.

    • Place the polycarbonate membrane over the lower wells.

    • Add the pre-incubated cell suspension to the upper chamber.

  • Incubation:

    • Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 1-3 hours.

  • Quantification of Migration:

    • After incubation, remove the upper chamber and wipe the top side of the membrane to remove non-migrated cells.

    • Fix and stain the migrated cells on the bottom side of the membrane, or quantify migrated cells in the lower chamber using a cell viability dye like Calcein-AM and a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the PGD2-only control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

Protocol 2: Calcium Mobilization Assay

This protocol outlines a method to measure the inhibitory effect of this compound on PGD2-induced intracellular calcium release in CRTH2-expressing cells.

Materials:

  • CRTH2-expressing cells (e.g., HEK293-CRTH2)

  • This compound

  • Prostaglandin D2 (PGD2)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Pluronic F-127

  • Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating:

    • Seed CRTH2-expressing cells into a black, clear-bottom 96-well or 384-well plate and culture overnight to allow for cell attachment.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

    • Remove the culture medium from the cells and add the dye loading buffer.

    • Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.

  • Compound Addition:

    • Wash the cells gently with assay buffer to remove excess dye.

    • Add assay buffer containing various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) to the wells.

  • Calcium Flux Measurement:

    • Place the plate into the fluorescence plate reader and allow it to equilibrate.

    • Record a baseline fluorescence reading for a few seconds.

    • Using the instrument's

Application Notes and Protocols for In Vivo Animal Studies with CRTH2 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific in vivo dosage and detailed experimental protocols for TASP0376377 are not publicly available. The following application notes and protocols are based on published in vivo studies of other selective CRTH2 antagonists and are intended to serve as a comprehensive guide for researchers. It is imperative that researchers conduct dose-finding studies to establish the optimal dosage of this compound for their specific animal model and disease indication.

Introduction

This compound is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin D2 receptor 2 (DP2). CRTH2 is a G protein-coupled receptor that plays a crucial role in the recruitment and activation of type 2 inflammatory cells, including T helper 2 (Th2) cells, eosinophils, and basophils. These cells are key drivers of allergic inflammation in diseases such as asthma, atopic dermatitis, and allergic rhinitis. By blocking the binding of its natural ligand, prostaglandin D2 (PGD2), this compound is expected to inhibit the downstream signaling pathways that lead to allergic responses.

These application notes provide an overview of the mechanism of action of CRTH2 antagonists and detailed protocols for their evaluation in preclinical animal models of allergic inflammation.

Mechanism of Action: CRTH2 Signaling Pathway

Prostaglandin D2 (PGD2) is a major pro-inflammatory mediator released primarily from activated mast cells. It exerts its biological effects through two main receptors: the DP1 receptor and the CRTH2 receptor. The binding of PGD2 to CRTH2 on the surface of inflammatory cells triggers a cascade of intracellular events that ultimately lead to chemotaxis, cellular activation, and the release of pro-inflammatory cytokines and mediators. CRTH2 antagonists like this compound competitively inhibit the binding of PGD2 to CRTH2, thereby attenuating the inflammatory response.[1]

CRTH2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGD2 PGD2 CRTH2 CRTH2 (GPCR) PGD2->CRTH2 Binds G_protein Gi/o CRTH2->G_protein Activates PLC PLC G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2+ Ca²⁺ Mobilization IP3->Ca2+ Induces PKC PKC Activation DAG->PKC Activates Cellular_Responses Cellular Responses (Chemotaxis, Degranulation, Cytokine Release) Ca2+->Cellular_Responses PKC->Cellular_Responses This compound This compound This compound->CRTH2 Blocks

Caption: CRTH2 signaling pathway and the inhibitory action of this compound.

In Vivo Efficacy Models

The in vivo efficacy of CRTH2 antagonists can be evaluated in various animal models of allergic inflammation. The choice of model will depend on the therapeutic indication of interest.

Murine Model of Allergic Asthma

This model is used to assess the ability of a CRTH2 antagonist to inhibit allergen-induced airway inflammation, airway hyperresponsiveness (AHR), and mucus production.

Experimental Protocol:

  • Sensitization: BALB/c mice are sensitized by intraperitoneal (i.p.) injection of an allergen, such as ovalbumin (OVA) or cockroach allergen (CRA), emulsified in alum on days 0 and 14.[2]

  • Challenge: From day 21 to day 23, mice are challenged with the same allergen via intranasal (i.n.) or aerosol administration.

  • Treatment: The CRTH2 antagonist or vehicle is administered to the mice, typically via oral gavage, starting from one day before the first challenge until the end of the experiment.

  • Readouts (24-48 hours after the last challenge):

    • Airway Hyperresponsiveness (AHR): Assessed by measuring the changes in lung resistance and compliance in response to increasing doses of methacholine using a whole-body plethysmograph.

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: Collection of BAL fluid to determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).

    • Lung Histology: Lungs are collected, fixed, and stained with Hematoxylin and Eosin (H&E) for inflammation scoring and Periodic acid-Schiff (PAS) for mucus production.

    • Cytokine Analysis: Levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates are measured by ELISA or multiplex assays.

Murine Model of Atopic Dermatitis

This model evaluates the potential of a CRTH2 antagonist to reduce skin inflammation and associated symptoms.

Experimental Protocol:

  • Sensitization and Challenge: A common model is the fluorescein isothiocyanate (FITC)-induced contact hypersensitivity model. The abdomen of BALB/c mice is shaved and sensitized with FITC solution. After 5 days, a challenge dose of FITC is applied to the ears.

  • Treatment: The CRTH2 antagonist or vehicle is administered (e.g., orally or topically) prior to and/or after the challenge.

  • Readouts (24 hours after challenge):

    • Ear Swelling: Measured using a caliper as an indicator of the inflammatory edema.

    • Histological Analysis: Ear tissue is collected for H&E staining to assess the inflammatory infiltrate.

    • Cytokine and Chemokine Analysis: Protein levels of pro-inflammatory mediators in the ear tissue homogenates are quantified.[3]

Dosage and Administration

The following table summarizes typical dosage ranges and administration routes for CRTH2 antagonists in preclinical animal models, based on published literature. Note: These are representative examples and the optimal dosage for this compound must be determined experimentally.

Compound ClassAnimal ModelSpeciesRoute of AdministrationDosage RangeReference
Selective CRTH2 AntagonistAllergic AsthmaMouseOral Gavage0.1 - 10 mg/kg[2]
Selective CRTH2 AntagonistAllergic AsthmaMouseOralNot Specified[4]
Selective CRTH2 AntagonistContact HypersensitivityMouseOralNot Specified[3]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating a CRTH2 antagonist in a murine model of allergic asthma.

Experimental_Workflow cluster_setup Experimental Setup cluster_protocol Experimental Protocol cluster_readouts Data Collection and Analysis Animal_Model Select Animal Model (e.g., BALB/c mice) Grouping Divide into Groups (Vehicle, this compound doses) Animal_Model->Grouping Sensitization Sensitization (Day 0 & 14, i.p. Allergen) Grouping->Sensitization Treatment_Start Initiate Treatment (Day 20, e.g., Oral Gavage) Sensitization->Treatment_Start Challenge Allergen Challenge (Day 21-23, i.n. or Aerosol) Treatment_Start->Challenge Treatment_Continue Continue Treatment Daily Challenge->Treatment_Continue AHR Measure Airway Hyperresponsiveness Treatment_Continue->AHR BAL Collect BAL Fluid (Cell Counts, Cytokines) Treatment_Continue->BAL Histology Lung Histology (Inflammation, Mucus) Treatment_Continue->Histology Data_Analysis Statistical Analysis and Interpretation AHR->Data_Analysis BAL->Data_Analysis Histology->Data_Analysis

Caption: A generalized experimental workflow for in vivo efficacy testing.

Summary of In Vitro Potency of this compound

While in vivo data is limited, the in vitro potency of this compound has been reported. This information is crucial for guiding initial dose selection for in vivo studies.

Assay TypeParameterValue (nM)
Binding AffinityIC₅₀19
Functional Antagonist ActivityIC₅₀13
Chemotaxis AssayIC₅₀23

Data sourced from publicly available drug profiles.

Conclusion

This compound is a promising CRTH2 antagonist with potent in vitro activity. The provided protocols for in vivo animal models of allergic asthma and atopic dermatitis offer a solid framework for evaluating its preclinical efficacy. Researchers should perform dose-ranging studies to determine the optimal therapeutic window for this compound in their chosen model. The successful demonstration of in vivo efficacy will be a critical step in the further development of this compound for the treatment of allergic diseases.

References

Application Notes and Protocols for TASP0376377 in Asthma and Allergy Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TASP0376377 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin D2 receptor 2 (DP2). CRTH2 is a G-protein-coupled receptor that plays a pivotal role in the inflammatory cascade associated with allergic diseases, including asthma. It is preferentially expressed on key effector cells of the type 2 immune response, such as T helper 2 (Th2) cells, eosinophils, basophils, and group 2 innate lymphoid cells (ILC2s). The natural ligand for CRTH2 is Prostaglandin D2 (PGD2), which is primarily released from activated mast cells upon allergen exposure. The interaction between PGD2 and CRTH2 triggers the chemotaxis, activation, and survival of these inflammatory cells, leading to the characteristic features of asthma and allergic inflammation, such as airway eosinophilia, mucus hypersecretion, and airway hyperresponsiveness.

By blocking the PGD2/CRTH2 signaling pathway, this compound offers a targeted therapeutic strategy to mitigate the underlying inflammatory processes in asthma and allergies. These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its evaluation in established preclinical models of asthma and allergy.

Mechanism of Action: The CRTH2 Signaling Pathway

Upon allergen challenge, mast cells degranulate and release a variety of inflammatory mediators, including PGD2. PGD2 then binds to the CRTH2 receptor on the surface of Th2 cells, eosinophils, and ILC2s. This binding activates a Gαi-coupled signaling cascade, leading to downstream effects such as calcium mobilization and inhibition of adenylyl cyclase. Ultimately, this signaling promotes the migration of these inflammatory cells to the site of allergic inflammation in the airways, their activation, and the release of pro-inflammatory cytokines, contributing to the pathophysiology of asthma. This compound acts as a competitive antagonist at the CRTH2 receptor, preventing PGD2 from binding and thereby inhibiting these downstream inflammatory events.

CRTH2_Signaling_Pathway cluster_allergens Allergen Exposure cluster_mast_cell Mast Cell cluster_th2_cell Th2 Cell / Eosinophil / ILC2 Allergen Allergen Mast_Cell Mast Cell Allergen->Mast_Cell Activates PGD2 PGD2 Mast_Cell->PGD2 Release CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds G_protein Gαi Protein CRTH2->G_protein Activates Signaling Downstream Signaling G_protein->Signaling Inflammation Chemotaxis Activation Cytokine Release Signaling->Inflammation This compound This compound This compound->CRTH2 Blocks experimental_workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Sensitization Sensitization (e.g., OVA/Alum i.p. or HDM i.n.) Days 0 and 14 Challenge Aerosol Challenge (e.g., OVA or HDM) Multiple days Sensitization->Challenge AHR Airway Hyperresponsiveness Measurement Challenge->AHR Treatment This compound Administration (e.g., Oral gavage) During challenge phase Treatment->Challenge BAL Bronchoalveolar Lavage (BAL) - Cell differentials - Cytokine analysis AHR->BAL Histology Lung Histology - Inflammation scoring - Mucus production BAL->Histology IgE Serum IgE Measurement Histology->IgE

Application of TASP0376377 in Eosinophil Activation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TASP0376377 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the D prostanoid receptor 2 (DP2).[1] CRTH2 is a G-protein coupled receptor that binds to prostaglandin D2 (PGD2), a key mediator released by mast cells during allergic responses.[2][3] The activation of CRTH2 on eosinophils, T helper 2 (Th2) cells, and basophils plays a crucial role in orchestrating the inflammatory cascade in allergic diseases such as asthma and allergic rhinitis.[1][3] Eosinophils, in particular, are key effector cells in these conditions, and their activation, recruitment, and degranulation contribute significantly to tissue damage and disease symptoms.[4][5][6]

This compound, by blocking the PGD2-CRTH2 signaling pathway, is expected to inhibit multiple aspects of eosinophil activation. This makes it a valuable tool for studying the role of the CRTH2 pathway in eosinophil-mediated inflammation and a potential therapeutic agent for allergic diseases.

Mechanism of Action

Prostaglandin D2 (PGD2), primarily released from activated mast cells, binds to the CRTH2 receptor on the surface of eosinophils. This binding activates intracellular signaling pathways, including the mobilization of intracellular calcium and the activation of protein kinase C (PKC) and other downstream effectors.[3] These signaling events lead to a range of pro-inflammatory responses in eosinophils, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS), also known as the respiratory burst.[2] this compound acts as a competitive antagonist at the CRTH2 receptor, preventing PGD2 from binding and thereby inhibiting these downstream signaling events and subsequent eosinophil activation.

cluster_0 Mast Cell cluster_1 Eosinophil Allergen Allergen Mast Cell Mast Cell Allergen->Mast Cell Activation PGD2 PGD2 Mast Cell->PGD2 Release CRTH2 CRTH2 PGD2->CRTH2 Binds G-protein G-protein CRTH2->G-protein Activates This compound This compound This compound->CRTH2 Blocks Signaling Cascade Signaling Cascade G-protein->Signaling Cascade Eosinophil Activation Eosinophil Activation Signaling Cascade->Eosinophil Activation Chemotaxis Chemotaxis Eosinophil Activation->Chemotaxis Degranulation Degranulation Eosinophil Activation->Degranulation Respiratory Burst Respiratory Burst Eosinophil Activation->Respiratory Burst

Figure 1: this compound Mechanism of Action.

Quantitative Data on CRTH2 Antagonists

The following table summarizes the inhibitory activities of this compound and other CRTH2 antagonists on eosinophil functions. This data highlights the potential of this compound as a potent inhibitor of eosinophil activation.

CompoundAssayTargetSpeciesIC50 (nM)Reference
This compound Binding AffinityCRTH2Human19[1]
This compound Functional Antagonist ActivityCRTH2Human13[1]
This compound ChemotaxisEosinophilsHuman23[1]
Cay10471ChemotaxisEosinophilsHumanNot specified[2]
Cay10471Respiratory BurstEosinophilsHumanNot specified[2]

Experimental Protocols

Detailed methodologies for key experiments to study the effects of this compound on eosinophil activation are provided below.

Eosinophil Chemotaxis Assay

This assay evaluates the ability of this compound to inhibit the directional migration of eosinophils towards a chemoattractant, such as PGD2.

Isolate Eosinophils Isolate Eosinophils Pre-incubate with this compound Pre-incubate with this compound Isolate Eosinophils->Pre-incubate with this compound Place cells in upper chamber Place cells in upper chamber Pre-incubate with this compound->Place cells in upper chamber Add PGD2 to lower chamber Add PGD2 to lower chamber Incubate Incubate Place cells in upper chamber->Incubate Add PGD2 to lower chamber->Incubate Chemotaxis Count migrated cells Count migrated cells Incubate->Count migrated cells

Figure 2: Eosinophil Chemotaxis Assay Workflow.

Materials:

  • Human peripheral blood eosinophils (isolated by negative selection)

  • RPMI 1640 medium with 0.1% BSA

  • This compound (dissolved in DMSO, final concentration of DMSO should be <0.1%)

  • Prostaglandin D2 (PGD2)

  • Boyden chamber or similar chemotaxis system with 5 µm pore size polycarbonate filters

  • Calcein-AM (for cell labeling)

  • Fluorescence plate reader

Protocol:

  • Isolate eosinophils from human peripheral blood using a standard negative selection kit. Resuspend the purified eosinophils in RPMI 1640 with 0.1% BSA at a concentration of 1 x 10^6 cells/mL.

  • Label the eosinophils with Calcein-AM according to the manufacturer's instructions.

  • Pre-incubate the labeled eosinophils with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.

  • Add PGD2 (typically 10-100 nM) to the lower wells of the Boyden chamber.

  • Add the pre-incubated eosinophil suspension to the upper chamber of the Boyden chamber.

  • Incubate the chamber for 1-2 hours at 37°C in a 5% CO2 incubator.

  • After incubation, remove the upper chamber and wipe the upper surface of the filter to remove non-migrated cells.

  • Quantify the migrated cells in the lower chamber by measuring the fluorescence using a fluorescence plate reader.

  • Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

Eosinophil Degranulation Assay (Eosinophil Peroxidase Release)

This assay measures the release of eosinophil peroxidase (EPO), a major granule protein, upon stimulation. This compound is expected to inhibit PGD2-induced degranulation.

Isolate Eosinophils Isolate Eosinophils Pre-incubate with this compound Pre-incubate with this compound Isolate Eosinophils->Pre-incubate with this compound Stimulate with PGD2 Stimulate with PGD2 Pre-incubate with this compound->Stimulate with PGD2 Centrifuge Centrifuge Stimulate with PGD2->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant Measure EPO activity Measure EPO activity Collect Supernatant->Measure EPO activity

Figure 3: Eosinophil Degranulation Assay Workflow.

Materials:

  • Human peripheral blood eosinophils

  • Hanks' Balanced Salt Solution (HBSS) with 0.1% gelatin

  • This compound

  • PGD2

  • o-phenylenediamine dihydrochloride (OPD) substrate solution

  • Hydrogen peroxide (H2O2)

  • Sulfuric acid (H2SO4)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Isolate human eosinophils and resuspend them in HBSS with 0.1% gelatin at a concentration of 1 x 10^6 cells/mL.

  • Pre-incubate the eosinophils with various concentrations of this compound or vehicle for 30 minutes at 37°C in a 96-well plate.

  • Stimulate the eosinophils by adding PGD2 (typically 100 nM) and incubate for 1 hour at 37°C.

  • Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

  • Carefully transfer the supernatant to a new 96-well plate.

  • To measure EPO activity, add the OPD substrate solution containing H2O2 to each well.

  • Incubate the plate in the dark at room temperature for 15-30 minutes.

  • Stop the reaction by adding H2SO4.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of inhibition of degranulation for each concentration of this compound.

Eosinophil Respiratory Burst Assay (Superoxide Production)

This assay quantifies the production of superoxide anions, a key component of the respiratory burst, using a colorimetric or fluorometric method. This compound is anticipated to suppress PGD2-induced superoxide production.

Isolate Eosinophils Isolate Eosinophils Pre-incubate with this compound Pre-incubate with this compound Isolate Eosinophils->Pre-incubate with this compound Add Cytochrome c Add Cytochrome c Pre-incubate with this compound->Add Cytochrome c Stimulate with PGD2 Stimulate with PGD2 Add Cytochrome c->Stimulate with PGD2 Incubate Incubate Stimulate with PGD2->Incubate Measure Absorbance Measure Absorbance Incubate->Measure Absorbance

References

TASP0376377: A Potent and Selective CRTH2 Antagonist for Investigating Allergic Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Chemoattractant Receptor-Homologous molecule expressed on T Helper 2 cells (CRTH2), also known as DP2, is a G protein-coupled receptor that plays a pivotal role in the pathogenesis of allergic diseases such as asthma and allergic rhinitis.[1][2] Its natural ligand, prostaglandin D2 (PGD2), is predominantly released by activated mast cells and triggers the recruitment and activation of key inflammatory cells, including T helper 2 (Th2) cells, eosinophils, and basophils.[2][3] Consequently, antagonism of the CRTH2 receptor presents a promising therapeutic strategy for the treatment of these conditions.

TASP0376377 is a novel, potent, and selective antagonist of the CRTH2 receptor. Its high affinity and selectivity make it an invaluable research tool for elucidating the complex role of the CRTH2 signaling pathway in various inflammatory and immunological processes. These application notes provide a comprehensive overview of this compound, including its pharmacological properties and detailed protocols for its use in in vitro and in vivo studies of CRTH2 function.

Pharmacological Profile of this compound and Other CRTH2 Antagonists

A summary of the in vitro potency and selectivity of this compound in comparison to other well-characterized CRTH2 antagonists is provided below. This data highlights the utility of this compound as a potent and selective tool for studying CRTH2-mediated responses.

CompoundTargetAssay TypeIC50 / KiSelectivity
This compound Human CRTH2Radioligand BindingIC50 = 19 nM>50-fold vs. DP1 (IC50 >1 µM)
Human CRTH2Functional AntagonismIC50 = 13 nM>500-fold vs. COX-1 & COX-2 (IC50 >10 µM)
Human EosinophilsChemotaxisIC50 = 23 nM
Fevipiprant (QAW039) Human CRTH2Radioligand BindingKi = 1.1 nMSelective vs. other prostanoid receptors
Human EosinophilsShape ChangeIC50 = 0.44 nM
Setipiprant (ACT-129968) Human CRTH2Functional AntagonismReduces allergen-induced late asthmatic response

CRTH2 Signaling Pathway

The binding of PGD2 to the CRTH2 receptor, a Gi-coupled protein, initiates a signaling cascade that leads to the activation of downstream effector pathways. This results in a variety of cellular responses, including chemotaxis, cytokine release, and cellular activation, all of which contribute to the inflammatory milieu characteristic of allergic diseases. This compound acts as a competitive antagonist, blocking the binding of PGD2 and thereby inhibiting these downstream effects.

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane CRTH2 CRTH2 (GPCR) Gi Gi Protein CRTH2->Gi Activates PGD2 PGD2 PGD2->CRTH2 Binds TASP This compound TASP->CRTH2 Blocks PLC Phospholipase C (PLC) Gi->PLC Activates (βγ) AC Adenylyl Cyclase (AC) Gi->AC Inhibits (α) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP production Ca_release Ca2+ Release from ER IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Responses (Chemotaxis, Cytokine Release) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: CRTH2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for CRTH2 Antagonist Characterization

A typical workflow for the characterization of a novel CRTH2 antagonist, such as this compound, involves a series of in vitro and in vivo assays to determine its potency, selectivity, and efficacy.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Radioligand Binding Assay (Determine Ki) Functional Functional Assays (e.g., Calcium Mobilization) Binding->Functional Chemotaxis Chemotaxis Assay (e.g., Eosinophil Migration) Functional->Chemotaxis Selectivity Selectivity Profiling (vs. DP1, other receptors) Chemotaxis->Selectivity PK Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Selectivity->PK Efficacy Efficacy Models (e.g., OVA-induced airway inflammation) PK->Efficacy Lead_Opt Lead Optimization Efficacy->Lead_Opt Start Compound Synthesis (this compound) Start->Binding

Caption: Workflow for characterizing a novel CRTH2 antagonist.

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki or IC50) of this compound for the human CRTH2 receptor.

Materials:

  • HEK293 cells stably expressing human CRTH2

  • [3H]-PGD2 (Radioligand)

  • Unlabeled PGD2

  • This compound

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash Buffer (ice-cold)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation:

    • Culture HEK-hCRTH2 cells to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in binding buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

    • For competition binding, add increasing concentrations of this compound.

    • Add a fixed concentration of [3H]-PGD2 to all wells.

    • For non-specific binding control wells, add a high concentration of unlabeled PGD2.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Calcium Mobilization Assay

This protocol measures the ability of this compound to inhibit PGD2-induced intracellular calcium mobilization in CRTH2-expressing cells.

Materials:

  • CHO or HEK293 cells stably expressing human CRTH2

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • PGD2

  • This compound

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with kinetic reading and automated injection capabilities

Procedure:

  • Cell Preparation and Dye Loading:

    • Seed CRTH2-expressing cells into a 96-well plate and culture overnight.

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye solution.

    • Incubate the plate in the dark at 37°C for approximately one hour.

    • Wash the cells with assay buffer to remove excess dye.

  • Compound Incubation:

    • Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes).

  • Measurement of Calcium Flux:

    • Place the plate in the fluorescence microplate reader.

    • Establish a stable baseline fluorescence reading.

    • Inject a solution of PGD2 into the wells to stimulate the cells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the peak response as a function of the this compound concentration.

    • Calculate the IC50 value for the inhibition of the PGD2-induced calcium response.

In Vitro Eosinophil Chemotaxis Assay

This protocol assesses the ability of this compound to block the migration of eosinophils towards a PGD2 gradient.

Materials:

  • Isolated human peripheral blood eosinophils

  • PGD2

  • This compound

  • Chemotaxis buffer (e.g., RPMI-1640 with 0.5% BSA)

  • Transwell inserts with a 5 µm pore size polycarbonate membrane

  • 24-well plates

Procedure:

  • Cell Preparation:

    • Isolate eosinophils from the peripheral blood of healthy donors.

    • Resuspend the purified eosinophils in chemotaxis buffer.

  • Chemotaxis Assay Setup:

    • Add chemotaxis buffer containing PGD2 to the lower chamber of the 24-well plate.

    • In the upper chamber (Transwell insert), add the eosinophil suspension pre-incubated with varying concentrations of this compound or vehicle control.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 1-2 hours.

  • Quantification of Migration:

    • After incubation, remove the Transwell inserts.

    • Collect the cells that have migrated to the lower chamber.

    • Count the migrated cells using a hemocytometer or an automated cell counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value for the inhibition of eosinophil chemotaxis.

In Vivo Ovalbumin (OVA)-Induced Airway Inflammation Model

This protocol evaluates the in vivo efficacy of this compound in a mouse model of allergic asthma.[4][5]

Materials:

  • BALB/c mice

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Alum)

  • This compound

  • Vehicle control

  • Phosphate-buffered saline (PBS)

Procedure:

  • Sensitization:

    • On days 0 and 14, sensitize the mice by intraperitoneal injection of OVA emulsified in alum.[4]

  • Challenge:

    • On days 24, 25, and 26, challenge the mice with an intranasal or intratracheal administration of OVA in PBS to induce an allergic airway response.[4]

  • Treatment:

    • Administer this compound or vehicle control to the mice via an appropriate route (e.g., oral gavage) at a predetermined time before each OVA challenge.

  • Assessment of Airway Inflammation (24-48 hours after the final challenge):

    • Bronchoalveolar Lavage (BAL):

      • Perform a BAL to collect airway inflammatory cells.

      • Determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid.

    • Lung Histology:

      • Collect lung tissue for histological analysis.

      • Stain lung sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.

    • Cytokine Analysis:

      • Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates using ELISA or other immunoassays.

  • Data Analysis:

    • Compare the inflammatory parameters (cell counts, histology scores, cytokine levels) between the this compound-treated group and the vehicle-treated group to determine the efficacy of the compound in reducing airway inflammation.

Conclusion

This compound is a potent and selective CRTH2 antagonist that serves as an excellent tool for researchers studying the role of the PGD2/CRTH2 axis in allergic inflammation and other immune responses. The protocols provided herein offer a framework for the comprehensive in vitro and in vivo characterization of this compound and other CRTH2 antagonists, facilitating further advancements in the development of novel therapeutics for allergic diseases.

References

Application Notes and Protocols for TASP0376377 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

TASP0376377 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin D2 receptor 2 (DP2). CRTH2 is a G protein-coupled receptor that plays a crucial role in the inflammatory cascade, particularly in allergic diseases such as asthma and allergic rhinitis. Upon activation by its natural ligand, prostaglandin D2 (PGD2), CRTH2 mediates the chemotaxis and activation of key inflammatory cells, including T helper type 2 (Th2) cells, eosinophils, and basophils. Antagonism of this receptor is therefore a promising therapeutic strategy for the treatment of allergic inflammation.

These application notes provide an overview of the use of this compound in high-throughput screening (HTS) assays designed to identify and characterize CRTH2 antagonists. Detailed protocols for key functional assays are provided to guide researchers in setting up robust screening platforms.

Quantitative Data Summary for this compound

The following table summarizes the in vitro potency of this compound in various functional assays. This data highlights its high affinity and selective antagonistic activity at the CRTH2 receptor.

Assay TypeTargetSpeciesParameterValue (nM)Reference
Radioligand Binding AssayCRTH2HumanIC5019[1]
Functional Antagonist AssayCRTH2HumanIC5013[1]
Chemotaxis AssayCRTH2HumanIC5023[1]
Selectivity Binding AssayDP1 ReceptorHumanIC50>1,000[1]
Selectivity AssayCOX-1 EnzymeHumanIC50>10,000[1]
Selectivity AssayCOX-2 EnzymeHumanIC50>10,000[1]

Signaling Pathway

The CRTH2 receptor is a G protein-coupled receptor that primarily signals through the Gαi subunit. Activation of CRTH2 by PGD2 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Simultaneously, the βγ subunits of the G protein can activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. These signaling events ultimately result in the activation of downstream pathways that mediate chemotaxis and cellular activation.

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGD2 PGD2 CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 Binds G_protein Gαi/βγ CRTH2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C (PLC) G_protein->PLC Activates (Gβγ) cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ATP ATP Cell_Response Chemotaxis & Cell Activation cAMP->Cell_Response Modulates PIP2 PIP2 Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER Triggers release DAG->Cell_Response Leads to Ca2_cyto Ca²⁺ (Cytosolic) Ca2_ER->Ca2_cyto Increases Ca2_cyto->Cell_Response Leads to This compound This compound This compound->CRTH2 Antagonizes

Caption: CRTH2 Signaling Pathway

Experimental Protocols

High-Throughput Radioligand Binding Assay

This assay is used to determine the binding affinity of test compounds to the CRTH2 receptor. It is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor.

Materials:

  • HEK293 cells stably expressing human CRTH2

  • Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • [³H]-PGD₂ (Radiolabeled ligand)

  • This compound (Reference compound)

  • Test compounds

  • Scintillation cocktail

  • 96-well filter plates

  • Scintillation counter

Protocol:

  • Membrane Preparation: a. Culture HEK293-CRTH2 cells to confluency. b. Harvest cells and centrifuge. c. Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize. d. Centrifuge the homogenate at low speed to remove nuclei and cell debris. e. Centrifuge the supernatant at high speed to pellet the membranes. f. Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Assay Procedure: a. In a 96-well plate, add assay buffer, [³H]-PGD₂ (at a concentration close to its Kd), and either the test compound, reference compound, or vehicle. b. Add the prepared cell membranes to initiate the binding reaction. c. Incubate the plate at room temperature for a specified time to reach equilibrium. d. Transfer the reaction mixture to a filter plate and wash with ice-cold wash buffer to separate bound from free radioligand. e. Dry the filter plate and add scintillation cocktail to each well. f. Count the radioactivity in a scintillation counter.

  • Data Analysis: a. Calculate the percentage of specific binding for each concentration of the test compound. b. Plot the percentage of specific binding against the logarithm of the compound concentration. c. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

High-Throughput Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit the PGD₂-induced increase in intracellular calcium in cells expressing the CRTH2 receptor.

Materials:

  • CHO or HEK293 cells stably expressing human CRTH2

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • PGD₂ (Agonist)

  • This compound (Reference antagonist)

  • Test compounds

  • Fluorescence plate reader with an integrated liquid handling system

Protocol:

  • Cell Preparation: a. Plate CRTH2-expressing cells in a 96- or 384-well black, clear-bottom plate and culture overnight. b. Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye in assay buffer. c. Incubate the plate at 37°C for a specified time to allow for dye uptake. d. Wash the cells with assay buffer to remove excess dye.

  • Assay Procedure: a. Place the cell plate in the fluorescence plate reader. b. Add the test compound or reference antagonist to the wells and incubate for a specified pre-incubation time. c. Measure the baseline fluorescence. d. Add PGD₂ to all wells to stimulate the cells. e. Immediately measure the fluorescence intensity over time to capture the calcium flux.

  • Data Analysis: a. Determine the peak fluorescence response for each well. b. Normalize the data to the response of the positive control (PGD₂ alone) and negative control (buffer). c. Plot the percentage of inhibition against the logarithm of the test compound concentration. d. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

High-Throughput Chemotaxis Assay

This assay measures the ability of a compound to inhibit the migration of CRTH2-expressing cells towards a PGD₂ gradient.

Materials:

  • Human eosinophils or a cell line endogenously or recombinantly expressing CRTH2 (e.g., L1.2-hCRTH2)

  • Chemotaxis chamber (e.g., Boyden chamber, Transwell® inserts) with a porous membrane

  • Assay medium (e.g., RPMI 1640 with 0.1% BSA)

  • PGD₂ (Chemoattractant)

  • This compound (Reference inhibitor)

  • Test compounds

  • Cell viability/counting reagent (e.g., Calcein AM, CyQUANT®)

  • Fluorescence plate reader

Protocol:

  • Assay Setup: a. Add assay medium containing PGD₂ to the lower wells of the chemotaxis chamber. b. In a separate plate, pre-incubate the CRTH2-expressing cells with the test compounds, reference inhibitor, or vehicle. c. Add the pre-incubated cell suspension to the upper chamber (the insert).

  • Incubation: a. Assemble the chemotaxis chamber by placing the insert into the lower well. b. Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow cell migration (typically 1-3 hours).

  • Detection of Migrated Cells: a. Carefully remove the upper chamber. b. Add a cell quantification reagent to the lower wells. c. Incubate as required by the reagent manufacturer. d. Read the fluorescence in a plate reader.

  • Data Analysis: a. Calculate the number of migrated cells for each condition. b. Determine the percentage of inhibition of chemotaxis for each concentration of the test compound. c. Plot the percentage of inhibition against the logarithm of the compound concentration. d. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify CRTH2 antagonists.

HTS_Workflow cluster_primary_screen Primary High-Throughput Screen cluster_confirmation Hit Confirmation and Triage cluster_secondary_assays Secondary and Selectivity Assays cluster_lead_optimization Lead Optimization Compound_Library Compound Library (>100,000 compounds) Primary_Assay Primary Functional Assay (e.g., Calcium Mobilization) Compound_Library->Primary_Assay Hit_Identification Hit Identification (Single Concentration) Primary_Assay->Hit_Identification Hit_Confirmation Hit Confirmation (Re-test actives) Hit_Identification->Hit_Confirmation Dose_Response Dose-Response Analysis (IC₅₀ Determination) Hit_Confirmation->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis Secondary_Assay Orthogonal Functional Assay (e.g., Chemotaxis) SAR_Analysis->Secondary_Assay Binding_Assay Binding Affinity Assay (Radioligand Binding) SAR_Analysis->Binding_Assay Selectivity_Screening Selectivity Screening (e.g., DP1, COX) SAR_Analysis->Selectivity_Screening Lead_Series Identification of Lead Series Secondary_Assay->Lead_Series Binding_Assay->Lead_Series Selectivity_Screening->Lead_Series In_Vivo_Testing In Vivo Efficacy and Pharmacokinetic Studies Lead_Series->In_Vivo_Testing

Caption: HTS Workflow for CRTH2 Antagonists

References

TASP0376377: Application Notes and Protocols for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TASP0376377 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin D2 receptor 2 (DP2). As a key receptor in the type 2 inflammatory pathway, CRTH2 is expressed on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils. Its activation by its natural ligand, Prostaglandin D2 (PGD2), is implicated in the pathogenesis of allergic diseases such as asthma and allergic rhinitis. This compound, developed by Taisho Pharmaceutical Co., Ltd., serves as a valuable tool for investigating the role of the PGD2/CRTH2 signaling axis in these and other inflammatory conditions.

This document provides detailed application notes and protocols for the handling, storage, and use of this compound in a research setting.

Physicochemical and Pharmacological Properties

Proper handling and storage are critical for maintaining the integrity and activity of this compound.

Storage and Stability:

For optimal stability, this compound should be stored under the following conditions:

  • Short-term (days to weeks): Store at 0 - 4°C in a dry, dark environment.

  • Long-term (months to years): Store at -20°C in a dry, dark environment.

The compound is stable for several weeks during standard shipping conditions.

Chemical Properties:

PropertyValue
Chemical Formula C25H16Cl2N2O4
Molecular Weight 479.31 g/mol
Exact Mass 478.0487
CAS Number 1233246-60-0

Pharmacological Data:

This compound exhibits high affinity and functional antagonism at the CRTH2 receptor with excellent selectivity over other related receptors and enzymes.

AssayIC50
CRTH2 Binding Affinity 19 nM
CRTH2 Functional Antagonist Activity 13 nM
Chemotaxis Assay 23 nM
DP1 Prostanoid Receptor Binding >1 µM
COX-1 Enzyme Activity >10 µM
COX-2 Enzyme Activity >10 µM

CRTH2 Signaling Pathway

The diagram below illustrates the signaling pathway initiated by the binding of PGD2 to the CRTH2 receptor, a Gαi-coupled G protein-coupled receptor (GPCR), and the inhibitory action of this compound. Activation of this pathway leads to downstream effects such as calcium mobilization, chemotaxis, and cytokine release, contributing to the inflammatory response.

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGD2 PGD2 CRTH2 CRTH2 Receptor (GPCR) PGD2->CRTH2 Binds & Activates G_protein Gαi/βγ CRTH2->G_protein Activates TASP This compound TASP->CRTH2 Antagonizes PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_ER ER Ca2+ Release IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Ca_influx Ca2+ Influx Ca_ER->Ca_influx Cell_response Cellular Responses (Chemotaxis, Cytokine Release, Eosinophil Activation) Ca_influx->Cell_response PKC->Cell_response

CRTH2 signaling pathway and antagonism by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound.

CRTH2 Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the CRTH2 receptor.

Materials:

  • HEK293 cells stably expressing human CRTH2 (or other suitable cell line)

  • [3H]-PGD2 (radioligand)

  • This compound

  • Unlabeled PGD2 (for non-specific binding)

  • Binding Buffer: 10 mM HEPES/KOH pH 7.4, 1 mM EDTA, 10 mM MnCl2

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation fluid

  • 96-well filter plates

  • Scintillation counter

Workflow Diagram:

Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes Expressing CRTH2 start->prep_membranes add_reagents Add Radioligand ([3H]-PGD2), Test Compound (this compound), and Membranes to Plate prep_membranes->add_reagents incubate Incubate at Room Temperature add_reagents->incubate filter_wash Filter and Wash to Remove Unbound Ligand incubate->filter_wash add_scint Add Scintillation Fluid filter_wash->add_scint count Count Radioactivity add_scint->count analyze Analyze Data (IC50) count->analyze end End analyze->end

Workflow for the CRTH2 Radioligand Binding Assay.

Protocol:

  • Prepare membranes from HEK293-hCRTH2 cells.

  • In a 96-well plate, add binding buffer.

  • Add serial dilutions of this compound.

  • For total binding wells, add vehicle (e.g., DMSO).

  • For non-specific binding wells, add a high concentration of unlabeled PGD2 (e.g., 10 µM).

  • Add [3H]-PGD2 to a final concentration of ~0.4 nM.

  • Initiate the binding reaction by adding cell membranes (15-25 µg of protein per well).

  • Incubate at room temperature for 60-90 minutes.

  • Terminate the assay by rapid filtration through filter plates, followed by washing with ice-cold wash buffer.

  • Allow filters to dry, then add scintillation fluid.

  • Measure radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value for this compound.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit PGD2-induced intracellular calcium release in CRTH2-expressing cells.

Materials:

  • CRTH2-expressing cells (e.g., CRTH2-L1.2 transfectants)

  • PGD2

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM)

  • Assay Buffer: HBSS with 1% BSA

  • Fluorimeter or plate reader with fluorescence detection capabilities

Protocol:

  • Label CRTH2-expressing cells with a calcium-sensitive dye (e.g., 3 µM Indo-1 AM) for 60 minutes at 37°C.

  • Wash the cells and resuspend them in assay buffer.

  • Aliquot the cell suspension into a 96-well plate.

  • Add serial dilutions of this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).

  • Measure the baseline fluorescence.

  • Add a concentration of PGD2 that elicits a submaximal response (e.g., EC80).

  • Immediately measure the change in fluorescence over time.

  • The inhibition of the PGD2-induced calcium signal by this compound is used to calculate the IC50 value.

Eosinophil Shape Change Assay

This assay assesses the functional consequence of CRTH2 antagonism on a primary cell type involved in allergic inflammation.

Materials:

  • Isolated human eosinophils

  • PGD2

  • This compound

  • Assay Buffer (e.g., PBS with 0.1% BSA)

  • Flow cytometer

Protocol:

  • Isolate eosinophils from whole blood.

  • Pre-incubate the isolated eosinophils with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.

  • Stimulate the cells with an EC50 concentration of PGD2 for 10-15 minutes at 37°C.

  • Immediately analyze the cells by flow cytometry.

  • Eosinophil shape change is detected as an increase in the forward scatter (FSC) signal.

  • Determine the concentration-dependent inhibition of PGD2-induced shape change by this compound to calculate the IC50.

In Vivo Experimental Models

This compound can be evaluated in various animal models of allergic inflammation. Below are brief overviews of relevant models.

1. Cockroach Allergen (CRA)-Induced Airway Inflammation Model (Mouse):

  • Sensitization: Mice are sensitized with CRA in an adjuvant.

  • Challenge: Mice are subsequently challenged with CRA intranasally or intratracheally.

  • Treatment: this compound is administered (e.g., by oral gavage) prior to the final allergen challenge.

  • Readouts: Airway hyperreactivity, inflammatory cell infiltration in bronchoalveolar lavage fluid (BALF), lung histology (eosinophilia, mucus production), and cytokine levels in lung homogenates.

2. FITC-Induced Allergic Contact Hypersensitivity Model (Mouse):

  • Sensitization: Mice are sensitized by applying fluorescein isothiocyanate (FITC) to the skin.

  • Challenge: A secondary application of FITC to the ear elicits a hypersensitivity reaction.

  • Treatment: this compound is administered prior to the challenge.

  • Readouts: Ear swelling (edema), histological analysis of inflammatory infiltrate, and gene expression of pro-inflammatory mediators in the ear tissue.

Conclusion

This compound is a valuable research tool for elucidating the role of the CRTH2 receptor in health and disease. The protocols and information provided herein are intended to guide researchers in the effective use of this compound. Adherence to proper storage, handling, and experimental procedures will ensure the generation of reliable and reproducible data. As with any research compound, it is essential to consult the relevant Safety Data Sheet (SDS) prior to use.

TASP0376377: A Potent and Selective CRTH2 Antagonist for Investigating Immune System Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Application Notes

Introduction

TASP0376377 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin D2 receptor 2 (DP2). CRTH2 is a G protein-coupled receptor (GPCR) that plays a crucial role in the pathogenesis of various immune system diseases, particularly those driven by a Type 2 inflammatory response.[1] Prostaglandin D2 (PGD2), primarily released from activated mast cells, is the main ligand for CRTH2. The interaction between PGD2 and CRTH2 on immune cells such as T helper 2 (Th2) cells, eosinophils, and basophils, triggers a cascade of events including cell migration, activation, and the release of pro-inflammatory cytokines.[1] Consequently, antagonizing the CRTH2 receptor presents a promising therapeutic strategy for allergic diseases like asthma, allergic rhinitis, and atopic dermatitis.

This compound, developed by Taisho Pharmaceutical Co., Ltd., has demonstrated high potency in binding to and inhibiting the function of the CRTH2 receptor.[1] Its selectivity over other prostanoid receptors, such as the DP1 receptor, and cyclooxygenase (COX) enzymes makes it a valuable tool for specifically investigating the role of the CRTH2 signaling pathway in immune regulation and disease.[1] These application notes provide an overview of the utility of this compound in preclinical research models of immune system diseases and detailed protocols for its characterization.

Mechanism of Action

This compound exerts its effects by competitively binding to the CRTH2 receptor, thereby preventing its activation by the endogenous ligand PGD2. The CRTH2 receptor is coupled to the Gαi/o subunit of the heterotrimeric G protein. Upon PGD2 binding, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Simultaneously, the Gβγ subunits activate phospholipase C (PLC), which in turn leads to an increase in intracellular calcium concentration ([Ca2+]i). These signaling events culminate in various cellular responses, including chemotaxis, cytokine production, and inhibition of apoptosis in Th2 cells and eosinophils. By blocking the initial binding of PGD2, this compound effectively abrogates these downstream signaling events and the subsequent inflammatory responses.

CRTH2 Signaling Pathway

CRTH2_Signaling_Pathway PGD2 PGD2 CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds TASP This compound TASP->CRTH2 Gai Gαi/o CRTH2->Gai Activates PLC Phospholipase C (PLC) CRTH2->PLC Activates AC Adenylyl Cyclase Gai->AC Inhibits cAMP ↓ cAMP Chemotaxis Chemotaxis Cytokine Cytokine Release Apoptosis ↓ Apoptosis Ca2 ↑ [Ca2+]i Ca2->Chemotaxis Ca2->Cytokine Ca2->Apoptosis

Caption: CRTH2 signaling pathway and the inhibitory action of this compound.

Preclinical Applications in Immune Disease Models

Given its mechanism of action, this compound is a valuable tool for studying immune system diseases where Th2 cells and eosinophils are key drivers of pathology.

  • Allergic Asthma: In animal models of allergic asthma, this compound can be used to investigate the role of the PGD2-CRTH2 axis in airway hyperresponsiveness, eosinophilic inflammation, and mucus production. Administration of this compound is expected to attenuate these key features of asthma.

  • Allergic Rhinitis: The efficacy of this compound can be evaluated in animal models of allergic rhinitis by assessing its ability to reduce nasal symptoms such as sneezing and rubbing, as well as the infiltration of eosinophils into the nasal mucosa.

  • Atopic Dermatitis: In models of atopic dermatitis, this compound can be used to explore the contribution of CRTH2 to skin inflammation, pruritus (itching), and the recruitment of inflammatory cells to the skin.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound from published data.[1]

Assay TypeParameterValue (nM)Description
Binding Affinity IC₅₀19Concentration of this compound required to inhibit 50% of the specific binding of a radiolabeled ligand to CRTH2.
Functional Antagonism IC₅₀13Concentration of this compound required to inhibit 50% of the PGD2-induced functional response (e.g., calcium mobilization).
Chemotaxis Assay IC₅₀23Concentration of this compound required to inhibit 50% of PGD2-induced eosinophil chemotaxis.
Selectivity vs. DP1 Receptor IC₅₀>1000Demonstrates high selectivity for CRTH2 over the DP1 prostanoid receptor.
Selectivity vs. COX-1/2 IC₅₀>10000Shows negligible inhibition of cyclooxygenase enzymes, indicating a specific mechanism of action.

Experimental Protocols

CRTH2 Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound for the CRTH2 receptor.

Experimental Workflow: CRTH2 Radioligand Binding Assay

Binding_Assay_Workflow A Prepare Membranes (from CRTH2-expressing cells) B Incubate Membranes with: - [3H]-PGD2 (Radioligand) - this compound (Test Compound) - Unlabeled PGD2 (for non-specific binding) A->B C Separate Bound from Free Ligand (Vacuum Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (Calculate IC50 and Ki) D->E Chemotaxis_Assay_Workflow A Isolate Eosinophils (from human or mouse blood) B Pre-incubate Eosinophils with this compound or vehicle A->B C Set up Chemotaxis Chamber: - Lower well: PGD2 (chemoattractant) or buffer - Upper well: Pre-incubated eosinophils B->C D Incubate to allow cell migration through a porous membrane C->D E Quantify Migrated Cells (Cell counting or fluorescence-based) D->E F Data Analysis (Calculate % inhibition and IC50) E->F

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting TASP0376377 Inactivity in Assays

Author: BenchChem Technical Support Team. Date: December 2025

Topic: TASP0376377 Not Showing Activity in Assay Audience: Researchers, scientists, and drug development professionals.

This technical support guide is designed to help you troubleshoot potential issues when this compound does not exhibit the expected activity in your experiments. This compound is a potent and selective antagonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin D2 receptor 2 (DP2).[1] It has demonstrated significant binding affinity and functional antagonist activity in various assays, including chemotaxis.[1] If you are not observing the expected results, the following guide provides a structured approach to identifying and resolving common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected activity of this compound?

A1: this compound is a CRTH2 antagonist.[1] In a competitive binding assay, it is expected to displace the binding of a radiolabeled or fluorescently labeled CRTH2 agonist, such as Prostaglandin D2 (PGD2). In a functional assay, such as a chemotaxis or calcium mobilization assay, this compound should inhibit the cellular response induced by a CRTH2 agonist. The reported IC50 values for binding and functional antagonism are in the low nanomolar range (13-23 nM).[1]

Q2: My this compound compound is not showing any activity. What are the most common reasons?

A2: There are several potential reasons for a lack of activity, which can be broadly categorized into three areas: issues with the compound itself, problems with the assay setup, or incorrect data analysis. It is crucial to systematically investigate each of these possibilities.

Q3: How can I be sure that my this compound compound is viable?

A3: Compound integrity is a critical first step. Ensure that the compound has been stored correctly, which for this compound is typically at -20°C for long-term storage and 0-4°C for short-term storage, protected from light.[2] Prepare fresh stock solutions and serial dilutions for each experiment to avoid degradation. It is also advisable to confirm the identity and purity of your compound stock, if possible, through analytical methods like LC-MS or NMR.

Troubleshooting Guide

Problem: this compound shows no inhibition in my CRTH2 binding or functional assay.

The table below summarizes potential causes and recommended solutions to troubleshoot the lack of activity of this compound.

Potential Cause Recommended Troubleshooting Steps
Compound Integrity & Handling
Compound DegradationPrepare fresh stock solutions from powder. Avoid repeated freeze-thaw cycles. Store aliquots at -20°C or below.[2]
Incorrect ConcentrationVerify calculations for stock solutions and serial dilutions. Use calibrated pipettes.
Compound PrecipitationCheck the solubility of this compound in your assay buffer. The final DMSO concentration should typically be kept low (e.g., ≤0.5%).[3] Visually inspect for any precipitate.
Assay Setup & Reagents
Cell Health & Receptor ExpressionEnsure cells are healthy and in the logarithmic growth phase. Verify the expression level of CRTH2 on the cell line used (e.g., by flow cytometry or western blot).
Inactive AgonistUse a fresh, validated batch of the CRTH2 agonist (e.g., PGD2). Ensure proper storage and handling of the agonist.
Suboptimal Agonist ConcentrationIn functional assays, use an agonist concentration that elicits a submaximal response (e.g., EC80) to allow for competitive inhibition.
Incorrect Assay BufferVerify the pH and composition of the assay buffer. Ensure it is compatible with all assay components.
Insufficient Incubation TimeThe pre-incubation time of the cells with this compound before adding the agonist is crucial. Optimize this time to allow for equilibrium binding.[3]
Data Acquisition & Analysis
Instrument SettingsCheck the settings of the plate reader or flow cytometer. Ensure the correct filters and measurement parameters are used.
High Background SignalRun controls with no cells or no agonist to determine the background signal. This could indicate assay interference.
Inappropriate Data NormalizationNormalize the data to the positive (agonist only) and negative (vehicle only) controls.

Experimental Protocols

Hypothetical Protocol 1: CRTH2 Competitive Binding Assay
  • Cell Preparation: Use a cell line stably expressing human CRTH2 (e.g., HEK293-CRTH2). Harvest cells and resuspend in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4).

  • Assay Setup: In a 96-well plate, add 25 µL of binding buffer, 25 µL of a fixed concentration of radiolabeled PGD2 (e.g., [3H]-PGD2), and 25 µL of varying concentrations of this compound or vehicle control.

  • Initiate Reaction: Add 25 µL of the cell suspension to each well.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Termination & Washing: Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Add scintillation cocktail to the dried filter plate and measure the bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of this compound by fitting the data to a four-parameter logistic equation.

Hypothetical Protocol 2: Chemotaxis Assay
  • Cell Preparation: Use a CRTH2-expressing cell line (e.g., human eosinophils or basophils). Resuspend the cells in a suitable chemotaxis buffer.

  • Compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.

  • Assay Setup: Use a multi-well chemotaxis chamber (e.g., a Transwell plate). Add a CRTH2 agonist (e.g., PGD2) to the lower chamber.

  • Cell Migration: Add the pre-incubated cells to the upper chamber (the insert).

  • Incubation: Incubate the plate for 1-2 hours at 37°C in a CO2 incubator to allow for cell migration.

  • Quantification: Quantify the number of migrated cells in the lower chamber using a cell counter, a viability assay (e.g., Calcein-AM), or by flow cytometry.

  • Data Analysis: Calculate the percentage of inhibition of cell migration at each concentration of this compound and determine the IC50 value.

Visual Troubleshooting and Pathway Diagrams

Below are diagrams to aid in your troubleshooting workflow and to visualize the signaling pathway of CRTH2.

G cluster_compound Compound Integrity cluster_assay Assay Setup cluster_data Data & Analysis start No Activity Observed for this compound check_storage Check Storage & Handling (-20°C) start->check_storage check_prep Prepare Fresh Stock Solution check_storage->check_prep check_solubility Verify Solubility in Assay Buffer check_prep->check_solubility check_cells Verify Cell Health & CRTH2 Expression check_solubility->check_cells check_agonist Validate Agonist Activity & Concentration check_cells->check_agonist check_controls Review Positive & Negative Controls check_agonist->check_controls check_protocol Confirm Incubation Times & Conditions check_controls->check_protocol check_instrument Check Instrument Settings check_protocol->check_instrument check_analysis Review Data Normalization check_instrument->check_analysis end Problem Identified & Resolved check_analysis->end G PGD2 PGD2 (Agonist) CRTH2 CRTH2 Receptor PGD2->CRTH2 G_protein Gαi/o Protein Activation CRTH2->G_protein TASP This compound (Antagonist) TASP->CRTH2 Blocks PLC PLC Activation G_protein->PLC Ca_mobilization Calcium Mobilization PLC->Ca_mobilization Chemotaxis Chemotaxis Ca_mobilization->Chemotaxis Response Cellular Response Chemotaxis->Response

References

Technical Support Center: Optimizing TASP0376377 Concentration for Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TASP0376377, a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound for maximum efficacy. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during your experiments with this compound.

Question: What is the recommended starting concentration range for this compound in in-vitro cell-based assays?

Answer: Based on its known inhibitory constants, a good starting point for in-vitro cell-based assays is to perform a dose-response curve ranging from 1 nM to 1 µM. The reported IC50 values for this compound are in the low nanomolar range for binding affinity (19 nM) and functional antagonism (13 nM). However, the optimal concentration will be cell-type and assay-dependent. It is always recommended to perform a titration experiment to determine the optimal concentration for your specific experimental conditions.

Question: I am observing low or no efficacy of this compound in my chemotaxis assay. What are the possible causes and solutions?

Answer: Several factors could contribute to low efficacy in a chemotaxis assay. Here’s a troubleshooting guide:

  • Suboptimal Concentration: Ensure you have performed a dose-response curve to identify the optimal inhibitory concentration for your specific cell type. Concentrations that are too low will be ineffective, while excessively high concentrations could lead to off-target effects or cytotoxicity.

  • Cell Health and Receptor Expression: Confirm the viability of your cells and ensure they express sufficient levels of the CRTH2 receptor. You can verify CRTH2 expression using techniques like flow cytometry or western blotting.

  • Agonist Concentration: The concentration of the chemoattractant (e.g., PGD2) used to induce chemotaxis is critical. If the agonist concentration is too high, it may overcome the inhibitory effect of this compound. It is advisable to use an agonist concentration that elicits a submaximal response (EC50 to EC80).

  • Incubation Time: The pre-incubation time of cells with this compound before adding the agonist can be crucial. A pre-incubation time of 30-60 minutes at 37°C is generally recommended to allow for receptor binding.

  • Compound Stability and Solubility: Verify the stability and solubility of your this compound stock solution and its dilution in the assay medium. Poor solubility can lead to a lower effective concentration. Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity, though it is best to keep it at 0.1% or lower if possible.[1][2]

Question: How should I prepare and store this compound stock solutions?

Answer: this compound is soluble in dimethyl sulfoxide (DMSO).[3] For a stock solution, dissolve the compound in 100% DMSO to a concentration of 10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage. When preparing working solutions, dilute the DMSO stock in your cell culture medium. It is important to ensure the final concentration of DMSO in your experiment is low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1][2] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Question: Are there any known off-target effects of this compound?

Answer: this compound has been shown to be highly selective for the CRTH2 receptor over the DP1 prostanoid receptor and COX-1/COX-2 enzymes. However, as with any pharmacological inhibitor, off-target effects at high concentrations cannot be entirely ruled out. It is crucial to use the lowest effective concentration determined from your dose-response experiments to minimize the risk of off-target effects.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on available literature.

ParameterValueAssay TypeReference
IC50 (Binding Affinity) 19 nMRadioligand binding assay[4]
IC50 (Functional Antagonism) 13 nMCalcium mobilization assay[4]
IC50 (Chemotaxis Inhibition) 23 nMEosinophil chemotaxis assay[4]

Experimental Protocols

In Vitro Chemotaxis Assay Protocol

This protocol provides a general framework for assessing the inhibitory effect of this compound on the chemotaxis of CRTH2-expressing cells.

Materials:

  • CRTH2-expressing cells (e.g., human eosinophils, Th2 cells)

  • This compound

  • Chemoattractant (e.g., Prostaglandin D2 - PGD2)

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA)

  • Boyden chamber or similar chemotaxis system with appropriate pore size filters

  • Cell viability stain (e.g., Trypan Blue)

  • Plate reader or microscope for cell quantification

Procedure:

  • Cell Preparation: Isolate and resuspend cells in assay medium at a concentration of 1 x 10^6 cells/mL. Ensure cell viability is >95%.

  • Compound Preparation: Prepare a serial dilution of this compound in assay medium to achieve the desired final concentrations (e.g., 1 nM to 1 µM). Also, prepare a vehicle control with the same final DMSO concentration.

  • Pre-incubation: Incubate the cell suspension with the different concentrations of this compound or vehicle control for 30-60 minutes at 37°C.

  • Chemotaxis Setup:

    • Add the chemoattractant (PGD2 at its EC50 concentration) to the lower wells of the chemotaxis chamber.

    • Add assay medium without the chemoattractant to the negative control wells.

    • Place the filter membrane over the lower wells.

    • Add the pre-incubated cell suspension to the upper chamber.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 1-3 hours (the optimal time should be determined empirically for the cell type used).

  • Quantification: After incubation, remove the non-migrated cells from the top of the filter. Stain and count the migrated cells on the underside of the filter using a microscope or quantify the migrated cells in the lower chamber using a plate reader-based method (e.g., CyQuant assay).

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC50 value from the dose-response curve.

Cytotoxicity Assay Protocol

This protocol is to determine if the observed effects of this compound are due to its intended pharmacological action rather than cytotoxicity.

Materials:

  • CRTH2-expressing cells

  • This compound

  • Cell culture medium

  • Cytotoxicity assay kit (e.g., MTT, XTT, or a membrane integrity assay like CellTox™ Green)

  • 96-well clear or opaque-walled tissue culture plates (depending on the assay kit)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight (for adherent cells).

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium at concentrations equivalent to and exceeding those used in the efficacy assays. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation: Add the compound dilutions to the cells and incubate for a period relevant to your efficacy assay (e.g., 24, 48, or 72 hours).

  • Assay Procedure: Follow the manufacturer's instructions for the chosen cytotoxicity assay kit. This typically involves adding a reagent and incubating for a specific period before measuring the signal (e.g., absorbance or fluorescence) with a plate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration of this compound relative to the positive control. A compound is generally considered non-cytotoxic if it results in less than 10-20% cell death at the highest concentration tested.

Visualizations

CRTH2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds G_protein Gαi Protein CRTH2->G_protein Activates This compound This compound This compound->CRTH2 Blocks AC Adenylyl Cyclase (AC) G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP IP3 ↑ IP3 PLC->IP3 Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Cellular_Response Cellular Response (Chemotaxis, Activation, Cytokine Release) Ca2->Cellular_Response Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare CRTH2-expressing cells D Pre-incubate cells with this compound A->D B Prepare this compound serial dilutions B->D C Prepare chemoattractant (e.g., PGD2) E Set up chemotaxis chamber C->E D->E F Incubate to allow cell migration E->F G Stain and quantify migrated cells F->G H Calculate % inhibition and IC50 G->H Troubleshooting_Logic Start Low/No Efficacy Observed C1 Check this compound Concentration Start->C1 C2 Check Cell Health & CRTH2 Expression C1->C2 Correct S1 Perform Dose-Response Curve C1->S1 Incorrect C3 Check Agonist Concentration C2->C3 No Issue S2 Verify Cell Viability & Receptor Expression C2->S2 Issue Found C4 Check Incubation Times C3->C4 Optimal S3 Titrate Agonist to EC50-EC80 C3->S3 Suboptimal C5 Check Compound Solubility/Stability C4->C5 Optimal S4 Optimize Pre-incubation Time C4->S4 Suboptimal S5 Prepare Fresh Solutions, Check DMSO % C5->S5 Issue Found End Efficacy Improved S1->End S2->End S3->End S4->End S5->End

References

TASP0376377 degradation and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TASP0376377. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the degradation and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial for maintaining the integrity of this compound. For long-term storage, it is recommended to store the compound as a solid powder in a dry, dark environment at -20°C, which should ensure stability for over two years.[1] For short-term storage of a few days to weeks, 0-4°C is acceptable.[1] Stock solutions, typically prepared in DMSO, should be stored at -20°C or below and are best used within a month.[2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.[3]

Q2: How should I prepare stock and working solutions of this compound?

A2: this compound is soluble in DMSO.[1] For a stock solution, dissolve the compound in high-purity DMSO to a concentration of 10 mM. When preparing aqueous working solutions, it is important to be mindful of the final DMSO concentration, as high concentrations can be toxic to cells.[4] Generally, the final DMSO concentration in cell culture media should be kept below 0.5%.[3] Precipitation can occur when diluting a DMSO stock into an aqueous buffer; to mitigate this, consider lowering the final compound concentration or slightly increasing the DMSO percentage within a tolerable range for your specific cell line.[4]

Q3: What are the potential degradation pathways for a small molecule like this compound?

A3: While specific degradation pathways for this compound are not publicly documented, small molecules can be susceptible to several degradation mechanisms. These can include hydrolysis of ester or amide bonds, oxidation, and photodecomposition.[5][6] The presence of certain chemical groups, such as esters, lactones, or thiols, can make a compound more prone to instability.[5] For instance, some compounds can undergo cleavage of functional groups or isomerization in aqueous solutions.[6]

Q4: My experimental results with this compound are inconsistent. What could be the cause?

A4: Inconsistent results can arise from several factors related to compound stability and handling.[3] Degradation of the compound due to improper storage or repeated freeze-thaw cycles is a common cause.[3] Variability in cell culture conditions, such as cell passage number or serum batch, can also significantly impact the cellular response.[3] Additionally, issues with the solubility of the compound in your assay medium can lead to variable concentrations and, consequently, inconsistent results.[2]

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments with this compound.

Problem Possible Cause Suggested Solution
Compound precipitates out of solution upon dilution in aqueous buffer. The compound has exceeded its aqueous solubility limit.Try lowering the final concentration of this compound. Optimize the final DMSO concentration, ensuring it is tolerated by your cells (typically ≤ 0.5%).[4] Adjusting the pH of the buffer may also improve the solubility of ionizable compounds.[4]
Loss of compound activity over time in cell culture media. The compound may be unstable in the aqueous environment at 37°C.[2] Components in the media could be reacting with the compound.[2] The compound may be binding to plasticware.Perform a stability check in a simpler buffer like PBS to assess inherent aqueous stability.[2] Test stability in media with and without serum, as serum proteins can sometimes stabilize compounds.[2] Use low-protein-binding plates and pipette tips to minimize non-specific binding.[2]
High variability between experimental replicates. Inconsistent sample handling and processing. Incomplete solubilization of the compound.Ensure precise and consistent timing for sample collection and processing.[2] Confirm the complete dissolution of the compound in the stock solution and media.[2] Validate your analytical method for linearity, precision, and accuracy.[2]
Unexpected cytotoxicity observed. The final concentration of the solvent (e.g., DMSO) may be too high.[3] Degradation products of this compound could be toxic.[3]Run a solvent-only control to assess its effect on cell viability.[3] Ensure the compound is stable under your experimental conditions by performing stability assessments.[3]
DMSO Concentration Recommendations for Cell-Based Assays
Final DMSO Concentration Potential Effects Recommendation
< 0.1%Generally considered safe for most cell lines.Ideal for most applications.
0.1% - 0.5%Generally well-tolerated by most established cell lines.[4]Always include a vehicle control.[4]
> 0.5% - 1.0%May cause cytotoxicity or off-target effects in some cell lines.[4]Use with caution and thorough validation.[4]
> 1.0%High risk of cytotoxicity.Generally not recommended.[4]

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in your specific experimental conditions.

1. Materials:

  • This compound

  • DMSO

  • Cell culture medium (with and without 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • 24-well low-protein-binding plates

  • Analytical method (e.g., HPLC-MS) to quantify this compound

2. Preparation of Solutions:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare the working solution by diluting the stock solution in the respective media (with and without FBS) and PBS to a final concentration of 10 µM.

3. Experimental Procedure:

  • Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition.

  • Incubate the plates at 37°C in a humidified incubator with 5% CO₂.

  • At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well.

  • Immediately process the samples for analysis or store them at -80°C until analysis.

4. Analysis:

  • Quantify the concentration of this compound in each sample using a validated analytical method.

  • Determine the percentage of this compound remaining at each time point by normalizing the concentration to the concentration at time 0.

Visualizations

Signaling Pathway

TASP0376377_Signaling_Pathway PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds to G_Protein G-Protein Signaling CRTH2->G_Protein Activates This compound This compound This compound->CRTH2 Antagonizes Downstream Downstream Signaling (e.g., Ca2+ mobilization, actin polymerization) G_Protein->Downstream Cellular_Response Cellular Response (e.g., Chemotaxis of Th2 cells, eosinophils) Downstream->Cellular_Response

Caption: Simplified signaling pathway of this compound as a CRTH2 antagonist.

Experimental Workflow for Stability Assessment

Stability_Assessment_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare 10 mM Stock in DMSO Prep_Working Prepare 10 µM Working Solutions (Media +/– FBS, PBS) Prep_Stock->Prep_Working Incubate Incubate at 37°C, 5% CO2 Prep_Working->Incubate Sample Collect Aliquots at Time Points (0, 2, 8, 24, 48h) Incubate->Sample Quantify Quantify this compound (e.g., HPLC-MS) Sample->Quantify Calculate Calculate % Remaining vs. Time 0 Quantify->Calculate

Caption: Workflow for assessing the stability of this compound.

Troubleshooting Logic for Compound Instability

Troubleshooting_Workflow Start Inconsistent Results or Loss of Activity Check_Storage Stock Solution Stored Correctly? (-20°C, Aliquoted) Start->Check_Storage Check_Solubility Precipitation Observed in Media? Check_Storage->Check_Solubility Yes Resolve Problem Identified and Resolved Check_Storage->Resolve No, Correct Storage Check_Media_Stability Compound Unstable in Media at 37°C? Check_Solubility->Check_Media_Stability No Check_Solubility->Resolve Yes, Optimize Formulation Check_Plastic_Binding Binding to Plasticware? Check_Media_Stability->Check_Plastic_Binding No Check_Media_Stability->Resolve Yes, Perform Stability Assay Check_Plastic_Binding->Resolve No, Investigate Other Causes Check_Plastic_Binding->Resolve Yes, Use Low-Binding Plates

Caption: A troubleshooting workflow for this compound stability issues.

References

Troubleshooting TASP0376377 insolubility in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TASP0376377. The information is designed to address common challenges, with a focus on in vitro insolubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1] CRTH2 is a G protein-coupled receptor for prostaglandin D2 (PGD2). By blocking the interaction of PGD2 with CRTH2, this compound inhibits downstream signaling pathways that are involved in allergic inflammation. This includes processes such as the chemotaxis of eosinophils and Th2 lymphocytes, and the release of pro-inflammatory cytokines.[2][3]

Q2: What are the basic chemical properties of this compound?

Below is a summary of the key chemical properties of this compound.

PropertyValue
Chemical Formula C₂₅H₁₆Cl₂N₂O₄
Molecular Weight 479.31 g/mol
CAS Number 1233246-60-0

Q3: In which solvent is this compound soluble?

Q4: How should I store this compound?

For optimal stability, this compound should be stored under the following conditions:

  • Powder: Store at -20°C for long-term storage (months to years).

  • DMSO Stock Solution: Store at -20°C in small, single-use aliquots to minimize freeze-thaw cycles. For short-term storage (days to weeks), 4°C can be used. Keep protected from light.[1]

Troubleshooting In Vitro Insolubility

A common challenge when working with small molecules like this compound is maintaining solubility in aqueous-based in vitro assays, especially when diluting a DMSO stock solution. The following guide addresses potential issues and provides solutions.

Problem: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer (e.g., cell culture medium, PBS).

This is a frequent issue for compounds with low aqueous solubility. The dramatic change in solvent polarity when moving from 100% DMSO to a predominantly aqueous environment can cause the compound to fall out of solution.

Troubleshooting Workflow

G cluster_success Successful Solubilization start Precipitation Observed During Dilution check_dmso Is the final DMSO concentration ≤ 0.5%? start->check_dmso adjust_dmso Adjust dilution scheme to lower final DMSO concentration. check_dmso->adjust_dmso No check_stock_conc Is the stock concentration too high? check_dmso->check_stock_conc Yes adjust_dmso->check_stock_conc lower_stock Prepare a lower concentration DMSO stock. check_stock_conc->lower_stock Yes prewarm Pre-warm the aqueous buffer to 37°C before adding the compound. check_stock_conc->prewarm No lower_stock->prewarm rapid_mix Add the DMSO stock to the buffer (not vice-versa) and mix rapidly. prewarm->rapid_mix sonicate Briefly sonicate the final solution. rapid_mix->sonicate solubilizing_agent Consider adding a solubilizing agent (e.g., BSA, cyclodextrin). sonicate->solubilizing_agent end_soluble Compound is soluble. solubilizing_agent->end_soluble end_insoluble If precipitation persists, the desired concentration may exceed aqueous solubility. solubilizing_agent->end_insoluble

Caption: Troubleshooting workflow for this compound precipitation.

Detailed Steps & Explanations
  • Optimize Final DMSO Concentration: The final concentration of DMSO in your in vitro assay should be kept as low as possible, ideally ≤ 0.1%, and generally not exceeding 0.5%. High concentrations of DMSO can be toxic to cells and can also increase the likelihood of your compound precipitating when diluted. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

  • Modify the Dilution Method:

    • Order of Addition: Always add the small volume of concentrated DMSO stock to the larger volume of aqueous buffer while vortexing or mixing vigorously. Never add the aqueous buffer to the DMSO stock.

    • Serial Dilutions: Perform serial dilutions in 100% DMSO first to get closer to the final concentration before the final dilution into the aqueous buffer.

    • Intermediate Dilution: Consider a two-step dilution. First, dilute the DMSO stock into a smaller volume of your aqueous buffer, then transfer this to the final volume.

  • Temperature Adjustment: Gently warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can help improve solubility. However, be mindful of the thermal stability of this compound and other components in your assay.

  • Sonication: If precipitation is observed after dilution, brief sonication in a water bath sonicator can help to break up aggregates and re-dissolve the compound.

  • Use of Solubilizing Agents: If the above methods are insufficient, consider the use of a solubilizing agent in your aqueous buffer. Bovine Serum Albumin (BSA) at a low concentration (e.g., 0.1%) can sometimes help to keep hydrophobic compounds in solution. Other options, though they require more extensive validation, include cyclodextrins or non-ionic detergents like Tween® 80.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound (MW: 479.31 g/mol )

    • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out a precise amount of this compound powder (e.g., 1 mg).

    • Calculate the required volume of DMSO. For a 10 mM stock solution from 1 mg of compound:

      • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

      • Volume (L) = (0.001 g / 479.31 g/mol ) / 0.010 mol/L = 0.0002086 L

      • Volume (µL) = 208.6 µL

    • Add the calculated volume of DMSO to the vial containing the this compound powder.

    • Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C, protected from light.

Protocol 2: Diluting this compound for a Cell-Based Assay

This protocol describes the preparation of a 1 µM final concentration of this compound in a cell culture well containing 1 mL of medium, ensuring the final DMSO concentration is 0.1%.

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • 100% DMSO

    • Cell culture medium, pre-warmed to 37°C

  • Procedure:

    • Prepare an Intermediate Dilution: Create a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in 100% DMSO (e.g., 2 µL of 10 mM stock + 18 µL of 100% DMSO).

    • Final Dilution:

      • Add 999 µL of pre-warmed cell culture medium to the well.

      • Add 1 µL of the 1 mM intermediate stock solution directly into the medium in the well.

      • Immediately mix thoroughly by gently pipetting up and down.

    • The final concentration of this compound will be 1 µM, and the final DMSO concentration will be 0.1%.

Signaling Pathway

CRTH2 Signaling Pathway and Inhibition by this compound

This compound acts by blocking the CRTH2 receptor, a G protein-coupled receptor (GPCR). The binding of its natural ligand, Prostaglandin D2 (PGD2), primarily produced by mast cells, initiates an inflammatory cascade. CRTH2 is coupled to an inhibitory G protein (Gi). Activation of this pathway leads to a decrease in intracellular cyclic AMP (cAMP) and an increase in intracellular calcium (Ca²⁺), which in turn promotes the chemotaxis and activation of key immune cells in allergic responses, such as Th2 cells, eosinophils, and basophils. This compound competitively binds to CRTH2, preventing PGD2 from activating this signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGD2 PGD2 CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds & Activates TASP This compound TASP->CRTH2 Blocks Gi Gi Protein CRTH2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca ↑ Intracellular Ca²⁺ Gi->Ca cAMP ↓ cAMP AC->cAMP Response Cellular Response (Chemotaxis, Cytokine Release) cAMP->Response Ca->Response

Caption: CRTH2 signaling pathway and its inhibition by this compound.

References

Off-target effects of TASP0376377 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TASP0376377 in their experiments.

Troubleshooting Guides

Issue: Unexpected or Unexplained Experimental Results

Researchers may occasionally observe effects that are not readily attributable to the known mechanism of action of this compound as a CRTH2 antagonist. This guide provides a systematic approach to investigate potential off-target effects.

Experimental Workflow for Investigating Unexpected Effects

G cluster_0 A Unexpected Experimental Result Observed B Confirm On-Target CRTH2 Antagonism A->B Step 1 C Dose-Response Analysis B->C Step 2 D Use of Structurally Unrelated CRTH2 Antagonist C->D Step 3 E Assess Cellular Viability and General Cytotoxicity D->E Step 4 F Hypothesize Potential Off-Target E->F If effect persists G Literature Search for Off-Targets of Class F->G H Direct Target Engagementor Functional Assays G->H I Conclusion on Off-Target Effect H->I

Caption: Workflow for troubleshooting unexpected experimental outcomes with this compound.

Step-by-Step Troubleshooting Protocol:

  • Confirm On-Target CRTH2 Antagonism:

    • Protocol: In parallel with your primary experiment, run a positive control assay to confirm that this compound is effectively antagonizing CRTH2 at the concentration used. A common method is a chemotaxis assay using a CRTH2-expressing cell line (e.g., eosinophils, basophils, or a recombinant cell line) and PGD2 as the chemoattractant.

    • Expected Outcome: this compound should inhibit PGD2-induced cell migration in a dose-dependent manner.

  • Perform a Dose-Response Analysis:

    • Protocol: Test a wide range of this compound concentrations in your experimental system, from well below to well above the known IC50 for CRTH2.

    • Interpretation: An off-target effect may have a different dose-response curve compared to the on-target effect. If the unexpected phenotype only occurs at very high concentrations, it is more likely to be an off-target or non-specific effect.

  • Use a Structurally Unrelated CRTH2 Antagonist:

    • Protocol: Repeat the experiment using a different, structurally distinct CRTH2 antagonist with a similar potency.

    • Interpretation: If the unexpected effect is also observed with the alternative antagonist, it is more likely to be a consequence of CRTH2 inhibition (an on-target effect). If the effect is unique to this compound, it may be an off-target effect specific to its chemical structure.

  • Assess Cellular Viability and General Cytotoxicity:

    • Protocol: Use standard assays (e.g., MTT, LDH, or live/dead staining) to determine if the observed effect is a result of non-specific cytotoxicity at the concentrations of this compound being used.

    • Interpretation: If significant cell death is observed, the unexpected results may be a consequence of toxicity rather than a specific pharmacological interaction.

  • Hypothesize and Test Potential Off-Targets:

    • Protocol: If the above steps suggest a specific off-target effect, consult the literature for known off-targets of other CRTH2 antagonists or related chemical scaffolds. If a potential off-target is identified, use specific assays (e.g., binding assays, functional assays for the hypothesized target) to test for direct interaction with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of this compound?

A1: this compound is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). It has been shown to have high affinity for CRTH2 with significantly lower affinity for the DP1 prostanoid receptor and cyclooxygenase (COX) enzymes.[1]

Q2: Are there any known common off-target effects for the class of CRTH2 antagonists?

A2: Clinical trials of various CRTH2 antagonists have generally shown them to be well-tolerated, with adverse event profiles similar to placebo.[2][3] This suggests that significant, common off-target effects may not be a major characteristic of this drug class. However, as with any small molecule, the potential for off-target interactions cannot be entirely excluded and should be considered on a case-by-case basis.

Q3: My results suggest an off-target effect. What should I do?

A3: We recommend following the systematic troubleshooting workflow outlined above. Key steps include confirming on-target activity, performing a dose-response analysis, using a structurally unrelated compound as a control, and assessing for cytotoxicity.

Q4: How does this compound work?

A4: this compound is a competitive antagonist of the CRTH2 receptor. It blocks the binding of the natural ligand, prostaglandin D2 (PGD2), to CRTH2. This, in turn, inhibits downstream signaling pathways that are involved in the activation and recruitment of immune cells such as T-helper 2 (Th2) cells, eosinophils, and basophils, which are key players in allergic inflammation.[2]

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

TargetAssay TypeIC50Reference
CRTH2 Binding Affinity19 nM[1]
CRTH2 Functional Antagonist Activity13 nM[1]
CRTH2 Chemotaxis Assay23 nM[1]
DP1 Receptor Binding Affinity>1 µM[1]
COX-1 Enzyme ->10 µM[1]
COX-2 Enzyme ->10 µM[1]

Signaling Pathway

CRTH2 Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response PGD2 PGD2 CRTH2 CRTH2 Receptor PGD2->CRTH2 TASP This compound TASP->CRTH2 Inhibits G_protein Gαi/o Activation CRTH2->G_protein PLC PLC Activation G_protein->PLC ERK ERK Activation G_protein->ERK Ca_influx Ca2+ Mobilization PLC->Ca_influx Chemotaxis Chemotaxis Ca_influx->Chemotaxis Activation Cell Activation (e.g., Degranulation) Ca_influx->Activation ERK->Activation

Caption: Simplified signaling pathway of the CRTH2 receptor and the inhibitory action of this compound.

References

Improving TASP0376377 potency in functional assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the potency and consistency of TASP0376377 in functional assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin D2 receptor 2 (DP2). It functions by competitively binding to the CRTH2 receptor, thereby inhibiting the downstream signaling cascade induced by its natural ligand, Prostaglandin D2 (PGD2). This inhibition blocks inflammatory responses mediated by Th2 cells, eosinophils, and basophils.

Q2: What are the expected IC50 values for this compound in different functional assays?

The potency of this compound can vary depending on the assay format and experimental conditions. Below is a summary of reported IC50 values to serve as a benchmark for your experiments.

Assay TypeReported IC50 (nM)
Radioligand Binding Assay~19
Functional Antagonist Assay (e.g., Calcium Mobilization)~13
Chemotaxis Assay~23

Q3: I am observing lower than expected potency for this compound in my functional assay. What are the common causes?

Several factors can contribute to reduced potency. These can be broadly categorized as issues with the compound itself, the assay setup, or the cell system. Common culprits include:

  • Compound Integrity and Handling: Degradation of the compound, improper storage, or issues with solubility.

  • Assay Conditions: Suboptimal reagent concentrations, inappropriate buffer composition, or incorrect incubation times.

  • Cell Health and Expression: Low expression of the CRTH2 receptor in the cell line, poor cell viability, or high passage number leading to altered cell signaling.

  • Ligand Concentration: Using a PGD2 concentration that is too high can lead to an underestimation of the antagonist's potency.

Q4: How should I prepare and store this compound stock solutions?

For optimal performance, this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in the appropriate assay buffer, ensuring the final DMSO concentration is low (typically ≤ 0.1%) to minimize solvent effects on the cells.

Troubleshooting Guides

This section provides detailed troubleshooting advice for common issues encountered when assessing the potency of this compound in key functional assays.

Issue 1: Low Potency in Calcium Mobilization Assay

A diminished response in a calcium mobilization assay is a frequent problem. The following workflow can help identify the root cause.

G cluster_0 Troubleshooting Low Potency in Calcium Mobilization Assay A Observed Low Potency B Check Compound Integrity - Confirm correct storage - Prepare fresh stock solution - Verify concentration A->B Step 1 C Optimize Assay Conditions - Titrate PGD2 concentration - Check buffer components (e.g., Ca2+) - Optimize cell seeding density B->C If no improvement G Potency Restored B->G Issue Resolved D Assess Cell Health & Receptor Expression - Check cell viability (>90%) - Verify CRTH2 expression (e.g., by flow cytometry) - Use low passage number cells C->D If no improvement C->G Issue Resolved E Evaluate Dye Loading - Ensure optimal dye concentration - Check for uniform loading - Use probenecid to prevent dye extrusion D->E If no improvement D->G Issue Resolved F Review Data Acquisition - Check instrument settings - Ensure appropriate baseline reading - Analyze kinetic response E->F If no improvement E->G Issue Resolved F->G Issue Resolved H Further Investigation Needed F->H If no improvement

Calcium mobilization assay troubleshooting workflow.

Issue 2: High Variability in Chemotaxis Assay

High variability in chemotaxis assays can obscure the true effect of this compound. Follow these steps to improve assay consistency.

G cluster_1 Troubleshooting High Variability in Chemotaxis Assay A High Variability Observed B Standardize Cell Preparation - Use consistent cell numbers - Ensure high cell viability - Minimize handling stress A->B Step 1 C Optimize Chemoattractant Gradient - Titrate PGD2 concentration - Ensure proper chamber assembly - Avoid bubbles in the lower chamber B->C If no improvement G Variability Reduced B->G Issue Resolved D Control for Non-Specific Migration - Include a negative control (no chemoattractant) - Use serum-free media for cell suspension C->D If no improvement C->G Issue Resolved E Refine Incubation Time - Perform a time-course experiment - Avoid over-incubation leading to random migration D->E If no improvement D->G Issue Resolved F Improve Cell Counting Method - Ensure consistent staining and imaging - Use an automated cell counter if possible E->F If no improvement E->G Issue Resolved F->G Issue Resolved H Re-evaluate Experimental Design F->H If no improvement

Chemotaxis assay troubleshooting workflow.

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound to the CRTH2 receptor.

Materials:

  • HEK293 cells stably expressing human CRTH2

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4

  • [3H]-PGD2 (Radioligand)

  • This compound

  • Unlabeled PGD2 (for non-specific binding)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation:

    • Harvest CRTH2-expressing HEK293 cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in Binding Buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add the following to each well:

      • 50 µL of cell membrane suspension

      • 25 µL of [3H]-PGD2 (at a concentration near its Kd)

      • 25 µL of either:

        • Binding Buffer (for total binding)

        • Unlabeled PGD2 (10 µM final concentration, for non-specific binding)

        • Serial dilutions of this compound

    • Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters several times with ice-cold Binding Buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

CRTH2 Signaling Pathway

The following diagram illustrates the signaling pathway of the CRTH2 receptor and the point of inhibition by this compound.

G cluster_2 CRTH2 Signaling Pathway PGD2 PGD2 CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds to G_protein Gi/o G-protein CRTH2->G_protein Activates TASP This compound TASP->CRTH2 Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylyl Cyclase G_protein->AC Inhibits Chemotaxis Chemotaxis G_protein->Chemotaxis PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Cell_Activation Cell Activation Ca_release->Cell_Activation cAMP cAMP Production AC->cAMP Decreases

CRTH2 signaling and this compound inhibition.

TASP0376377 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: TASP0376377

Welcome to the technical support center for this compound. This resource is intended for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the experimental use of this compound, a potent and selective antagonist of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective antagonist of the CRTH2 receptor, also known as the Prostaglandin D2 receptor 2 (DP2). Its primary mechanism of action is to block the binding of the natural ligand, Prostaglandin D2 (PGD2), to the CRTH2 receptor. This inhibition prevents the activation of downstream signaling pathways that are involved in the inflammatory response, particularly those mediated by Th2 lymphocytes, eosinophils, and basophils.

Q2: What are the key in vitro activities of this compound?

A2: this compound has demonstrated potent inhibitory activity in several key in vitro assays. A summary of its reported IC50 values is presented in the table below.

Q3: How selective is this compound?

A3: this compound exhibits high selectivity for the CRTH2 receptor over other related prostanoid receptors, such as the DP1 receptor, and cyclooxygenase (COX) enzymes.[1] This selectivity is crucial for minimizing off-target effects in experimental systems.

Q4: What are the common applications of this compound in research?

A4: this compound is primarily used in immunology and pharmacology research to investigate the role of the CRTH2 receptor in various physiological and pathological processes. Common applications include studying allergic inflammation, asthma, and other Th2-mediated diseases. It is often used in cell-based assays, such as chemotaxis and calcium mobilization assays, as well as in in vivo models of allergic inflammation.

Troubleshooting Guides

This section provides guidance on how to address potential issues that may arise during experiments with this compound.

Issue 1: Higher than expected IC50 values in a cell-based assay.

  • Possible Cause 1: Compound Stability and Storage.

    • Troubleshooting Step: Ensure that this compound has been stored correctly, protected from light and moisture, and at the recommended temperature. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Cell Health and Passage Number.

    • Troubleshooting Step: Use cells that are healthy, in the logarithmic growth phase, and within a low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression.

  • Possible Cause 3: Assay Conditions.

    • Troubleshooting Step: Optimize assay parameters such as cell density, incubation time, and agonist concentration. Ensure that the concentration of the CRTH2 agonist (e.g., PGD2) used is appropriate to elicit a robust response.

Issue 2: Poor reproducibility between experiments.

  • Possible Cause 1: Inconsistent Reagent Preparation.

    • Troubleshooting Step: Standardize the preparation of all reagents, including cell culture media, buffers, and compound dilutions. Use calibrated pipettes and ensure thorough mixing of solutions.

  • Possible Cause 2: Variability in Cell Culture.

    • Troubleshooting Step: Implement a strict cell culture protocol, including consistent seeding densities, media changes, and passaging schedules. Regularly check for mycoplasma contamination.

  • Possible Cause 3: Operator Variability.

    • Troubleshooting Step: Ensure all personnel performing the experiments are trained on the standardized protocol. Where possible, automate liquid handling steps to reduce manual pipetting errors.

Issue 3: Unexpected or off-target effects observed.

  • Possible Cause 1: High Compound Concentration.

    • Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration range for this compound. High concentrations may lead to non-specific binding and off-target effects.

  • Possible Cause 2: Solvent Effects.

    • Troubleshooting Step: Include a vehicle control (e.g., DMSO) in all experiments to account for any effects of the solvent on the cells or assay system. Ensure the final solvent concentration is low and consistent across all experimental conditions.

  • Possible Cause 3: Interaction with Other Reagents.

    • Troubleshooting Step: Review all components of the assay system for potential interactions with this compound. For example, high serum concentrations in the media may affect the free concentration of the compound.

Data Presentation

Table 1: In Vitro Activity of this compound

Assay TypeParameterValue (IC50)
Radioligand Binding AssayBinding Affinity19 nM
Functional Antagonist AssayFunctional Activity13 nM
Chemotaxis AssayChemotaxis Inhibition23 nM

Table 2: Selectivity Profile of this compound

TargetParameterValue (IC50)
DP1 Prostanoid ReceptorBinding Affinity>1 µM
COX-1 EnzymeEnzyme Inhibition>10 µM
COX-2 EnzymeEnzyme Inhibition>10 µM

Experimental Protocols

Protocol 1: In Vitro Chemotaxis Assay

  • Cell Preparation: Culture human eosinophils or a CRTH2-expressing cell line (e.g., CHO-K1) under standard conditions. On the day of the assay, harvest the cells and resuspend them in assay buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of the chemoattractant (e.g., PGD2) at a concentration that induces a submaximal chemotactic response (typically in the low nanomolar range).

  • Assay Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber). Add the chemoattractant solution to the lower wells. Place the microporous membrane over the lower wells.

  • Cell Treatment: Incubate the cell suspension with the various concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Chemotaxis: Add the pre-incubated cell suspension to the upper wells of the chemotaxis chamber.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 1-2 hours.

  • Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Stain the migrated cells on the lower surface of the membrane with a suitable dye (e.g., Giemsa stain).

  • Data Analysis: Count the number of migrated cells in multiple fields of view for each well using a microscope. Calculate the percentage inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.

Visualizations

TASP0376377_Signaling_Pathway PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds G_protein Gi/o Protein CRTH2->G_protein Activates This compound This compound This compound->CRTH2 Blocks PLC Phospholipase C (PLC) G_protein->PLC Chemotaxis Cellular Chemotaxis G_protein->Chemotaxis IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_mobilization Intracellular Ca2+ Mobilization IP3->Ca_mobilization PKC Protein Kinase C (PKC) DAG->PKC ERK_activation ERK Activation PKC->ERK_activation

Caption: this compound blocks PGD2-mediated CRTH2 signaling.

Experimental_Workflow_Troubleshooting cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase cluster_troubleshooting Troubleshooting Checks reagent_prep Reagent Preparation incubation Incubation reagent_prep->incubation cell_culture Cell Culture cell_culture->incubation compound_prep Compound Dilution compound_prep->incubation data_acquisition Data Acquisition incubation->data_acquisition data_analysis Data Analysis data_acquisition->data_analysis results Results data_analysis->results check_reagents Standardize Reagents check_reagents->reagent_prep check_cells Monitor Cell Health check_cells->cell_culture check_protocol Verify Protocol Steps check_protocol->incubation check_controls Include Proper Controls check_controls->data_analysis

Caption: Troubleshooting workflow for experimental variability.

References

Technical Support Center: Mitigating Cytotoxicity of TASP0376377 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the potential cytotoxic effects of TASP0376377 during in vitro experiments. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin D2 receptor 2 (DP2).[1] Its primary function is to block the binding of prostaglandin D2 (PGD2) to CRTH2, thereby inhibiting downstream signaling pathways associated with allergic inflammation.[1]

Q2: Is this compound expected to be cytotoxic?

While this compound is designed for high selectivity to the CRTH2 receptor, high concentrations or prolonged exposure in in vitro cell culture systems may lead to off-target effects and subsequent cytotoxicity.[2][3] The specific cytotoxic profile of this compound is not extensively publicly documented; however, general principles of drug-induced cytotoxicity suggest that mechanisms such as oxidative stress, mitochondrial dysfunction, or plasma membrane damage could be involved at supratherapeutic concentrations.[4]

Q3: What are the common assays to measure the cytotoxicity of this compound?

Several in vitro assays can be employed to quantify the cytotoxic effects of a compound. The choice of assay depends on the suspected mechanism of cell death. Common methods include:

  • Metabolic Viability Assays:

    • MTT Assay: Measures the metabolic activity of cells by assessing the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to formazan crystals by mitochondrial dehydrogenases.[5][6] A decrease in formazan production indicates reduced cell viability.

    • Resazurin (AlamarBlue) Assay: A fluorometric assay that measures the reduction of resazurin to the fluorescent resorufin by viable cells.[7]

  • Membrane Integrity Assays:

    • Lactate Dehydrogenase (LDH) Release Assay: Measures the amount of LDH released into the cell culture medium from damaged cells, indicating a loss of plasma membrane integrity.[8]

    • Trypan Blue Exclusion Assay: A dye exclusion method where viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.[5]

  • Apoptosis Assays:

    • Caspase Activity Assays: Measure the activity of caspases, which are key proteases in the apoptotic cascade.

    • Annexin V Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis.

Troubleshooting Guide: Unexpected Cytotoxicity Observed with this compound

This guide addresses potential issues and provides solutions when encountering unexpected cytotoxicity in cell lines treated with this compound.

Observation Potential Cause Recommended Solution
High cytotoxicity at expected therapeutic concentrations. Cell line hypersensitivity.Test a panel of different cell lines to identify a more robust model. Ensure the chosen cell line expresses the CRTH2 receptor if on-target effects are being studied.
Sub-optimal cell culture conditions.Maintain optimal cell culture conditions, including appropriate media, serum concentration, and cell confluency. Stressed cells can be more susceptible to drug-induced toxicity.[4]
Contamination of cell culture.Regularly test for mycoplasma and other microbial contaminants.
Inconsistent cytotoxicity results between experiments. Variability in compound preparation.Prepare fresh stock solutions of this compound for each experiment. Ensure complete solubilization in a suitable vehicle (e.g., DMSO) and use a consistent final vehicle concentration across all wells.
Inconsistent cell seeding density.Use a consistent cell seeding density for all experiments and allow cells to adhere and stabilize before adding the compound.
Assay interference.Phenol red in culture medium can interfere with colorimetric assays.[4] Use phenol red-free medium for the duration of the assay. The compound itself may also interfere with the assay chemistry; run appropriate controls (compound in medium without cells).
Delayed cytotoxicity observed after prolonged incubation. Induction of apoptotic pathways.Perform time-course experiments to determine the onset of cytotoxicity. Use apoptosis-specific assays (e.g., caspase activity, Annexin V) to confirm the mechanism.
Accumulation of toxic metabolites.Consider co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E if oxidative stress is suspected as a downstream effector of metabolic stress.[4]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a general framework for assessing cell viability following treatment with this compound.

Materials:

  • 96-well cell culture plates

  • This compound

  • Appropriate cell line and culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add the medium containing different concentrations of the compound. Include untreated and vehicle-treated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.

Protocol 2: Co-treatment with an Antioxidant (N-acetylcysteine)

This protocol can be adapted to investigate if the cytotoxicity of this compound is mediated by oxidative stress.

Procedure:

  • Follow the cell seeding and compound treatment steps as described in the MTT assay protocol.

  • In parallel, prepare a set of wells where cells are pre-incubated with a non-toxic concentration of N-acetylcysteine (NAC) for 1-2 hours before the addition of this compound.

  • Another set of wells should receive co-treatment with both this compound and NAC for the duration of the experiment.

  • Include controls for this compound alone, NAC alone, and vehicle.

  • Proceed with the MTT assay or another cytotoxicity assay to determine if NAC can rescue the cells from this compound-induced cytotoxicity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with this compound (e.g., 24, 48, 72h) cell_seeding->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment add_mtt Add MTT Reagent treatment->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Measure Absorbance solubilize->read_plate analysis Calculate % Cell Viability read_plate->analysis signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TASP This compound (High Concentration) ROS Increased ROS TASP->ROS Off-target effects Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

Technical Support Center: TASP0376377 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing TASP0376377 in in vivo experimental settings. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin D2 receptor 2 (DP2). By blocking this receptor, this compound inhibits the downstream signaling pathways activated by prostaglandin D2 (PGD2), a key mediator in type 2 inflammatory responses. This mechanism makes it a valuable tool for studying allergic and inflammatory conditions.

Q2: What is the primary application of this compound in in vivo studies?

A2: this compound is primarily used in pre-clinical in vivo models to investigate the role of the CRTH2 receptor in various inflammatory and allergic diseases, such as asthma, allergic rhinitis, and atopic dermatitis. It can be used to assess the therapeutic potential of CRTH2 antagonism in these conditions.

Q3: How should I store this compound?

A3: For optimal stability, this compound should be stored as a solid powder in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.

Vehicle Control and Formulation Guide

Proper vehicle selection and control experiments are critical for obtaining reliable and reproducible data in in vivo studies.

Q4: What is the recommended vehicle for this compound?

A4: this compound is soluble in dimethyl sulfoxide (DMSO). Therefore, DMSO is a commonly used solvent for preparing stock solutions. For in vivo administration, this DMSO stock solution must be further diluted with a suitable vehicle to minimize toxicity.

Q5: What are some suitable vehicle formulations for in vivo administration of this compound?

A5: Due to its poor water solubility, formulating this compound for in vivo studies requires careful consideration. Here are some common strategies:

  • Co-solvent systems: A popular approach involves initially dissolving this compound in a small amount of DMSO and then diluting it with a larger volume of a non-toxic vehicle such as saline, phosphate-buffered saline (PBS), or corn oil. It is crucial to ensure the final concentration of DMSO is low (typically recommended to be below 5-10% of the total injection volume) to avoid vehicle-induced toxicity.

  • Suspensions: If a true solution cannot be achieved at the desired concentration, a micro-suspension can be prepared. This involves using suspending agents like carboxymethylcellulose (CMC) or Tween 80 in an aqueous buffer to ensure a uniform distribution of the compound.

  • Lipid-based formulations: For oral administration, lipid-based formulations can enhance the solubility and absorption of poorly soluble compounds.

Q6: Why is a vehicle control group essential in my experiment?

A6: A vehicle control group, which receives the same volume of the vehicle without the active compound, is crucial for several reasons:

  • It allows you to distinguish the pharmacological effects of this compound from any biological effects of the vehicle itself.

  • It helps to identify any potential toxicity or adverse reactions caused by the formulation excipients.

  • It serves as a baseline for comparison with the treatment group, ensuring that observed effects are due to the compound of interest.

Troubleshooting Common Issues

Q7: I am observing unexpected toxicity or adverse effects in my animal models, even in the control group. What could be the cause?

A7: This issue often points to vehicle-related toxicity.

  • High DMSO Concentration: Ensure the final concentration of DMSO in your administered formulation is within a safe range for the animal model and route of administration. High concentrations of DMSO can cause local irritation, inflammation, and systemic toxicity.

  • Vehicle Instability: If you are using a suspension, ensure it is homogenous before each administration. Inconsistent dosing can lead to variable and potentially toxic effects.

  • Contamination: Use high-purity, sterile-filtered solvents and vehicles to avoid introducing contaminants that could cause adverse reactions.

Q8: My experimental results are inconsistent or not reproducible. What are the potential reasons?

A8: Inconsistent results can stem from several factors related to the formulation and administration of this compound.

  • Precipitation of the Compound: this compound may precipitate out of solution when the DMSO stock is diluted into an aqueous vehicle. Visually inspect your final formulation for any signs of precipitation. If precipitation occurs, you may need to adjust your vehicle composition, for example, by adding a surfactant or using a different co-solvent system.

  • Inaccurate Dosing: For suspensions, ensure thorough mixing before each dose to guarantee uniform delivery of the compound.

  • Stability Issues: Prepare fresh formulations for your experiments whenever possible. The stability of this compound in your chosen vehicle over the duration of the experiment should be considered.

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, the following tables provide general guidance based on the properties of similar poorly soluble compounds and common practices for in vivo studies.

Table 1: Recommended DMSO Concentrations for In Vivo Studies

Route of AdministrationMaximum Recommended Final DMSO Concentration
Intravenous (IV)< 5%
Intraperitoneal (IP)< 10%
Oral (PO)< 25%

Note: These are general guidelines. The maximum tolerated DMSO concentration should be determined for your specific animal model and experimental conditions.

Table 2: General Pharmacokinetic Parameters of Oral CRTH2 Antagonists

ParameterTypical Range
Time to Maximum Concentration (Tmax)1 - 4 hours
Half-life (t1/2)2 - 12 hours
Oral BioavailabilityLow to Moderate

Note: These values are estimations based on data from other CRTH2 antagonists and may vary for this compound.

Experimental Protocols & Methodologies

Protocol 1: Preparation of a this compound Formulation for Intraperitoneal (IP) Injection

  • Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Gentle warming and vortexing may be required to fully dissolve the compound.

  • Prepare the Vehicle: Prepare a sterile solution of 0.5% carboxymethylcellulose (CMC) in saline.

  • Formulate the Dosing Solution: On the day of the experiment, add the required volume of the this compound stock solution to the CMC/saline vehicle to achieve the desired final concentration. For example, to prepare a 1 mg/mL dosing solution with a final DMSO concentration of 10%, add 100 µL of the 10 mg/mL stock solution to 900 µL of the 0.5% CMC/saline solution.

  • Homogenize: Vortex the solution thoroughly before each injection to ensure a uniform suspension.

  • Vehicle Control: Prepare a vehicle control solution by adding the same volume of 100% DMSO to the CMC/saline vehicle.

Visualizing Key Processes

To aid in experimental design and troubleshooting, the following diagrams illustrate important concepts.

G cluster_0 CRTH2 Signaling Pathway PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds to G_Protein G-protein Activation CRTH2->G_Protein This compound This compound This compound->CRTH2 Blocks Downstream Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) G_Protein->Downstream Inflammation Inflammatory Response (e.g., cell migration, cytokine release) Downstream->Inflammation

Caption: Simplified CRTH2 signaling pathway and the inhibitory action of this compound.

G cluster_1 In Vivo Dosing Workflow start Start weigh Weigh this compound start->weigh dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve dilute Dilute with Vehicle (Dosing Solution) dissolve->dilute homogenize Homogenize Suspension dilute->homogenize administer Administer to Animal homogenize->administer observe Observe and Collect Data administer->observe end End observe->end

Caption: A standard workflow for preparing and administering this compound for in vivo studies.

G cluster_2 Troubleshooting Logic for Unexpected Toxicity toxicity Unexpected Toxicity Observed check_dmso Check Final DMSO Concentration toxicity->check_dmso check_homogeneity Is the Suspension Homogeneous? toxicity->check_homogeneity is_high Is it too high? check_dmso->is_high reduce_dmso Reduce DMSO % is_high->reduce_dmso Yes check_vehicle Evaluate Vehicle Components for Irritation/Toxicity is_high->check_vehicle No reformulate Consider Alternative Vehicle check_vehicle->reformulate improve_suspension Improve Suspension Method (e.g., sonication) check_homogeneity->improve_suspension

Caption: A logical guide for troubleshooting unexpected toxicity in in vivo experiments.

Technical Support Center: Refining TASP0376377 Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of TASP0376377 in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin D2 receptor 2 (DP2). CRTH2 is a G-protein coupled receptor involved in allergic inflammation. By blocking the binding of its ligand, prostaglandin D2 (PGD2), this compound is expected to inhibit the recruitment and activation of inflammatory cells such as eosinophils, basophils, and Th2 lymphocytes. This makes it a promising candidate for the treatment of allergic diseases like asthma and atopic dermatitis.

Q2: What is the known solubility of this compound?

This compound is known to be soluble in Dimethyl Sulfoxide (DMSO). Its solubility in aqueous-based vehicles commonly used for in vivo studies may be limited, which is a critical consideration for formulation development.

Q3: What are the general storage recommendations for this compound?

For short-term storage (days to weeks), it is recommended to store this compound at 0 - 4°C. For long-term storage (months to years), it should be stored at -20°C. The compound should be protected from light.

Troubleshooting Guide for Oral Administration

Oral gavage is a common method for administering compounds to animal models. However, challenges such as poor solubility, low bioavailability, and formulation instability can arise. This guide provides solutions to common issues encountered during the oral delivery of this compound.

Issue 1: Poor Suspension or Precipitation of this compound in Vehicle

  • Potential Cause: this compound has low aqueous solubility. The chosen vehicle may not be suitable for maintaining a stable suspension.

  • Troubleshooting Recommendations:

    • Vehicle Selection: For hydrophobic compounds like this compound, a common and effective vehicle is an aqueous solution of 0.5% methylcellulose with 0.1% to 0.2% Tween 80. Methylcellulose acts as a suspending agent, while Tween 80 acts as a surfactant to improve wettability.

    • Initial Dissolution in a Co-solvent: To aid in the initial dispersion, this compound can first be dissolved in a small amount of an organic solvent like DMSO. This solution can then be gradually added to the aqueous vehicle while vortexing to create a fine suspension. It is crucial to keep the final concentration of the organic solvent low (typically <10%) to avoid toxicity in the animal model.

    • Sonication: After preparing the suspension, use a sonicator to break down any aggregates and ensure a uniform particle size. This can improve the stability and homogeneity of the formulation.

    • Fresh Preparation: It is highly recommended to prepare the formulation fresh before each administration.[1] If storage is necessary, the stability of this compound in the specific vehicle should be validated.

Issue 2: Inconsistent or Low Efficacy in Animal Models

  • Potential Cause: This could be due to poor oral bioavailability, leading to sub-therapeutic concentrations of this compound at the target site. Factors contributing to low bioavailability include poor absorption, significant first-pass metabolism, or rapid clearance.

  • Troubleshooting Recommendations:

    • Dose Escalation Study: Conduct a dose-response study to determine the optimal dose of this compound required to achieve the desired pharmacological effect. Based on studies with other CRTH2 antagonists, a starting dose range of 0.1 to 10 mg/kg could be considered.

    • Pharmacokinetic (PK) Analysis: If possible, perform a pilot PK study to determine key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and half-life (t1/2) in your animal model. This data is invaluable for designing an effective dosing regimen.

    • Advanced Formulations: If bioavailability remains an issue, consider more advanced formulation strategies such as:

      • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the solubilization and absorption of lipophilic compounds.

      • Nanosuspensions: Reducing the particle size of the drug can increase its surface area and dissolution rate, thereby improving absorption.

Issue 3: Animal Stress or Adverse Reactions During Oral Gavage

  • Potential Cause: The oral gavage procedure itself can be stressful for animals if not performed correctly. The formulation may also cause local irritation.

  • Troubleshooting Recommendations:

    • Proper Gavage Technique: Ensure that personnel are well-trained in the proper technique for oral gavage in the specific animal model. Use appropriate gavage needle sizes (e.g., 22-24 gauge for mice) with a rounded tip to prevent injury.

    • Vehicle Palatability: While not always feasible with gavage, for voluntary oral administration, formulating the compound in a palatable vehicle can reduce stress.

    • Monitor for Adverse Effects: Closely monitor the animals after administration for any signs of distress, such as changes in behavior, weight loss, or signs of gastrointestinal discomfort. If adverse effects are observed, consider reducing the dose, changing the vehicle, or exploring alternative administration routes.

Experimental Protocols

Protocol 1: Preparation of a 0.5% Methylcellulose with 0.2% Tween 80 Vehicle

This protocol describes the preparation of a common vehicle for oral administration of hydrophobic compounds.

Materials:

  • Methylcellulose powder

  • Tween 80

  • Sterile deionized water

  • Magnetic stirrer and stir bar

  • Heating plate

Procedure:

  • Heat approximately one-third of the final required volume of sterile deionized water to 60-80°C.

  • Slowly add the methylcellulose powder to the heated water while stirring vigorously to ensure the powder is wetted and dispersed.

  • Once the powder is fully dispersed, remove the solution from the heat.

  • Add the remaining two-thirds of the required volume of cold sterile deionized water to the mixture.

  • Continue stirring until the solution becomes clear. This may require stirring for an extended period or overnight at 4°C.

  • Add the appropriate volume of Tween 80 to achieve a final concentration of 0.2%.

  • Stir until the Tween 80 is completely dissolved.

Protocol 2: Formulation of this compound for Oral Gavage

Materials:

  • This compound powder

  • DMSO (optional, as a co-solvent)

  • Prepared sterile 0.5% methylcellulose with 0.2% Tween 80 vehicle

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed. Prepare a slight excess to account for any loss.

  • If using a co-solvent, weigh the this compound powder into a sterile microcentrifuge tube and add a minimal amount of DMSO to dissolve it completely.

  • While vortexing the prepared vehicle, slowly add the dissolved this compound solution (or the dry powder if not using a co-solvent).

  • Continue vortexing for several minutes to ensure a homogenous suspension.

  • Sonicate the suspension for 5-10 minutes to reduce particle size and improve uniformity.

  • Visually inspect the formulation for any large particles or precipitation.

  • Administer the formulation to the animals immediately after preparation. Ensure the suspension is well-mixed before drawing each dose.

Quantitative Data Summary

Parameter"Compound A" in Mouse Model of Airway Inflammation
Animal Model Mice
Administration Route Oral Gavage
Doses Tested 0.1, 1.0, 10 mg/kg
Reported Outcome Dose-dependent reduction in airway hyperreactivity and inflammation

Visualizations

Signaling_Pathway Simplified CRTH2 Signaling Pathway PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds This compound This compound This compound->CRTH2 Blocks G_Protein Gi/o G-protein CRTH2->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates Calcium Increased Intracellular Ca2+ PLC->Calcium Cellular_Response Cellular Response (e.g., Chemotaxis, Degranulation) Calcium->Cellular_Response

Caption: Simplified signaling cascade initiated by PGD2 binding to the CRTH2 receptor.

Experimental_Workflow Oral Gavage Experimental Workflow cluster_prep Formulation Preparation cluster_admin Administration cluster_post Post-Administration prep_vehicle 1. Prepare Vehicle (e.g., 0.5% Methylcellulose) dissolve_drug 2. Dissolve/Suspend this compound prep_vehicle->dissolve_drug homogenize 3. Homogenize (Vortex/Sonicate) dissolve_drug->homogenize weigh_animal 4. Weigh Animal calculate_dose 5. Calculate Dose Volume weigh_animal->calculate_dose administer 6. Administer via Oral Gavage calculate_dose->administer monitor_animal 7. Monitor Animal collect_samples 8. Collect Samples (Blood/Tissue) monitor_animal->collect_samples analyze_data 9. Analyze Data (PK/PD) collect_samples->analyze_data

Caption: Step-by-step workflow for oral administration of this compound in animal models.

References

Validation & Comparative

TASP0376377: A Comparative Analysis of a Potent CRTH2 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of TASP0376377 with other Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) antagonists. The data presented is compiled from various publicly available studies to offer an objective overview of the current landscape of CRTH2-targeted therapies.

Introduction to CRTH2 Antagonism

The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2, is a G protein-coupled receptor that plays a pivotal role in the inflammatory cascade associated with allergic diseases such as asthma and allergic rhinitis.[1][2] It is primarily expressed on key effector cells of the type 2 immune response, including T helper 2 (Th2) cells, eosinophils, and basophils.[3][4] The natural ligand for CRTH2 is Prostaglandin D2 (PGD2), which is released predominantly by activated mast cells.[3] The binding of PGD2 to CRTH2 triggers a signaling cascade that leads to chemotaxis, activation, and cytokine release from these immune cells, thereby perpetuating the inflammatory response.[5] CRTH2 antagonists are a class of small molecules designed to block this interaction, offering a promising therapeutic strategy for allergic inflammation.[1]

Comparative Performance of CRTH2 Antagonists

This section provides a comparative summary of the in vitro potency of this compound and other notable CRTH2 antagonists. The data has been collated from various sources, and it is important to note that direct comparisons may be limited by variations in experimental conditions between studies.

CompoundTargetAssay TypeIC50 / Ki (nM)Source
This compound Human CRTH2Binding Affinity (IC50)19[3]
Human CRTH2Functional Antagonism (IC50)13[3]
Human CRTH2Chemotaxis Assay (IC50)23[3]
Ramatroban Human CRTH2Binding Affinity (IC50)100 - 113[3]
Human CRTH2Ca2+ Mobilization (IC50)30[3]
Human Eosinophil MigrationFunctional Antagonism (IC50)170[3]
Setipiprant (ACT-129968) Human CRTH2Binding Affinity (IC50)6[3]
BI 671800 Human CRTH2Binding Affinity (IC50)4.5[3]
Mouse CRTH2Binding Affinity (IC50)3.7[3]
AZD1981 Human CRTH2Binding Affinity (IC50)4[3]
OC000459 (Timapiprant) Human Recombinant DP2Binding Affinity (Ki)13[3]
Rat Recombinant DP2Binding Affinity (Ki)3[3]
Human Native DP2Binding Affinity (Ki)4[3]
Human Th2 ChemotaxisFunctional Antagonism (IC50)28[3]
Human Th2 Cytokine ProductionFunctional Antagonism (IC50)19[3]
AMG 853 Human CRTH2Binding Affinity (IC50)21 (in presence of human plasma)[3]
Human DP1Binding Affinity (IC50)280 (in presence of human plasma)[3]

Note: IC50 represents the half-maximal inhibitory concentration, while Ki represents the inhibitory constant. Lower values indicate higher potency. The experimental conditions for each reported value may vary.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results. Below are generalized protocols for common assays used to characterize CRTH2 antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the CRTH2 receptor.

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human CRTH2 receptor (e.g., HEK293 or CHO cells).[4] The cells are homogenized in a lysis buffer and centrifuged to pellet the membranes, which are then resuspended in a binding buffer.[4][6]

  • Assay Incubation: The cell membranes are incubated with a radiolabeled ligand, typically [3H]PGD2, and varying concentrations of the unlabeled antagonist being tested.[7][8]

  • Filtration and Detection: The incubation is terminated by rapid filtration through a glass fiber filter, which separates the bound from the free radioligand.[6] The radioactivity retained on the filter is then measured using a scintillation counter.[6]

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.[6] The Ki value can then be calculated using the Cheng-Prusoff equation.

Eosinophil Shape Change Assay

This functional assay measures the ability of an antagonist to inhibit the morphological changes in eosinophils induced by a CRTH2 agonist.

  • Eosinophil Isolation: Eosinophils are isolated from human peripheral blood.

  • Antagonist Incubation: The isolated eosinophils are pre-incubated with varying concentrations of the CRTH2 antagonist or vehicle control.

  • Agonist Stimulation: The cells are then stimulated with a CRTH2 agonist, such as PGD2 or a stable analog.

  • Shape Change Analysis: The morphological changes in the eosinophils are assessed, often by flow cytometry, measuring the forward scatter of the cells.[9] Confocal microscopy can also be used for detailed analysis.[10]

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced shape change is determined.

Chemotaxis Assay

This assay evaluates the ability of an antagonist to block the migration of CRTH2-expressing cells towards a chemoattractant.

  • Cell Preparation: CRTH2-expressing cells, such as Th2 cells or eosinophils, are prepared and suspended in an appropriate assay medium.[11]

  • Transwell System: A Transwell system with a porous membrane is used. The lower chamber contains a chemoattractant (e.g., PGD2), while the upper chamber contains the cells pre-incubated with different concentrations of the antagonist or vehicle.[12]

  • Incubation: The plate is incubated to allow for cell migration through the membrane towards the chemoattractant.

  • Cell Quantification: The number of cells that have migrated to the lower chamber is quantified, often by cell counting or using a fluorescent dye.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the cell migration is calculated.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.

CRTH2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGD2 PGD2 CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds & Activates Antagonist CRTH2 Antagonist (e.g., this compound) Antagonist->CRTH2 Blocks G_protein Gi/o Protein CRTH2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates Ca_mobilization ↑ Intracellular Ca2+ PLC->Ca_mobilization Cellular_Response Cellular Responses: - Chemotaxis - Activation - Cytokine Release Ca_mobilization->Cellular_Response Experimental_Workflow cluster_binding Binding Affinity Assay cluster_functional Functional Assays (Shape Change / Chemotaxis) b_start Prepare CRTH2 Membranes b_incubate Incubate with [3H]PGD2 & Antagonist b_start->b_incubate b_filter Filter & Wash b_incubate->b_filter b_measure Measure Radioactivity b_filter->b_measure b_analyze Calculate IC50/Ki b_measure->b_analyze f_start Isolate Eosinophils or Th2 Cells f_incubate Pre-incubate with Antagonist f_start->f_incubate f_stimulate Stimulate with PGD2 f_incubate->f_stimulate f_measure Measure Shape Change or Migration f_stimulate->f_measure f_analyze Calculate IC50 f_measure->f_analyze

References

A Comparative Analysis of TASP0376377 and Fevipiprant: Preclinical Efficacy of Two CRTH2 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the preclinical efficacy of two selective antagonists of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), TASP0376377 and fevipiprant. CRTH2, also known as the prostaglandin D2 receptor 2 (DP2), is a G protein-coupled receptor implicated in the pathogenesis of allergic diseases, including asthma. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of CRTH2 antagonism.

Introduction

Prostaglandin D2 (PGD2) is a key mediator in type 2 inflammatory responses. Upon binding to the CRTH2 receptor on immune cells such as T helper 2 (Th2) cells, eosinophils, and basophils, PGD2 orchestrates a cascade of events leading to allergic inflammation. Consequently, antagonism of the CRTH2 receptor has been a focal point for the development of novel anti-inflammatory therapies. This guide compares two such antagonists: this compound, a novel isoquinoline derivative, and fevipiprant (QAW039), a compound that has undergone extensive clinical investigation.

While fevipiprant's clinical development for asthma was discontinued due to a lack of efficacy in Phase III trials, a review of its preclinical data alongside that of this compound offers valuable insights into the in vitro characteristics of this drug class. It is important to note that a direct comparison of clinical efficacy is not possible as this compound has not progressed to clinical trials.

Mechanism of Action: CRTH2 Antagonism

Both this compound and fevipiprant are competitive antagonists of the CRTH2 receptor. By blocking the binding of PGD2, these molecules inhibit the downstream signaling pathways that lead to the recruitment and activation of inflammatory cells, thereby mitigating the allergic response.

CRTH2 Signaling Pathway

The binding of PGD2 to the CRTH2 receptor, a Gi-coupled GPCR, initiates a signaling cascade that results in cellular responses such as chemotaxis, cytokine release, and degranulation. The diagram below illustrates the key steps in this pathway.

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGD2 PGD2 CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds to Gi Gi Protein (αβγ) CRTH2->Gi Activates G_alpha_i Gαi-GTP Gi->G_alpha_i Dissociates to G_beta_gamma Gβγ Gi->G_beta_gamma PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes G_beta_gamma->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response (Chemotaxis, Cytokine Release) Ca_release->Cellular_Response PKC_activation->Cellular_Response TASP_fevi This compound / Fevipiprant TASP_fevi->CRTH2 Antagonizes

Caption: CRTH2 Signaling Pathway and Point of Antagonism.

Comparative Efficacy Data

The following tables summarize the available in vitro efficacy data for this compound and fevipiprant.

Table 1: In Vitro Potency of this compound and Fevipiprant
ParameterThis compoundFevipiprant
CRTH2 Binding Affinity (IC50) 19 nMNot explicitly reported in comparable format
Functional Antagonist Activity (IC50) 13 nMNot explicitly reported in comparable format
Eosinophil Chemotaxis Inhibition (IC50) 23 nMNot explicitly reported in comparable format
Whole-Blood Eosinophil Shape Change (IC50) Not Reported0.44 nM[1]
Table 2: Selectivity of this compound
Receptor/EnzymeIC50
DP1 Prostanoid Receptor >1 µM
COX-1 Enzyme >10 µM
COX-2 Enzyme >10 µM

Data for this compound is derived from a publication on its synthesis and structure-activity relationship.

Fevipiprant: A Note on Clinical Efficacy

Fevipiprant underwent extensive clinical evaluation for the treatment of asthma. While Phase II studies showed some promise in reducing sputum eosinophil counts, the subsequent large-scale Phase III trials (LUSTER and ZEAL) did not demonstrate a significant improvement in lung function or a reduction in asthma exacerbations compared to placebo.[2][3] These outcomes ultimately led to the discontinuation of its development for asthma.[4]

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize CRTH2 antagonists are provided below. These protocols are representative of the standard procedures employed in the field.

Radioligand Binding Assay for CRTH2

This assay measures the ability of a test compound to displace a radiolabeled ligand from the CRTH2 receptor, thereby determining its binding affinity.

Workflow Diagram:

Radioligand_Binding_Assay A Prepare cell membranes expressing CRTH2 B Incubate membranes with [³H]-PGD2 (radioligand) and varying concentrations of test compound A->B C Separate bound from free radioligand via filtration B->C D Quantify bound radioactivity using scintillation counting C->D E Calculate IC₅₀ value D->E

Caption: Workflow for a CRTH2 Radioligand Binding Assay.

Protocol:

  • Membrane Preparation: Cell membranes from a cell line overexpressing the human CRTH2 receptor are prepared by homogenization and centrifugation.

  • Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled CRTH2 agonist (e.g., [³H]-PGD2) and varying concentrations of the unlabeled test compound.

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

Functional Antagonism Assay (FLIPR-based Calcium Mobilization)

This assay assesses the ability of a test compound to inhibit the intracellular calcium mobilization induced by a CRTH2 agonist.

Workflow Diagram:

FLIPR_Assay A Plate CRTH2-expressing cells in a microplate B Load cells with a calcium-sensitive fluorescent dye A->B C Add varying concentrations of the test compound (antagonist) B->C D Stimulate cells with a CRTH2 agonist (e.g., PGD2) C->D E Measure changes in intracellular calcium via fluorescence using a FLIPR instrument D->E F Calculate IC₅₀ value E->F

Caption: Workflow for a FLIPR-based Functional Antagonism Assay.

Protocol:

  • Cell Plating: Cells stably expressing the human CRTH2 receptor are seeded into a 96- or 384-well microplate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which exhibits increased fluorescence upon binding to calcium.

  • Compound Addition: The cells are pre-incubated with varying concentrations of the test antagonist.

  • Agonist Stimulation: A fixed concentration of a CRTH2 agonist (e.g., PGD2) is added to the wells to stimulate the receptor.

  • Fluorescence Measurement: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured in real-time using a Fluorometric Imaging Plate Reader (FLIPR).

  • Data Analysis: The inhibitory effect of the antagonist is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the log concentration of the antagonist.

Eosinophil Chemotaxis Assay (Boyden Chamber)

This assay evaluates the ability of a test compound to inhibit the migration of eosinophils towards a chemoattractant.

Workflow Diagram:

Chemotaxis_Assay A Isolate eosinophils from human peripheral blood B Pre-incubate eosinophils with varying concentrations of the test compound A->B D Add pre-treated eosinophils to the upper chamber, separated by a porous membrane B->D C Place chemoattractant (e.g., PGD2) in the lower chamber of a Boyden chamber C->D E Incubate to allow for cell migration D->E F Stain and count the migrated cells on the underside of the membrane E->F G Calculate IC₅₀ value F->G

Caption: Workflow for an Eosinophil Chemotaxis Assay.

Protocol:

  • Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of healthy human donors.

  • Compound Incubation: The isolated eosinophils are pre-incubated with various concentrations of the test compound.

  • Assay Setup: A Boyden chamber is used, which consists of an upper and a lower compartment separated by a porous membrane. The lower chamber is filled with a medium containing a chemoattractant (e.g., PGD2).

  • Cell Addition: The pre-treated eosinophils are added to the upper chamber.

  • Incubation: The chamber is incubated to allow the eosinophils to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.

  • Cell Quantification: After incubation, the non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained, and counted under a microscope.

  • Data Analysis: The number of migrated cells is plotted against the concentration of the test compound to determine the IC50 for chemotaxis inhibition.

Conclusion

Based on the available preclinical data, both this compound and fevipiprant are potent antagonists of the CRTH2 receptor. This compound demonstrates high in vitro potency in binding, functional, and chemotaxis assays, along with excellent selectivity over the DP1 receptor and COX enzymes. While fevipiprant also shows high potency in a whole-blood eosinophil shape change assay, its journey through clinical trials highlights the challenge of translating in vitro efficacy into clinical benefit for complex diseases like asthma. The discontinuation of fevipiprant's development for asthma underscores the complexities of targeting the PGD2-CRTH2 pathway and provides a critical learning opportunity for the development of future CRTH2 antagonists. Further preclinical and, if warranted, clinical investigation of this compound would be necessary to determine its therapeutic potential.

References

TASP0376377: A Comparative Analysis of a Novel CRTH2 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antagonist activity of TASP0376377 against other known CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonists. The data presented is intended to offer an objective overview of its performance, supported by experimental data and detailed methodologies, to aid in research and drug development decisions.

Comparative Antagonist Activity

The antagonist potency of this compound and other clinical-stage CRTH2 antagonists are summarized below. The data is compiled from various in vitro assays designed to measure the binding affinity and functional inhibition of the CRTH2 receptor.

Table 1: CRTH2 Antagonist Binding Affinity

CompoundAssay TypeCell Line/SystemRadioligandIC50 (nM)Ki (nM)KD (nM)
This compound Radioligand Binding--19--
Fevipiprant (QAW039)Radioligand BindingCHO Cells[3H]-QAW039--1.14
AZD1981Radioligand Binding--4--
Timapiprant (OC000459)Radioligand BindingHuman Recombinant DP2[3H] PGD2-13-
Setipiprant (ACT-129968)---6.0--

Note: Assay conditions and cell systems may vary between studies, potentially influencing absolute values. Direct comparison should be made with caution.

Table 2: Functional Antagonist Activity at the CRTH2 Receptor

CompoundFunctional AssayCell TypeAgonistIC50 (nM)
This compound Functional Antagonist Activity--13
This compound Eosinophil Chemotaxis--23
Fevipiprant (QAW039)Eosinophil Shape Change (human whole blood)EosinophilsPGD20.44
AZD1981Functional Antagonist Activity--8.5-50
Timapiprant (OC000459)Th2 Lymphocyte ChemotaxisTh2 Lymphocytes-28
Timapiprant (OC000459)Cytokine ProductionTh2 Lymphocytes-19

Table 3: Selectivity Profile of this compound

TargetAssay TypeIC50
DP1 Prostanoid ReceptorBinding>1 µM
COX-1 Enzyme->10 µM
COX-2 Enzyme->10 µM

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the CRTH2 signaling pathway, which is central to the mechanism of action for this compound, and the general workflows for the key experimental assays used to validate its antagonist activity.

CRTH2_Signaling_Pathway PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds G_protein Gi/o Protein CRTH2->G_protein Activates This compound This compound This compound->CRTH2 Antagonizes PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Produces Ca_release Ca2+ Release (from ER) IP3->Ca_release Triggers Chemotaxis Chemotaxis Ca_release->Chemotaxis Cytokine_release Cytokine Release Ca_release->Cytokine_release

Caption: CRTH2 signaling pathway and the antagonistic action of this compound.

Experimental_Workflows cluster_binding Radioligand Binding Assay cluster_calcium Calcium Mobilization Assay cluster_chemotaxis Eosinophil Chemotaxis Assay b1 Incubate cell membranes expressing CRTH2 with radiolabeled PGD2 and This compound b2 Separate bound and free radioligand b1->b2 b3 Quantify radioactivity b2->b3 b4 Determine IC50 b3->b4 c1 Load CRTH2-expressing cells with a calcium- sensitive dye c2 Add this compound c1->c2 c3 Stimulate with PGD2 c2->c3 c4 Measure fluorescence change c3->c4 c5 Determine IC50 c4->c5 ch1 Place eosinophils in the upper chamber of a Transwell plate ch2 Add this compound to the upper chamber ch1->ch2 ch3 Add PGD2 to the lower chamber ch2->ch3 ch4 Incubate to allow cell migration ch3->ch4 ch5 Count migrated cells ch4->ch5 ch6 Determine IC50 ch5->ch6

Caption: General experimental workflows for key in vitro assays.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Specific parameters may vary based on the laboratory and equipment used.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity.

  • Cell Membrane Preparation: Membranes are prepared from cells overexpressing the human CRTH2 receptor.

  • Assay Buffer: A suitable buffer, such as Tris-HCl with MgCl2 and BSA, is used.

  • Incubation: Cell membranes are incubated with a fixed concentration of a radiolabeled CRTH2 agonist (e.g., [3H]PGD2) and varying concentrations of the unlabeled antagonist (e.g., this compound).

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter to separate receptor-bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist.

  • Cell Culture: CRTH2-expressing cells are seeded into 96- or 384-well black-walled, clear-bottom plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Compound Addition: Varying concentrations of the antagonist (e.g., this compound) are added to the wells and incubated.

  • Agonist Stimulation: A fixed concentration of a CRTH2 agonist (e.g., PGD2) is added to stimulate the cells.

  • Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time by measuring the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: The IC50 value, representing the concentration of antagonist that causes 50% inhibition of the agonist-induced calcium response, is determined.

Eosinophil Chemotaxis Assay

This assay assesses the ability of an antagonist to inhibit the directed migration of eosinophils towards a chemoattractant.

  • Eosinophil Isolation: Eosinophils are isolated from human peripheral blood.

  • Assay Setup: A multi-well chemotaxis chamber (e.g., Transwell plate) with a porous membrane is used. Eosinophils, pre-incubated with varying concentrations of the antagonist (e.g., this compound), are placed in the upper chamber.

  • Chemoattractant Addition: A CRTH2 agonist (e.g., PGD2) is added to the lower chamber to create a chemotactic gradient.

  • Incubation: The plate is incubated to allow for cell migration through the membrane.

  • Cell Quantification: The number of eosinophils that have migrated to the lower chamber is quantified, for example, by cell counting using a hemocytometer or a cell viability assay.

  • Data Analysis: The IC50 value, the concentration of antagonist that inhibits 50% of the eosinophil migration, is calculated.

TASP0376377: A Comparative Analysis of its Selectivity Against Prostanoid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity profile of TASP0376377 against other prostanoid receptors. This compound is a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 prostanoid receptor. While a comprehensive selectivity profile across all prostanoid receptors is not publicly available, this document summarizes the known binding affinities and functional activities of this compound and provides a framework for its comparison with other prostanoid receptors based on their signaling pathways and the experimental methods used for their characterization.

Selectivity Profile of this compound

This compound has been identified as a highly potent antagonist for the CRTH2 (DP2) receptor. Experimental data demonstrates its significant affinity and functional inhibition of this receptor, which is involved in allergic inflammation. In contrast, this compound shows markedly lower affinity for the DP1 receptor and the cyclooxygenase (COX) enzymes, highlighting its selectivity.

TargetAssay TypeIC50 (nM)Reference
CRTH2 (DP2) Binding Affinity19[1]
Functional Antagonist Activity13[1]
Chemotaxis Assay23[1]
DP1 Binding Affinity>1,000[1]
COX-1 Enzyme Activity>10,000[1]
COX-2 Enzyme Activity>10,000[1]
EP1, EP2, EP3, EP4, FP, IP, TP Binding Affinity / Functional ActivityData not publicly available

Caption: Table summarizing the known inhibitory concentrations (IC50) of this compound.

Prostanoid Receptor Signaling Pathways

Prostanoid receptors are a family of G-protein coupled receptors (GPCRs) that are activated by prostaglandins and thromboxanes. They are involved in a wide array of physiological and pathological processes. The nine main types of prostanoid receptors (DP1, DP2/CRTH2, EP1-4, FP, IP, and TP) signal through different G-protein subtypes, leading to distinct downstream cellular responses.

Prostanoid Receptor Signaling cluster_Gs Gs-coupled (cAMP increase) cluster_Gi Gi-coupled (cAMP decrease) cluster_Gq Gq-coupled (IP3/DAG, Ca2+ increase) cluster_downstream Downstream Effectors DP1 DP1 AC_stim Adenylyl Cyclase (stimulated) DP1->AC_stim EP2 EP2 EP2->AC_stim EP4 EP4 EP4->AC_stim IP IP IP->AC_stim DP2 DP2 AC_inhib Adenylyl Cyclase (inhibited) DP2->AC_inhib EP3 EP3 EP3->AC_inhib EP1 EP1 PLC Phospholipase C EP1->PLC FP FP FP->PLC TP TP TP->PLC cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_inc ↑ Intracellular Ca2+ IP3_DAG->Ca_inc

Caption: Overview of the primary signaling pathways for prostanoid receptors.

Experimental Protocols

The characterization of this compound and the determination of its selectivity profile involve a variety of in vitro assays. The following are detailed methodologies for key experiments typically used in the study of prostanoid receptor ligands.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki or IC50 values) of a compound for a specific receptor.

Radioligand Binding Assay Workflow prep Prepare cell membranes expressing the target receptor radioligand Add a fixed concentration of radiolabeled ligand prep->radioligand competitor Add varying concentrations of the test compound (e.g., this compound) radioligand->competitor incubate Incubate to allow binding to reach equilibrium competitor->incubate separate Separate bound from free radioligand (filtration) incubate->separate count Quantify bound radioactivity (scintillation counting) separate->count analyze Analyze data to determine IC50 and Ki values count->analyze

Caption: A typical workflow for a competitive radioligand binding assay.

Protocol:

  • Membrane Preparation: Cell membranes from cell lines stably or transiently expressing the prostanoid receptor of interest are prepared by homogenization and centrifugation.

  • Assay Setup: In a multi-well plate, the cell membranes are incubated with a specific radioligand (e.g., [3H]-PGD2 for DP receptors) and varying concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach binding equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the ability of a compound to act as an agonist or antagonist at a receptor by quantifying a downstream cellular response.

1. cAMP Assays (for Gs and Gi-coupled receptors):

These assays measure changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

cAMP Assay Workflow cells Plate cells expressing the target Gs or Gi-coupled receptor pre_incubate Pre-incubate with test compound (antagonist) cells->pre_incubate stimulate Stimulate with a known agonist (for antagonist testing) pre_incubate->stimulate lyse Lyse cells and measure intracellular cAMP levels stimulate->lyse analyze Analyze dose-response curves to determine IC50 or EC50 lyse->analyze

Caption: Workflow for a cAMP functional assay to test for antagonist activity.

Protocol:

  • Cell Culture: Cells expressing the target Gs-coupled (DP1, EP2, EP4, IP) or Gi-coupled (DP2, EP3) receptor are cultured in multi-well plates.

  • Compound Addition: For antagonist testing, cells are pre-incubated with varying concentrations of the test compound.

  • Stimulation: An agonist for the specific receptor is added to stimulate cAMP production (for Gs) or inhibit forskolin-stimulated cAMP production (for Gi).

  • Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: The data is used to generate dose-response curves and calculate the EC50 (for agonists) or IC50 (for antagonists).

2. Calcium Mobilization Assays (for Gq-coupled receptors):

These assays measure changes in intracellular calcium concentrations.

Calcium Mobilization Assay Workflow cells Plate cells expressing the target Gq-coupled receptor dye_loading Load cells with a calcium-sensitive fluorescent dye cells->dye_loading pre_incubate Pre-incubate with test compound (antagonist) dye_loading->pre_incubate stimulate Stimulate with a known agonist pre_incubate->stimulate measure Measure fluorescence changes (calcium flux) in real-time stimulate->measure analyze Analyze dose-response curves to determine IC50 or EC50 measure->analyze

Caption: Workflow for a calcium mobilization assay to test for antagonist activity.

Protocol:

  • Cell Culture: Cells expressing the target Gq-coupled receptor (EP1, FP, TP) are plated in multi-well plates.

  • Dye Loading: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Compound Addition: For antagonist testing, cells are pre-incubated with various concentrations of the test compound.

  • Stimulation: A specific agonist is added to induce the release of intracellular calcium.

  • Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: Dose-response curves are generated to determine the EC50 or IC50 of the test compound.

Conclusion

This compound is a potent and selective antagonist of the CRTH2 (DP2) receptor, with significantly lower affinity for the DP1 receptor and COX enzymes. While its activity against other prostanoid receptors (EP1-4, FP, IP, TP) has not been publicly disclosed, the distinct signaling pathways of these receptors provide a basis for understanding the potential functional consequences of any off-target activity. The experimental protocols described herein represent the standard methodologies used to establish a comprehensive selectivity profile for compounds like this compound, which is essential for a thorough evaluation of its therapeutic potential and safety. Further studies are required to fully elucidate the complete selectivity profile of this compound across the entire prostanoid receptor family.

References

TASP0376377: A Comparative Analysis of Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of TASP0376377, a potent antagonist of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2). The following sections present quantitative data, experimental methodologies, and a visualization of the relevant signaling pathway to offer a comprehensive overview of its selectivity.

Comparative Selectivity Profile of this compound

This compound demonstrates high potency for its intended target, CRTH2, with significantly lower activity against other related receptors and enzymes. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. The inhibitory concentrations (IC50) from various assays are summarized below.[1]

TargetAssay TypeIC50 (nM)
CRTH2 Binding Affinity 19
CRTH2 Functional Antagonist Activity 13
CRTH2 Chemotaxis Assay 23
DP1 Prostanoid ReceptorBinding Affinity>1,000
COX-1 EnzymeEnzyme Activity>10,000
COX-2 EnzymeEnzyme Activity>10,000

Experimental Protocols

The data presented above was generated using a series of standard pharmacological assays to determine the potency and selectivity of this compound.

1. CRTH2 Binding Affinity Assay: This assay was performed to measure the direct interaction of this compound with its target receptor. A competitive binding format was likely employed, where a radiolabeled ligand for CRTH2 and varying concentrations of this compound were incubated with cells or membranes expressing the CRTH2 receptor. The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand was determined as the IC50 value.[1]

2. CRTH2 Functional Antagonist Activity Assay: To assess its functional activity, this compound was likely tested in a cell-based assay that measures the downstream signaling of CRTH2 activation. This could involve measuring changes in intracellular calcium levels or inhibition of cyclic AMP (cAMP) production upon stimulation with a CRTH2 agonist, such as prostaglandin D2 (PGD2). The IC50 value represents the concentration of this compound required to inhibit 50% of the agonist-induced response.[1]

3. Chemotaxis Assay: This assay evaluates the ability of this compound to block the migration of cells, typically immune cells like T-helper 2 (Th2) cells, towards a chemoattractant. Cells expressing CRTH2 were likely placed in a chamber and exposed to a gradient of a CRTH2 agonist. The inhibitory effect of different concentrations of this compound on cell migration was measured, and the IC50 was calculated as the concentration that causes 50% inhibition of chemotaxis.[1]

4. Selectivity Assays (DP1, COX-1, COX-2): To determine the cross-reactivity, similar binding or enzymatic activity assays were conducted for the DP1 prostanoid receptor and the COX-1 and COX-2 enzymes. For the DP1 receptor, a competitive binding assay was likely used. For COX-1 and COX-2, enzymatic assays measuring the production of prostaglandins from arachidonic acid in the presence of varying concentrations of this compound would have been performed. The high IC50 values indicate weak or no significant interaction at concentrations where this compound is highly effective against CRTH2.[1]

Signaling Pathway and Mechanism of Action

This compound acts as an antagonist at the CRTH2 receptor, a key component in the inflammatory cascade mediated by Th2 cells. The following diagram illustrates the signaling pathway and the point of intervention for this compound.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds to G_protein G-protein Activation CRTH2->G_protein Activates TASP This compound TASP->CRTH2 Blocks Calcium Increased Intracellular Calcium (Ca2+) G_protein->Calcium Chemotaxis Cell Migration (Chemotaxis) Calcium->Chemotaxis Inflammation Inflammatory Response Chemotaxis->Inflammation

Caption: Mechanism of action of this compound as a CRTH2 antagonist.

Experimental Workflow for Cross-Reactivity Screening

The assessment of this compound's selectivity likely followed a structured workflow to compare its activity against the primary target and potential off-targets.

G Compound This compound PrimaryAssay Primary Target Assay (CRTH2) Compound->PrimaryAssay SelectivityPanel Selectivity Panel Compound->SelectivityPanel Binding Binding Assay PrimaryAssay->Binding Functional Functional Assay PrimaryAssay->Functional Potency Determine Potency (IC50) Binding->Potency Functional->Potency Analysis Comparative Analysis Potency->Analysis DP1 DP1 Receptor Assay SelectivityPanel->DP1 COX COX-1/COX-2 Enzyme Assays SelectivityPanel->COX OffTarget Determine Off-Target Activity (IC50) DP1->OffTarget COX->OffTarget OffTarget->Analysis SelectivityProfile Generate Selectivity Profile Analysis->SelectivityProfile

Caption: Workflow for assessing the cross-reactivity of this compound.

References

TASP0376377: A Comparative Analysis of a Novel CRTH2 Antagonist in Key Immune Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of TASP0376377, a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). CRTH2, also known as DP2, is a G protein-coupled receptor for prostaglandin D2 (PGD2) and is a key player in the inflammatory cascade associated with allergic diseases such as asthma and allergic rhinitis. It is primarily expressed on type 2 immune cells, including T helper 2 (Th2) cells, eosinophils, basophils, and group 2 innate lymphoid cells (ILC2s). By blocking the PGD2/CRTH2 signaling pathway, this compound and other antagonists in this class aim to mitigate the recruitment and activation of these pro-inflammatory cells.

This document summarizes the available preclinical data for this compound and presents a comparative landscape of its potential performance against other notable CRTH2 antagonists. Detailed experimental protocols for key assays are provided to facilitate further investigation and direct comparison.

Executive Summary of this compound Profile

This compound is a novel isoquinoline CRTH2 receptor antagonist developed by Taisho Pharmaceutical Co., Ltd. for the potential treatment of immune system diseases. Preclinical data highlight its potent antagonist activity and selectivity.

ParameterThis compound
Mechanism of Action Selective CRTH2 antagonist
Binding Affinity (IC50) 19 nM
Functional Antagonist Activity (IC50) 13 nM
Chemotaxis Assay (IC50) 23 nM
Selectivity High selectivity over DP1 receptor (>1 µM) and COX-1/COX-2 enzymes (>10 µM)

While these initial findings are promising, publicly available data on the specific effects of this compound on different immune cell types are limited. To provide a comprehensive comparative context, this guide includes data from other well-characterized CRTH2 antagonists—Fevipiprant, Ramatroban, AZD1981, and Cay10471—across key functional assays in eosinophils, basophils, and Th2 cells.

Comparative Analysis of CRTH2 Antagonists

The following tables summarize the reported in vitro efficacy of various CRTH2 antagonists on key pro-inflammatory responses in isolated human immune cells. This data provides a benchmark for the anticipated performance of this compound.

Table 1: Comparative Efficacy of CRTH2 Antagonists on Eosinophil Function

CompoundChemotaxis Inhibition (IC50)Shape Change Inhibition (IC50)Degranulation/Mediator Release Inhibition
This compound 23 nM (general chemotaxis)Data not availableData not available
Fevipiprant Reported to reduce sputum and bronchial submucosal eosinophils in clinical trials[1][2]Data not availableData not available
Ramatroban Potently inhibits PGD2-induced eosinophil migration[3][4]Inhibits eosinophil shape change[2]Data not available
AZD1981 Inhibits PGD2-mediated chemotaxis of human eosinophils[5][6]Blocks CRTH2-mediated shape change in human eosinophils[5][6]Data not available
Cay10471 Inhibits chemotaxis of human peripheral blood eosinophils[7]Data not availableAbolished respiratory burst upon PGD2 stimulation[7]

Table 2: Comparative Efficacy of CRTH2 Antagonists on Basophil Function

CompoundActivation/Degranulation InhibitionChemotaxis Inhibition
This compound Data not availableData not available
Fevipiprant Reduces migration and activation of basophils[8]Data not available
Ramatroban Antagonizes PGD2-enhanced degranulation[4]Inhibits PGD2-induced migration[4]
AZD1981 Blocks CRTH2-mediated shape change in human basophils[5]Data not available
Cay10471 Data not availableData not available

Table 3: Comparative Efficacy of CRTH2 Antagonists on Th2 Cell Function

CompoundChemotaxis InhibitionCytokine Release Inhibition
This compound Data not availableData not available
Fevipiprant Reduces migration of Th2 cells[8]Reduces PGD2-driven release of Th2 cytokines[8]
Ramatroban Inhibits mast cell-induced Th2 migration in vitro[2]Inhibits IL-4, IL-5, and IL-13 production (IC50s: 103, 182, and 118 nM, respectively)[9]
AZD1981 Inhibits CRTH2-mediated chemotaxis of human Th2 cells[5]Data not available
Cay10471 Data not availableData not available

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental procedures discussed, the following diagrams are provided.

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Responses PGD2 PGD2 CRTH2 CRTH2 (DP2 Receptor) PGD2->CRTH2 Binds G_protein Gi/o CRTH2->G_protein Activates This compound This compound This compound->CRTH2 Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K/Akt Pathway G_protein->PI3K MAPK MAPK Pathway (p38, ERK) G_protein->MAPK PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Chemotaxis Chemotaxis & Migration Ca_release->Chemotaxis Degranulation Degranulation & Mediator Release Ca_release->Degranulation Shape_Change Cell Shape Change Ca_release->Shape_Change PKC->Degranulation cAMP ↓ cAMP AC->cAMP PI3K->Chemotaxis Cytokine_Production Cytokine Production (IL-4, IL-5, IL-13) MAPK->Cytokine_Production

Caption: CRTH2 signaling pathway initiated by PGD2 and inhibited by this compound.

Experimental_Workflow cluster_isolation Cell Isolation cluster_assays Functional Assays cluster_treatment Treatment cluster_analysis Data Analysis Blood_Sample Human Peripheral Blood Sample Eosinophils Eosinophil Isolation Blood_Sample->Eosinophils Basophils Basophil Isolation Blood_Sample->Basophils Th2_Cells Th2 Cell Isolation & Culture Blood_Sample->Th2_Cells TASP0376377_tx Incubate with This compound Eosinophils->TASP0376377_tx Comparator_tx Incubate with Comparator Antagonist Eosinophils->Comparator_tx Control_tx Vehicle Control Eosinophils->Control_tx Basophils->TASP0376377_tx Basophils->Comparator_tx Basophils->Control_tx Th2_Cells->TASP0376377_tx Th2_Cells->Comparator_tx Th2_Cells->Control_tx Chemotaxis Chemotaxis Assay (Boyden Chamber) IC50 IC50 Determination Chemotaxis->IC50 Activation Basophil Activation Test (Flow Cytometry) Efficacy Maximal Efficacy (% Inhibition) Activation->Efficacy Cytokine Cytokine Release Assay (ELISA/Multiplex) Cytokine->Efficacy TASP0376377_tx->Chemotaxis TASP0376377_tx->Activation TASP0376377_tx->Cytokine Comparator_tx->Chemotaxis Comparator_tx->Activation Comparator_tx->Cytokine Control_tx->Chemotaxis Control_tx->Activation Control_tx->Cytokine Comparison Comparative Analysis IC50->Comparison Efficacy->Comparison

Caption: General experimental workflow for comparative analysis of CRTH2 antagonists.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below. These protocols can be adapted to evaluate this compound and other CRTH2 antagonists.

Protocol 1: Eosinophil Chemotaxis Assay (Modified Boyden Chamber)

This assay measures the ability of a compound to inhibit the migration of eosinophils towards a chemoattractant.

Materials:

  • Isolated human eosinophils (purity >95%)

  • This compound and comparator compounds

  • Chemoattractant: PGD2 or a selective CRTH2 agonist (e.g., DK-PGD2)

  • Boyden chamber apparatus with 5 µm pore size polycarbonate filters[10]

  • Assay medium: RPMI 1640 with 1% BSA

  • Cell stain (e.g., Diff-Quik)

  • Microscope

Procedure:

  • Cell Preparation: Isolate eosinophils from human peripheral blood using density gradient centrifugation followed by negative selection immunomagnetic cell separation.[10] Resuspend the purified eosinophils in assay medium at a concentration of 1 x 10^6 cells/mL.

  • Compound Preparation: Prepare serial dilutions of this compound and comparator compounds in the assay medium.

  • Assay Setup:

    • Add the chemoattractant solution (e.g., PGD2 at a predetermined optimal concentration) to the lower wells of the Boyden chamber. Use assay medium alone as a negative control.[10]

    • Place the polycarbonate filter over the lower wells.

    • In separate tubes, pre-incubate the eosinophil suspension with various concentrations of the test compounds or vehicle control for 30 minutes at 37°C.

    • Add the pre-incubated eosinophil suspension to the upper wells of the chamber.

  • Incubation: Incubate the chamber for 1-3 hours at 37°C in a humidified incubator with 5% CO2.

  • Quantification:

    • After incubation, remove the filter. Wipe the upper side of the filter to remove non-migrated cells.

    • Fix and stain the migrated cells on the lower side of the filter.

    • Count the number of migrated cells in several high-power fields under a microscope.

  • Data Analysis: Calculate the percentage inhibition of chemotaxis for each compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the compound concentration.

Protocol 2: Basophil Activation Test (BAT) by Flow Cytometry

This assay assesses the ability of a compound to inhibit allergen- or agonist-induced activation of basophils by measuring the upregulation of surface markers.

Materials:

  • Fresh human whole blood collected in heparin tubes

  • This compound and comparator compounds

  • Stimulant: PGD2 or anti-IgE antibody

  • Fluorochrome-conjugated antibodies: anti-CD63-PE, anti-CD203c-PE, anti-CRTH2-FITC (for basophil identification)[11][12]

  • Red blood cell lysis buffer

  • Flow cytometer

Procedure:

  • Compound Incubation: In a 96-well plate, add various concentrations of this compound, comparator compounds, or vehicle control.

  • Blood Aliquoting: Add 100 µL of whole blood to each well. Incubate for 15-30 minutes at 37°C.

  • Stimulation: Add the stimulant (PGD2 or anti-IgE) to the wells. Include a negative control (buffer only) and a positive control (stimulant with vehicle). Incubate for 15-20 minutes at 37°C.

  • Staining: Stop the reaction by placing the plate on ice. Add the antibody cocktail (e.g., anti-CRTH2-FITC and anti-CD63-PE) to each well. Incubate for 20 minutes on ice in the dark.

  • Lysis: Lyse the red blood cells according to the manufacturer's protocol.

  • Acquisition: Wash the cells and resuspend in sheath fluid. Acquire the samples on a flow cytometer.

  • Data Analysis: Gate on the basophil population (CRTH2-positive). Determine the percentage of activated (CD63-positive) basophils. Calculate the percentage inhibition of activation for each compound concentration and determine the IC50 value.

Protocol 3: Th2 Cell Cytokine Release Assay

This assay measures the ability of a compound to inhibit the production and release of key Th2 cytokines (e.g., IL-4, IL-5, IL-13).

Materials:

  • Isolated human CD4+ T cells differentiated into Th2 cells

  • This compound and comparator compounds

  • Stimulants: PGD2 in combination with T-cell receptor (TCR) stimulation (e.g., anti-CD3/CD28 beads)

  • Cell culture medium (e.g., RPMI 1640 supplemented with 10% FBS)

  • ELISA or multiplex immunoassay kits for human IL-4, IL-5, and IL-13

Procedure:

  • Cell Culture: Isolate naïve CD4+ T cells from human peripheral blood and differentiate them into Th2 cells using a standard protocol with IL-4 and anti-IFN-γ.

  • Assay Setup: Plate the differentiated Th2 cells in a 96-well plate.

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound, comparator compounds, or vehicle control for 1 hour at 37°C.

  • Stimulation: Add the stimulants (PGD2 and TCR activators) to the wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentration of IL-4, IL-5, and IL-13 in the supernatants using ELISA or a multiplex immunoassay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine release for each compound concentration relative to the vehicle control. Determine the IC50 values for the inhibition of each cytokine.

References

Reproducibility of TASP0376377 Results Across Labs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the CRTH2 antagonist TASP0376377 and its alternatives, with a focus on the available data and the critical aspect of inter-laboratory reproducibility. While this compound has shown initial promise in preclinical in vitro studies, a significant gap exists in the publicly available data regarding its in vivo efficacy, safety, and, most importantly, the reproducibility of its experimental results across different laboratories. This guide aims to summarize the existing data for this compound and compare it with more extensively studied alternative CRTH2 antagonists, highlighting the importance of reproducibility in drug development.

This compound: An Overview

This compound is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin D2 receptor 2 (DP2). CRTH2 is a key receptor involved in allergic inflammation, making it an attractive target for the treatment of diseases such as asthma and allergic rhinitis.

Initial in vitro studies demonstrated the potential of this compound as a CRTH2 antagonist. However, to date, there is a notable absence of published inter-laboratory or cross-validation studies to confirm the reproducibility of these initial findings.

Comparative Analysis with Alternative CRTH2 Antagonists

Several other CRTH2 antagonists have progressed further in clinical development, providing a more extensive dataset for comparison. This section details the available data for these alternatives, offering a benchmark against which the limited information on this compound can be assessed.

In Vitro Potency

The following table summarizes the reported in vitro potency of this compound and its alternatives. It is important to note that these values are from individual studies and may not be directly comparable due to variations in experimental conditions. The lack of multi-lab validation for this compound's potency is a significant limitation.

CompoundTargetAssay TypeIC50 (nM)Reference
This compound CRTH2 Binding Affinity 19 [1]
This compound CRTH2 Functional Antagonist Activity 13 [1]
This compound CRTH2 Chemotaxis Assay 23 [1]
OC000459CRTH2Radioligand Binding13[2]
SetipiprantDP2 (CRTH2)Dissociation Constant (Kd)6[3]
RamatrobanCRTH2/TPNot specifiedNot specified[4][5]
BI 671800CRTH2Not specifiedNot specified[5][6][7][8][9]
AMG 853CRTH2/DPRadioligand BindingCRTH2: 1.3, DP: 2.1[10]
AZD1981CRTH2Not specifiedNot specified

Note: The lack of multiple independent data points for this compound makes it difficult to assess the consistency of these initial potency values.

The Critical Need for Reproducibility Studies

The journey of a drug candidate from initial discovery to clinical application is fraught with challenges, and a lack of reproducibility of early-stage research is a major contributor to late-stage failures. For this compound, the absence of published data from independent laboratories verifying the initial in vitro results is a significant concern for the following reasons:

  • Confidence in Mechanism of Action: Independent replication of binding affinity and functional antagonism studies would provide greater confidence that this compound's primary mechanism of action is indeed through CRTH2 inhibition.

  • Benchmarking for Further Development: Reliable and reproducible in vitro potency data is crucial for establishing dose-response relationships in subsequent preclinical and clinical studies.

  • Go/No-Go Decisions: The decision to invest further resources into the development of a compound heavily relies on the robustness of the initial findings.

Experimental Protocols

To facilitate the independent verification and comparison of results, detailed experimental protocols are essential. Below are generalized methodologies for key assays used to characterize CRTH2 antagonists.

CRTH2 Radioligand Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from the CRTH2 receptor.

Generalized Protocol:

  • Cell Culture and Membrane Preparation: Human cells expressing the CRTH2 receptor (e.g., HEK293-CRTH2) are cultured and harvested. Cell membranes are then prepared by homogenization and centrifugation.

  • Binding Reaction: Cell membranes are incubated with a fixed concentration of a radiolabeled CRTH2 ligand (e.g., [3H]PGD2) and varying concentrations of the test compound (e.g., this compound).

  • Separation and Detection: The reaction mixture is filtered to separate bound from unbound radioligand. The radioactivity of the filter is then measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

Eosinophil Shape Change Assay

This functional assay assesses the ability of a compound to inhibit the PGD2-induced shape change in eosinophils, a key cell type in allergic inflammation.

Generalized Protocol:

  • Eosinophil Isolation: Eosinophils are isolated from human peripheral blood.

  • Compound Incubation: Eosinophils are pre-incubated with varying concentrations of the test compound.

  • Stimulation: Prostaglandin D2 (PGD2) is added to induce a shape change in the eosinophils.

  • Analysis: The change in cell shape is measured using flow cytometry or microscopy.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the PGD2-induced shape change (IC50) is determined.

Visualizing the Pathway and Workflow

To provide a clearer understanding of the underlying biology and experimental processes, the following diagrams have been generated using Graphviz.

CRTH2_Signaling_Pathway PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds to G_protein G-protein Activation CRTH2->G_protein This compound This compound (Antagonist) This compound->CRTH2 Blocks PLC Phospholipase C (PLC) Activation G_protein->PLC IP3 IP3 & DAG Production PLC->IP3 Ca_release Intracellular Ca2+ Release IP3->Ca_release Cellular_Response Cellular Response (e.g., Chemotaxis, Degranulation) Ca_release->Cellular_Response

Caption: Simplified CRTH2 signaling pathway and the inhibitory action of this compound.

Inter_Lab_Reproducibility_Workflow cluster_0 Lab A cluster_1 Lab B cluster_2 Lab C Protocol_A Standardized Protocol Experiment_A Experiment with This compound Protocol_A->Experiment_A Data_A Results A Experiment_A->Data_A Comparison Comparative Analysis of Results A, B, C Data_A->Comparison Protocol_B Standardized Protocol Experiment_B Experiment with This compound Protocol_B->Experiment_B Data_B Results B Experiment_B->Data_B Data_B->Comparison Protocol_C Standardized Protocol Experiment_C Experiment with This compound Protocol_C->Experiment_C Data_C Results C Experiment_C->Data_C Data_C->Comparison

Caption: Idealized workflow for assessing the inter-laboratory reproducibility of this compound results.

Conclusion and Future Directions

This compound has demonstrated promising in vitro activity as a CRTH2 antagonist. However, the lack of publicly available data on its inter-laboratory reproducibility represents a significant hurdle for its continued development. To build a robust case for this compound as a viable clinical candidate, the following steps are crucial:

  • Independent Replication: The initial in vitro potency and selectivity studies should be replicated by independent laboratories to validate the findings.

  • Cross-Validation Studies: A multi-laboratory study using a standardized protocol to assess the variability in experimental outcomes would be highly valuable.

  • Publication of Data: Transparent reporting of both positive and negative results from these reproducibility studies is essential for the scientific community to make informed decisions.

In the absence of such data, the true potential of this compound remains uncertain. The more extensive clinical data available for alternative CRTH2 antagonists underscores the importance of rigorous and reproducible scientific investigation in the path to developing new medicines. Researchers, funding agencies, and pharmaceutical companies should prioritize and support efforts to ensure the reproducibility of promising preclinical findings.

References

TASP0376377: A Head-to-Head Comparison with Other Isoquinoline CRTH2 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of TASP0376377 with other isoquinoline-based antagonists of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). CRTH2 is a G protein-coupled receptor that plays a pivotal role in the inflammatory cascade associated with allergic diseases such as asthma and allergic rhinitis. Its antagonists are of significant interest as potential therapeutics. This document summarizes key performance data, outlines experimental methodologies, and visualizes the underlying biological pathways to offer a comprehensive resource for researchers in the field.

Performance Comparison of Isoquinoline CRTH2 Antagonists

The following table summarizes the in vitro potency and selectivity of this compound and a structurally related isoquinoline CRTH2 antagonist, TASP0412098.

CompoundCRTH2 Binding Affinity (IC50, nM)CRTH2 Functional Antagonism (IC50, nM)Chemotaxis Inhibition (IC50, nM)DP1 Receptor Binding (IC50, µM)COX-1/COX-2 Inhibition (IC50, µM)
This compound 19[1][2][3][4]13[1][2][3][4]23[1][2][3][4]>1[1][2][3][4]>10[1][2][3][4]
TASP0412098 2.1[5][6]12[5][6]Not ReportedNot ReportedNot Reported

Key Observations:

  • Both this compound and TASP0412098 are potent CRTH2 antagonists with nanomolar efficacy in both binding and functional assays.[1][2][3][4][5][6]

  • TASP0412098 demonstrates approximately 9-fold higher binding affinity for the CRTH2 receptor compared to this compound.[5][6]

  • Despite the difference in binding affinity, both compounds exhibit nearly identical potency in functional antagonism assays.[1][2][3][4][5][6]

  • This compound shows excellent selectivity, with over 1000-fold lower affinity for the related DP1 prostanoid receptor and minimal activity against COX-1 and COX-2 enzymes.[1][2][3][4]

CRTH2 Signaling Pathway and Antagonist Mechanism of Action

Activation of the CRTH2 receptor by its endogenous ligand, prostaglandin D2 (PGD2), initiates a signaling cascade that is central to the type 2 inflammatory response. As a G protein-coupled receptor, CRTH2 couples to the Gi/o protein. Upon PGD2 binding, the G protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a variety of cellular responses, including chemotaxis, degranulation, and cytokine release in key inflammatory cells like T helper 2 (Th2) cells, eosinophils, and basophils.

Isoquinoline CRTH2 antagonists, such as this compound, act as competitive inhibitors, binding to the CRTH2 receptor and preventing PGD2 from initiating this signaling cascade. This blockade of CRTH2 signaling is the basis for their therapeutic potential in allergic diseases.

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGD2 PGD2 CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds & Activates G_protein Gi/o Protein CRTH2->G_protein Activates This compound This compound (Antagonist) This compound->CRTH2 Binds & Blocks G_alpha Gαi G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 G_alpha->AC Inhibits G_beta_gamma->PLC Activates ATP ATP Ca2_release Ca²⁺ Release IP3->Ca2_release Triggers Cellular_Response Inflammatory Response (Chemotaxis, Cytokine Release) Ca2_release->Cellular_Response Leads to

Caption: CRTH2 Signaling Pathway and Mechanism of this compound Action.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to provide a framework for the replication and validation of the presented data.

CRTH2 Receptor Binding Assay

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the CRTH2 receptor, thereby determining its binding affinity.

Experimental Workflow:

Binding_Assay_Workflow Membrane_Prep Prepare membranes from cells expressing human CRTH2 receptor. Incubation Incubate membranes with a fixed concentration of [³H]-PGD2 and varying concentrations of test compound. Membrane_Prep->Incubation Filtration Rapidly filter the incubation mixture through a glass fiber filter to separate bound and free radioligand. Incubation->Filtration Washing Wash the filters to remove non-specifically bound radioligand. Filtration->Washing Scintillation Measure the radioactivity retained on the filters using a scintillation counter. Washing->Scintillation Analysis Calculate the IC50 value by plotting the percentage of inhibition of [³H]-PGD2 binding against the log concentration of the test compound. Scintillation->Analysis Functional_Assay_Workflow Cell_Culture Culture cells expressing human CRTH2 receptor. Pre_incubation Pre-incubate cells with varying concentrations of the test compound. Cell_Culture->Pre_incubation Stimulation Stimulate the cells with a fixed concentration of PGD2 in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and an adenylyl cyclase activator (e.g., forskolin). Pre_incubation->Stimulation Lysis Lyse the cells to release intracellular cAMP. Stimulation->Lysis cAMP_Detection Measure the concentration of cAMP in the cell lysate using a suitable detection method (e.g., HTRF, ELISA). Lysis->cAMP_Detection Analysis Calculate the IC50 value by plotting the percentage of inhibition of the PGD2-induced response against the log concentration of the test compound. cAMP_Detection->Analysis Chemotaxis_Assay_Workflow Eosinophil_Isolation Isolate eosinophils from human peripheral blood. Pre_incubation Pre-incubate the isolated eosinophils with varying concentrations of the test compound. Eosinophil_Isolation->Pre_incubation Chemotaxis_Setup Place the pre-incubated eosinophils in the upper chamber of a Boyden chamber or a similar migration assay system. Pre_incubation->Chemotaxis_Setup Migration Add PGD2 as a chemoattractant to the lower chamber and incubate to allow for cell migration through a porous membrane. Chemotaxis_Setup->Migration Cell_Quantification Quantify the number of eosinophils that have migrated to the lower chamber. Migration->Cell_Quantification Analysis Calculate the IC50 value by plotting the percentage of inhibition of chemotaxis against the log concentration of the test compound. Cell_Quantification->Analysis

References

Validating TASP0376377 Binding: A Comparative Guide to CRTH2 Antagonist Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, particularly for inflammatory and allergic diseases, the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) has emerged as a significant therapeutic target. TASP0376377 is a potent antagonist of the CRTH2 receptor.[1] This guide provides a comparative analysis of this compound's binding characteristics against other known CRTH2 antagonists, alongside a detailed experimental protocol for validating such binding kinetics.

Comparative Binding Affinity of CRTH2 Antagonists

While specific kinetic parameters such as association (k_on) and dissociation (k_off) rates for this compound are not publicly available, its binding affinity has been quantified by its IC50 value. The following table summarizes the available binding data for this compound and other notable CRTH2 antagonists. This comparison relies on equilibrium-based measurements (IC50/K_i), which, although informative, do not capture the dynamic nature of the drug-receptor interaction defined by kinetic rates.

CompoundTargetParameterValue (nM)
This compoundCRTH2IC5019[1]
FevipiprantCRTH2K_i0.36
CAY10471CRTH2IC501.1
RamatrobanCRTH2K_i28

Note: Lower IC50 or K_i values indicate higher binding affinity.

Experimental Protocol: Determining Binding Kinetics using Surface Plasmon Resonance (SPR)

To elucidate the complete binding profile of a compound like this compound to the CRTH2 receptor, Surface Plasmon Resonance (SPR) is a powerful and widely adopted label-free technology.[2][3][4] It allows for the real-time measurement of association and dissociation rates.

Objective: To determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D) of a small molecule antagonist (e.g., this compound) binding to the purified and solubilized CRTH2 receptor.

Materials:

  • SPR instrument (e.g., Biacore, ForteBio)

  • Sensor chip (e.g., CM5, NTA)

  • Purified, full-length, and tagged (e.g., His-tag, GST-tag) human CRTH2 receptor

  • Running buffer (e.g., HBS-P+ with 0.1% DDM/CHS)

  • Test compound (e.g., this compound) at various concentrations

  • Immobilization reagents (e.g., EDC/NHS for amine coupling, Ni-NTA for His-tag capture)

  • Regeneration solution (e.g., low pH glycine)

Methodology:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface if using covalent coupling (e.g., with EDC/NHS).

    • Immobilize the purified CRTH2 receptor onto the sensor surface. For His-tagged receptors, an NTA chip can be used for capture.[5] The goal is to achieve a stable baseline corresponding to the immobilized receptor.

    • Block any remaining active sites on the surface to prevent non-specific binding.

  • Analyte Interaction Analysis:

    • Prepare a series of dilutions of the test compound (analyte) in running buffer. A typical concentration range would span from well below to well above the expected K_D.

    • Inject the lowest concentration of the analyte over the sensor surface for a defined period (association phase) to monitor the binding event in real-time.

    • Switch to flowing only the running buffer over the surface for a defined period (dissociation phase) to monitor the dissociation of the compound from the receptor.

    • After each cycle, regenerate the sensor surface using a regeneration solution to remove all bound analyte, ensuring the surface is ready for the next injection.

    • Repeat the injection and dissociation steps for each concentration of the analyte, including a zero-concentration (buffer only) injection to serve as a reference for background subtraction.

  • Data Analysis:

    • The SPR instrument software will generate sensorgrams, which are plots of the response units (RU) versus time.

    • Subtract the reference channel data from the active channel data to correct for bulk refractive index changes and non-specific binding.

    • Globally fit the corrected sensorgrams for all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters: k_on (association rate constant) and k_off (dissociation rate constant).

    • Calculate the equilibrium dissociation constant (K_D) from the ratio of the rate constants (K_D = k_off / k_on).

Visualizing Experimental and Biological Pathways

To better illustrate the processes involved in validating this compound's binding kinetics and its biological context, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_spr SPR Analysis cluster_analysis Data Analysis Receptor Purified CRTH2 Receptor Immobilization Immobilize CRTH2 on Sensor Chip Receptor->Immobilization Compound This compound Dilutions Association Inject this compound (Association) Compound->Association Immobilization->Association Dissociation Buffer Flow (Dissociation) Association->Dissociation Regeneration Regenerate Sensor Surface Dissociation->Regeneration Sensorgrams Generate Sensorgrams Dissociation->Sensorgrams Regeneration->Association Fitting Fit Data to Binding Model Sensorgrams->Fitting Kinetics Determine kon, koff, KD Fitting->Kinetics CRTH2_Signaling_Pathway PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 Receptor PGD2->CRTH2 Activates This compound This compound This compound->CRTH2 Blocks G_protein Gi/o Protein CRTH2->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits Ca_mobilization ↑ Intracellular Ca2+ G_protein->Ca_mobilization Stimulates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Chemotaxis, Degranulation) cAMP->Cellular_Response Ca_mobilization->Cellular_Response

References

Safety Operating Guide

TASP0376377: A Guide to Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

TASP0376377 is a potent antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a key receptor in the inflammatory cascade.[1] As a valuable tool for researchers in immunology and drug development, understanding its proper handling and disposal is paramount to ensure laboratory safety and environmental protection. This document provides essential information on the operational and disposal plans for this compound, in line with standard laboratory safety practices.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for handling chemical compounds of this nature should be strictly followed.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or glasses should be worn at all times.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, a properly fitted respirator is recommended.

Handling Procedures:

  • Avoid inhalation of dust or fumes.

  • Prevent contact with skin and eyes.

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wash hands thoroughly after handling.

Disposal Procedures

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with local, state, and federal regulations. As a chemical compound used in research, it should be treated as hazardous waste unless determined otherwise by a qualified professional.

General Disposal Guidelines:

  • Unused Compound: Unused or waste this compound should be disposed of as hazardous chemical waste. It should be collected in a clearly labeled, sealed container.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should also be disposed of as hazardous waste.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines for decontaminated lab waste.

Disposal Workflow:

This compound Disposal Workflow cluster_waste_generation Waste Generation cluster_waste_processing Waste Processing cluster_final_disposal Final Disposal Unused this compound Unused this compound Collect in Labeled Hazardous Waste Container Collect in Labeled Hazardous Waste Container Unused this compound->Collect in Labeled Hazardous Waste Container Contaminated Labware (gloves, tips, etc.) Contaminated Labware (gloves, tips, etc.) Contaminated Labware (gloves, tips, etc.)->Collect in Labeled Hazardous Waste Container Empty this compound Container Empty this compound Container Triple-Rinse with Solvent Triple-Rinse with Solvent Empty this compound Container->Triple-Rinse with Solvent Arrange for Licensed Hazardous Waste Disposal Arrange for Licensed Hazardous Waste Disposal Collect in Labeled Hazardous Waste Container->Arrange for Licensed Hazardous Waste Disposal Collect Rinsate as Hazardous Waste Collect Rinsate as Hazardous Waste Triple-Rinse with Solvent->Collect Rinsate as Hazardous Waste Dispose of Decontaminated Container Dispose of Decontaminated Container Triple-Rinse with Solvent->Dispose of Decontaminated Container Collect Rinsate as Hazardous Waste->Arrange for Licensed Hazardous Waste Disposal

Caption: A workflow diagram illustrating the proper disposal procedures for this compound and associated waste materials.

CRTH2 Signaling Pathway

This compound exerts its effects by antagonizing the CRTH2 receptor. This receptor is a G-protein coupled receptor (GPCR) that, when activated by its natural ligand prostaglandin D2 (PGD2), initiates a signaling cascade that contributes to type 2 inflammatory responses.

CRTH2 Signaling Pathway and this compound Inhibition Prostaglandin D2 (PGD2) Prostaglandin D2 (PGD2) CRTH2 Receptor CRTH2 Receptor Prostaglandin D2 (PGD2)->CRTH2 Receptor Activates This compound This compound This compound->CRTH2 Receptor Inhibits G-protein Activation G-protein Activation CRTH2 Receptor->G-protein Activation Downstream Signaling Downstream Signaling G-protein Activation->Downstream Signaling Inflammatory Response Inflammatory Response Downstream Signaling->Inflammatory Response

Caption: A simplified diagram showing the CRTH2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols and Data

Detailed experimental protocols and quantitative data for this compound are not widely available in the public domain and are likely proprietary to the developing institutions. Researchers should refer to the manufacturer's product information for any available data on purity, stability, and recommended storage conditions.[1] For specific experimental use, it is advisable to consult relevant scientific literature that may cite the use of this compound.

General Experimental Considerations:

ParameterRecommendation
Solubility To be determined experimentally for the specific application.
Storage Store at -20°C for long-term stability.[1]
Vehicle The choice of solvent (e.g., DMSO) should be appropriate for the experimental system and tested for vehicle effects.

By adhering to these safety and disposal guidelines, researchers can responsibly handle this compound, ensuring a safe laboratory environment and minimizing environmental impact, thereby fostering a culture of safety and trust in the scientific community.

References

Essential Safety and Operational Guidance for Handling TASP0376377

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

This document provides essential safety and logistical information for handling the research compound TASP0376377. While specific hazard data for this compound is limited, the following guidelines are based on general laboratory safety protocols for handling research-grade chemicals.

I. Compound Information and Storage

A summary of the available data for this compound is presented below.

PropertyValueSource
Chemical Name 1-​[4-​[(3,​4-​Dichlorobenzoyl)​amino]​benzoyl]​-4-​isoquinolineacetic acidMedKoo Biosciences
CAS Number 1233246-60-0MedKoo Biosciences
Molecular Formula C25H16Cl2N2O4MedKoo Biosciences
Molecular Weight 479.31 g/mol MedKoo Biosciences
Shipping Shipped under ambient temperature as a non-hazardous chemical.MedKoo Biosciences
Short-Term Storage (Days to Weeks) 0 - 4 °C, dry and dark.MedKoo Biosciences
Long-Term Storage (Months to Years) -20 °C, dry and dark.MedKoo Biosciences

II. Personal Protective Equipment (PPE)

Due to the absence of a specific Material Safety Data Sheet (MSDS), a cautious approach to PPE is recommended. Always wear the following when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or neoprene gloves. Inspect gloves for any tears or punctures before use.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: While not explicitly required based on the "non-hazardous for shipping" classification, it is good practice to handle fine powders or volatile solutions in a well-ventilated area or a chemical fume hood to minimize inhalation risk.

III. Handling and Operational Plan

A. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the compound name and CAS number on the label match your order.

  • Record the date of receipt on the container.

B. Preparation of Stock Solutions:

  • Perform all weighing and solution preparation in a well-ventilated area or a chemical fume hood.

  • Use a calibrated balance to accurately weigh the desired amount of the compound.

  • Slowly add the solvent to the solid to avoid splashing.

  • Ensure the compound is fully dissolved before use. The solubility of this compound has not been specified and may need to be determined empirically.

  • Clearly label the stock solution container with the compound name, concentration, solvent, date of preparation, and your initials.

C. General Handling:

  • Avoid direct contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling the compound.

  • Keep the container tightly closed when not in use.

IV. Disposal Plan

Dispose of all waste materials in accordance with local, state, and federal regulations.

  • Unused Compound: Unused or expired this compound should be disposed of as chemical waste.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be considered chemical waste and disposed of in a designated hazardous waste container.

  • Solutions: Solutions containing this compound should be collected in a labeled waste container for proper disposal by your institution's environmental health and safety (EHS) department. Do not pour solutions down the drain.

V. Logical Workflow for Handling this compound

The following diagram illustrates a standard workflow for handling a research compound like this compound, from receipt to disposal.

TASP0376377_Workflow cluster_receipt Receiving cluster_preparation Preparation cluster_handling Handling cluster_disposal Disposal Receipt Receive Shipment Inspect Inspect Container Receipt->Inspect Verify Verify Compound Inspect->Verify Record Record Receipt Date Verify->Record Weigh Weigh Compound Record->Weigh Prepare Prepare Stock Solution Weigh->Prepare Label Label Solution Prepare->Label Experiment Perform Experiment Label->Experiment Collect_Waste Collect Waste Experiment->Collect_Waste Dispose Dispose via EHS Collect_Waste->Dispose

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